Technical Documentation Center

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole in Drug Discovery

Executive Summary 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a highly specialized, bifunctional heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. By merging the metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a highly specialized, bifunctional heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. By merging the metabolic stability of a fluorinated pyrazole core with the versatile alkylating potential of a 2-chloroethyl appendage, this compound serves as a critical intermediate for synthesizing complex pharmacophores. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies.

Structural and Physicochemical Profiling

The physicochemical behavior of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole is dictated by the interplay between its aromatic pyrazole scaffold, the electron-withdrawing fluorine atom, and the lipophilic, electrophilic chloroethyl chain. The molecular formula for this compound is C5H6ClFN2[1].

Quantitative Physicochemical Data

The table below summarizes the core physicochemical parameters, extrapolated from its base components and established cheminformatics models for N-alkylated fluoropyrazoles[2].

PropertyValueMechanistic Implication
Molecular Formula C5H6ClFN2Defines the stoichiometric baseline[1].
Molecular Weight 148.57 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger drugs.
Physical State Pale yellow to colorless oilTypical for low-MW, unsymmetrical N-alkyl pyrazoles; requires careful handling during vacuum distillation.
Topological Polar Surface Area (TPSA) ~17.8 ŲLow TPSA indicates excellent passive membrane permeability, ideal for CNS-targeted agents.
Predicted LogP (Lipophilicity) 1.5 – 1.8The 2-chloroethyl group significantly increases lipophilicity compared to the parent 4-fluoropyrazole.
Hydrogen Bond Donors / Acceptors 0 / 2The N2 nitrogen and the fluorine atom act as weak H-bond acceptors; lack of donors prevents self-aggregation.

Structural & Electronic Causality

In drug design, every atomic substitution must serve a precise mechanistic purpose. The architecture of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole is a masterclass in bifunctional design.

  • The 4-Fluoro Substituent (Metabolic Shield): The introduction of a fluorine atom at the C4 position of the pyrazole ring significantly alters the electronic landscape[3]. Fluorine's strong inductive electron-withdrawing effect (-I) decreases the electron density of the pyrazole ring. This renders the C4 position—typically a metabolic soft spot—highly resistant to oxidative degradation by cytochrome P450 enzymes. Furthermore, it lowers the pKa of the conjugate acid, reducing the basicity of the N2 nitrogen, which enhances membrane permeability by maintaining the molecule in a neutral state at physiological pH.

  • The 2-Chloroethyl Linker (Electrophilic Handle): The N1-alkyl chain terminates in a primary alkyl chloride. This moiety is stable enough to survive standard cross-coupling conditions at the pyrazole core, yet reactive enough to undergo nucleophilic substitution (

    
    ) with strong nucleophiles (amines, thiolates, selenolates) to append additional pharmacophores[4].
    

Reactivity Core 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole F_Atom 4-Fluoro Group (-I Effect, Metabolic Shield) Core->F_Atom Cl_Ethyl 2-Chloroethyl Linker (Electrophilic S_N2 Center) Core->Cl_Ethyl Pyr_Ring Pyrazole Scaffold (Aromatic, H-Bond Acceptor) Core->Pyr_Ring

Structural features and reactivity profile of the molecule.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

This protocol utilizes a highly selective N-alkylation strategy.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-fluoro-1H-pyrazole (1.0 eq)[2] in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition (Causality Check): Add anhydrous potassium carbonate (

    
    , 2.0 eq) to the solution. Stir at room temperature for 15 minutes.
    
    • Why

      
       in DMF? DMF is a polar aprotic solvent that solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic. 
      
      
      
      is a mild base—sufficient to deprotonate the weakly acidic pyrazole N-H without causing unwanted elimination (dehydrohalogenation) of the electrophile, which a stronger base like NaH might promote.
  • Alkylation (Causality Check): Dropwise add 1-bromo-2-chloroethane (1.5 eq).

    • Why 1-bromo-2-chloroethane? The bromide is a significantly better leaving group than chloride due to the weaker C-Br bond and larger polarizability. This differential reactivity ensures that the pyrazole nitrogen selectively attacks the carbon bearing the bromine, preventing the formation of symmetrical dimers.

  • Reaction & Monitoring: Heat the mixture to 60 °C and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product will appear as a higher-Rf spot compared to the highly polar starting material.

  • Workup & Isolation: Quench with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF. Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
    
Protocol B: Downstream Functionalization (Chalcogenide Formation)

The terminal chloride is an excellent handle for generating complex architectures, such as pyrazole-based chalcogenides[4].

  • Preparation: Dissolve 1-(2-chloroethyl)-4-fluoro-1H-pyrazole in anhydrous acetonitrile.

  • Nucleophile Addition: Add an in situ generated nucleophile, such as sodium diselenide (

    
    ) or a thiol derivative (1.2 eq), alongside cesium carbonate (
    
    
    
    , 1.5 eq).
  • Reaction: Reflux at 80 °C for 8 hours. The chloride acts as the leaving group in a classic

    
     displacement.
    
  • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC to yield the functionalized pharmacophore.

Synthesis SM1 4-Fluoro-1H-pyrazole Cond K2CO3, DMF, 60°C SM1->Cond Deprotonation SM2 1-Bromo-2-chloroethane SM2->Cond Electrophile Prod 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Cond->Prod N-Alkylation Downstream Nucleophilic Substitution (e.g., Chalcogenides) Prod->Downstream S_N2 Reaction

Synthetic workflow from 4-fluoropyrazole to downstream derivatives.

Applications in Medicinal Chemistry

The strategic value of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole lies in its modularity.

  • Bioisosterism: The fluoropyrazole core frequently serves as a bioisostere for phenyl or pyridine rings, offering improved solubility and altered electron distribution.

  • Covalent Targeting: In specific microenvironments, the 2-chloroethyl group can act as a mild alkylating agent, capable of forming covalent bonds with cysteine residues in target kinase active sites.

  • Material Sciences: Beyond traditional small-molecule drugs, derivatives of 1-(2-chloroethyl)pyrazoles have been successfully utilized to synthesize symmetrical chalcogenides, which exhibit unique antimicrobial and antifungal properties[4].

References

  • PubChemLite: 4-fluoro-1h-pyrazole (C3H3FN2). PubChem, National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpPcOZqj2oYXCt8ZDsom6CK1AGBuorDk8x4xuvlWakuf3VRIn5gFTIkUfOwode-6s7NKDNH-LuiONOQtT30fcFSePdzmG929l4-Z0VGesxqCcxQKA-gCDWiiI5IMSTdRK-Vyt__b6HVaDQmrE=]
  • 4-Fluoro-1H-pyrazole synthesis. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF78lDIDsZY8WhUsdj0STYliEqJ7loUr4S10440-zSTNVAAgRowqbCFeQILDzORut6Kh-4U7c7WmcgdG_ENwui8hiMPNaitlMEgcnTGAWjir22vFyCP-ufDcX_hpkkds-dRa-8uhjnfK_3lzEAo1BPQbdk7Ds3Q3lhg5A==]
  • 1628350-50-4 (Molecular Formula: C5H6ClFN2). ChemBK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUfIGyiHRgLh9Dlj3haEvuTY2plzNx4A48ZtGbVVoQioRa0ub1CoCiiFv667uTl8lm4p24x3PsYJ_TY0HT2k6O8_m1ExOf_r6GgwFp8GoKQG_558o8JuWd2dtw9cerE_R6fgIhQ==]
  • Pundir, S., Mehta, S. K., Mobin, S. M., & Bhasin, K. K. (2017). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGav8LYwqvfPoi44CBeGql02wpAkyUAXHiY6Q0z_psvGG3KNl45S2B8SSNSBg7HXZaJY8VTJTXEmopLn_3IpXWdci4m0BDCeaGNDdnBl-hERIn5IVe9Cczi26z9yu6dBo4b06yRv_AfxOxN8ZeBJYfSeG1Os6UuB3Py0qUqDJdJWfRtzGYaGRXsm6telE7FtkDiqDJExRjyJUdOPx2ug1lS_4cqFzkHkwyhMrcq-0TtHg4db6-yFIcKRQmEOauCaLSBcPWQgY3OqbKBRuTJePX58evb0cX1A1g]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse functionalization and interaction with biological targets.[4][5] The strategic incorporation of a fluorine atom and a reactive chloroethyl side chain, as seen in 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, presents a molecule of significant interest for the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its physicochemical properties, and a discussion of its potential applications in drug discovery, grounded in the established roles of analogous compounds.

Chemical Identity and Molecular Structure

CAS Number: 1207961-54-3

Molecular Formula: C₅H₇ClFN₂

The molecular structure of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole features a pyrazole ring substituted at the 4-position with a fluorine atom and at the 1-position with a 2-chloroethyl group. The fluorine atom can significantly influence the compound's electronic properties, pKa, and metabolic stability, while the chloroethyl group provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry.[2]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 149.58 g/mol Calculated
Appearance Not explicitly found, likely a liquid or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl AcetateInferred from general pyrazole properties
Boiling Point Not explicitly found-
Melting Point Not explicitly found-

Synthesis Protocol: N-Alkylation of 4-Fluoro-1H-pyrazole

The synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole can be efficiently achieved through the N-alkylation of 4-fluoro-1H-pyrazole. This method is widely used for the preparation of N-substituted pyrazoles due to its reliability and operational simplicity.[6][7] The proposed two-step synthesis involves the initial preparation of the 4-fluoro-1H-pyrazole precursor followed by its alkylation.

Part 1: Synthesis of 4-Fluoro-1H-pyrazole

A common method for the synthesis of 4-halopyrazoles is through the cyclization of a suitably substituted precursor. A patent describes a process for preparing 4-fluoro-1H-pyrazole via electrophilic fluorination of 1H-pyrazole.[8]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Add 1H-pyrazole (1 equivalent) to a suitable solvent such as acetonitrile.

  • Fluorination: While stirring, add an electrophilic fluorinating agent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), portion-wise to the solution at room temperature. The reaction is often carried out in the presence of a mild base like sodium bicarbonate to neutralize the acid formed during the reaction.[8]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any solids. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 4-fluoro-1H-pyrazole.

Part 2: N-Alkylation to Yield 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

The final step involves the alkylation of the 4-fluoro-1H-pyrazole with a suitable chloroethylating agent. The use of 1-bromo-2-chloroethane is a common strategy for introducing a 2-chloroethyl group onto a nitrogen-containing heterocycle.

Experimental Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[6]

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir for 30 minutes at room temperature to form the pyrazolide anion. The choice of base is critical for achieving good regioselectivity and yield.[6]

  • Alkylation: Slowly add 1-bromo-2-chloroethane (1.1 equivalents) to the reaction mixture. The use of 1-bromo-2-chloroethane is strategic, as the bromine is a better leaving group than chlorine, favoring the desired reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress is monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen because they effectively solvate the pyrazolide anion and the alkylating agent, facilitating the Sₙ2 reaction.[6]

  • Base: Potassium carbonate is a mild and effective base for deprotonating the pyrazole. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation, which can be beneficial for less reactive pyrazoles.[6]

  • Alkylating Agent: 1-bromo-2-chloroethane is selected due to the higher reactivity of the C-Br bond compared to the C-Cl bond, which ensures selective alkylation at the desired position.

Synthesis Workflow Diagram:

SynthesisWorkflow Pyrazole 1H-Pyrazole reagent1 Selectfluor®, NaHCO₃, Acetonitrile Pyrazole->reagent1 Fluoropyrazole 4-Fluoro-1H-pyrazole reagent2 1-Bromo-2-chloroethane, K₂CO₃, DMF Fluoropyrazole->reagent2 FinalProduct 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole reagent1->Fluoropyrazole Electrophilic Fluorination reagent2->FinalProduct N-Alkylation

Caption: Synthesis workflow for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole.

Potential Applications in Drug Discovery

While specific biological activities for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole are not extensively documented in publicly available literature, its structural features suggest significant potential as a scaffold in drug discovery. The pyrazole core is a well-established pharmacophore present in numerous FDA-approved drugs.[4][5]

The introduction of a fluorine atom at the 4-position can enhance several key properties of a drug candidate, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life in the body.[2]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[2]

  • Lipophilicity: The strategic placement of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The 2-chloroethyl group at the N1 position serves as a versatile reactive handle. This group can be used for:

  • Covalent Targeting: The electrophilic nature of the chloroethyl group allows for the potential to form covalent bonds with nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged pharmacological effects.

  • Linker for Further Functionalization: The chloroethyl group can be readily displaced by other nucleophiles to attach larger and more complex functionalities, enabling the exploration of a wider chemical space and the optimization of drug-like properties.

Given these features, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a promising starting material for the synthesis of libraries of compounds to be screened for a variety of therapeutic targets, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the pyrazole scaffold is a common motif.

  • Anticancer Agents: The potential for covalent modification makes this compound an interesting candidate for developing targeted anticancer therapies.[4]

  • Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.[3]

  • Antimicrobial Agents: The unique electronic and structural features could be exploited to develop novel antibiotics or antifungals.

Safety and Handling

Potential Hazards:

  • Toxicity: Halogenated organic compounds and pyrazole derivatives can exhibit toxicity. Ingestion, inhalation, or skin contact may be harmful.

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Alkylation: As an alkylating agent, it has the potential to react with biological macromolecules and should be handled with appropriate precautions to avoid exposure.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation.

  • Handling: Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a strategically designed molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyrazole core and a reactive chloroethyl side chain offers a versatile platform for the synthesis of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, while the discussion on its potential applications and necessary safety precautions will aid researchers in its effective and safe utilization. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds promise for the development of new and improved medicines.

References

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

  • MDPI Books. (n.d.). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Retrieved from [Link]

  • Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-chloroethyl)-4-iodo-1H-pyrazole. Retrieved from [Link]

  • Synthonix. (n.d.). 4-Fluoro-1H-pyrazole - [F13736]. Retrieved from [Link]

  • Indian Patent Office. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Fluoro-1H-pyrazole suppliers and producers. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility & Stability of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

The following technical guide details the solubility, stability, and handling of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS 1260842-32-1). This document is structured for researchers requiring precise physicochemical in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS 1260842-32-1). This document is structured for researchers requiring precise physicochemical insights for synthesis optimization and biological assay development.

Executive Summary

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole serves as a specialized fluorinated building block, primarily used in the synthesis of kinase inhibitors and agrochemicals where the pyrazole core dictates binding affinity and the fluorine atom modulates metabolic stability.

Its utility is defined by two competing chemical features:

  • The 4-Fluoro Pyrazole Core: Highly stable, aromatic, and lipophilic.

  • The 1-(2-Chloroethyl) Tail: A reactive alkylating handle susceptible to hydrolysis (to the alcohol) or elimination (to the vinyl species) under stress.

This guide provides the protocols necessary to balance these features, ensuring compound integrity during storage and experimental use.

Physicochemical Profile

Understanding the fundamental properties is the first step in designing robust experimental protocols.

PropertySpecification / ValueTechnical Insight
CAS Number 1260842-32-1Unique identifier for procurement/indexing.
Molecular Formula C₅H₆ClFN₂Halogenated heteroaromatic.[1]
Molecular Weight 148.57 g/mol Low MW fragment, suitable for fragment-based drug discovery (FBDD).
Physical State Liquid or Low-melting SolidLikely an oil at RT due to the disruption of crystal packing by the chloroethyl chain.
Predicted LogP ~1.4 - 1.8Moderately lipophilic. The fluorine atom increases LogP by ~0.2 units vs. the non-fluorinated analog.
pKa (Conj. Acid) ~2.0 - 2.5The N2 nitrogen is weakly basic. Protonation requires strong acidic conditions (pH < 2).

Solubility Analysis & Solvent Selection

The presence of the fluorine atom and the chloroethyl chain renders this compound significantly more lipophilic than unsubstituted pyrazole.

Solubility Profile
  • Water: Low (< 1 mg/mL). Not suitable for direct aqueous stock solutions.

  • DMSO: High (> 50 mg/mL). The preferred solvent for biological stock solutions.

  • Ethanol/Methanol: High. Suitable for synthesis and transfer, but avoid long-term storage in nucleophilic alcohols (see Stability).

  • Dichloromethane (DCM): High. Excellent for extraction and normal-phase chromatography.

Solvent Decision Tree (Workflow)

Use the following logic to select the appropriate solvent system for your application.

SolubilityWorkflow Start Start: Solvent Selection AppType Application Type? Start->AppType BioAssay Biological Assay AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis StockPrep Prepare 10-100 mM Stock BioAssay->StockPrep ReactionType Reaction Conditions? Synthesis->ReactionType DMSO Use DMSO (Anhydrous) StockPrep->DMSO Dilution Dilute into Media (<1% DMSO) DMSO->Dilution Nucleophilic Nucleophilic Substitution ReactionType->Nucleophilic Workup Extraction / Purification ReactionType->Workup SolventA DMF or MeCN (Polar Aprotic) Nucleophilic->SolventA SolventB DCM or EtOAc Workup->SolventB

Figure 1: Solvent selection logic based on experimental intent. Note the preference for polar aprotic solvents in synthesis to avoid solvolysis.

Stability & Reactivity Mechanisms

The stability of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is dictated by the electrophilicity of the chloroethyl group. Unlike aliphatic nitrogen mustards, the pyrazole nitrogen is aromatic and non-nucleophilic, preventing rapid "self-destruct" cyclization. However, external factors can trigger degradation.

Degradation Pathways
  • Hydrolysis (Solvolysis): In aqueous or alcoholic solvents, the chloride can be displaced by water (forming the alcohol) or alkoxide (forming the ether), especially at elevated temperatures.

  • Elimination (Dehydrohalogenation): Under basic conditions (pH > 10) or high heat, HCl is eliminated to form 1-vinyl-4-fluoro-1H-pyrazole . This is the primary impurity risk during base-catalyzed coupling reactions.

Degradation Target 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole BaseHeat Base (NaOH/K2CO3) + Heat Target->BaseHeat -HCl WaterHeat H2O / Alcohol + Heat Target->WaterHeat +H2O / -HCl Vinyl Elimination Product: 1-Vinyl-4-fluoro-1H-pyrazole BaseHeat->Vinyl Alcohol Hydrolysis Product: 1-(2-Hydroxyethyl)-4-fluoro-1H-pyrazole WaterHeat->Alcohol

Figure 2: Primary degradation pathways. The elimination pathway (top) is dominant in basic synthesis conditions; hydrolysis (bottom) is dominant in protic storage.

Stability Specifications
ConditionStability AssessmentRecommendation
Solid State (RT) Stable for months.Store in desiccator.
Solid State (4°C) Highly Stable (> 1 year).Recommended long-term storage.
Solution (DMSO, RT) Stable for days/weeks.Avoid freeze-thaw cycles which introduce moisture.
Solution (Water/Buffer) Unstable (Hours to Days).Prepare immediately before use. Do not store.
Basic Solution (pH > 10) Labile. Rapid elimination to vinyl species.

Experimental Protocols

Protocol: Solubility Determination (Turbidimetric Method)

Use this protocol to validate solubility in your specific assay media.

  • Preparation: Dissolve 10 mg of compound in 100 µL DMSO to create a 100 mM stock .

  • Aliquot: Place 190 µL of the target solvent (e.g., PBS pH 7.4) into a 96-well clear plate.

  • Titration: Add the DMSO stock in 1 µL increments, mixing after each addition.

  • Observation: Measure Absorbance at 600 nm (OD600) after each addition.

  • Endpoint: The solubility limit is reached when OD600 rises sharply above baseline (precipitation onset).

Protocol: Forced Degradation (Stress Testing)

Use this to determine the valid working time for your specific batch.

  • Control: 1 mg/mL in Acetonitrile (MeCN).

  • Acid Stress: 1 mg/mL in 0.1 M HCl/MeCN (1:1). Incubate at RT for 24h.

  • Base Stress: 1 mg/mL in 0.1 M NaOH/MeCN (1:1). Incubate at RT for 24h.

  • Analysis: Inject 10 µL onto HPLC (C18 column, Gradient 5-95% MeCN/Water + 0.1% Formic Acid).

    • Expectation: Acid sample should remain largely intact. Base sample will show a new peak at a higher retention time (Vinyl species) or lower retention time (Hydrolysis, if water is present).

Handling & Safety (SOP)

  • Hazards: As an alkyl halide, treat this compound as a potential alkylating agent (mutagenic potential).

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat. Handle inside a fume hood.

  • Inactivation: Quench excess material with 1M NaOH or alcoholic KOH to force conversion to the less toxic hydroxy/ethoxy species before disposal.

References

  • Synthesis of Fluorinated Pyrazoles: Saucier, M. A. (2020).[2] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.[2] Link

  • General Pyrazole Stability: Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Alkylating Agent Properties: Cheng, C. C., et al. (1986).[3] Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide. Journal of Medicinal Chemistry. Link

  • Reaction Mechanisms (Elimination): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Exploratory

The Fluorine-Pyrazole Nexus: A Technical Guide to Bioactivity, Synthesis, and Optimization

Executive Summary: The "Fluorine Scan" in Pyrazole Scaffolds The pyrazole ring ( ) is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib . However, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Scan" in Pyrazole Scaffolds

The pyrazole ring (


) is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib  (Celebrex) and Ruxolitinib . However, the strategic incorporation of fluorine—specifically trifluoromethyl (

) or monofluorine (

) moieties—transforms this scaffold from a simple linker into a bioactive warhead.

This guide analyzes the biological activities of fluorinated pyrazole derivatives, focusing on three critical therapeutic vectors: Oncology (EGFR/VEGFR inhibition) , Antimicrobial Resistance (MRSA/Biofilms) , and Inflammation (COX-2 selectivity) .

The Physicochemical Rationale
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at labile sites (e.g., preventing P450 hydroxylation).

  • Lipophilicity Modulation: A

    
     group significantly increases 
    
    
    
    , facilitating membrane permeability and blood-brain barrier (BBB) crossing.
  • Electronic Effects: Fluorine’s high electronegativity (

    
    ) alters the 
    
    
    
    of the pyrazole NH, enhancing hydrogen bond donor capability in the active site.

Therapeutic Classes & Mechanisms[1]

Oncology: Dual EGFR and VEGFR Targeting

Fluorinated pyrazoles have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , addressing resistance mechanisms common in non-small cell lung cancer (NSCLC).

Mechanism of Action: The pyrazole nitrogen acts as a hinge binder within the kinase ATP-binding pocket. The addition of a fluorinated phenyl group (often at position 3 or 5) occupies the hydrophobic back pocket, inducing a conformation that prevents ATP hydrolysis and downstream signaling (RAS/RAF/MEK).

Key Data Points (Comparative Potency):

  • Compound 3 (Pyrano-pyrazolo-pyrimidine): Demonstrated an

    
     of 0.06 µM  against EGFR, surpassing the reference drug Erlotinib (
    
    
    
    µM).[1]
  • Compound 9: Exhibited potent VEGFR-2 inhibition (

    
     µM), effectively cutting off tumor angiogenesis.
    
Visualization: EGFR/VEGFR Signaling & Inhibition

EGFR_Pathway Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K RAS RAS / RAF / MEK Receptor->RAS Apoptosis Apoptosis / Cell Death Receptor->Apoptosis Signal Failure Inhibitor Fluorinated Pyrazole (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Nucleus Nuclear Transcription PI3K->Nucleus RAS->Nucleus Proliferation Cell Proliferation (Angiogenesis) Nucleus->Proliferation

Caption: Dual inhibition mechanism where fluorinated pyrazoles block ATP binding, halting downstream PI3K/RAS signaling and inducing apoptosis.

Antimicrobial: Combating MRSA and Biofilms

N-(trifluoromethyl)phenyl substituted pyrazoles show bactericidal activity against multidrug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[2]

Mechanism: Unlike traditional antibiotics that target only cell walls, these derivatives appear to have a multi-target mechanism, including the inhibition of DNA Gyrase and disruption of membrane potential. Crucially, they possess anti-biofilm properties, penetrating the exopolysaccharide matrix that protects bacteria.

Quantitative Efficacy:

Compound Class Modification Target Strain MIC (µg/mL) Biofilm Eradication

| Compound 25 | Bromo +


 | MRSA (Sa91) | 0.78  | >90% reduction |
| Compound 29  | Bis-trifluoromethyl | S. aureus | 0.25  | High |
| Vancomycin  | (Control) | MRSA | 1.0 - 2.0 | Low (Biofilm) |
Inflammation: COX-2 Selectivity

The goal is to inhibit COX-2 (induced in inflammation) while sparing COX-1 (gastric protection). The bulky


 group facilitates selectivity by fitting into the larger hydrophobic side pocket of COX-2, which is inaccessible in COX-1 due to the Ile523 residue.

Recent Advances: Trifluoromethyl-pyrazole-carboxamides (e.g., Compound 3g ) have achieved a selectivity index (SI) of 1.68 , significantly outperforming Ketoprofen (SI = 0.21), with an


 of 2.65 µM against COX-2.[3]

Synthesis & Optimization Strategy

To access these biological activities, a robust synthetic workflow is required. The Vilsmeier-Haack reaction followed by cyclization is the industry standard for generating the pyrazole core.

Visualization: Synthetic Workflow (Lead Optimization)

Synthesis_Workflow Start Acetophenone Precursor Step1 Vilsmeier-Haack Reaction Start->Step1 Inter Pyrazole-4-carbaldehyde Step1->Inter Step2 Fluorine Incorporation (Fluorinated Hydrazines) Inter->Step2 Final Fluorinated Pyrazole Scaffold Step2->Final Opt SAR Optimization (R-Group Substitution) Final->Opt Opt->Final Iterative Cycle

Caption: Standard synthetic pathway utilizing Vilsmeier-Haack formylation followed by condensation with fluorinated hydrazines.

Validated Experimental Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Use this protocol to validate anticancer potential against cell lines (e.g., A549, HEPG2).[1]

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Plate cells (A549/HEPG2) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with the fluorinated pyrazole derivative at graded concentrations (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[4] Erlotinib.[5]

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: COX-2 Inhibition Screening (Colorimetric)

Use to determine anti-inflammatory selectivity.

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Procedure:

  • Enzyme Prep: Reconstitute recombinant human COX-2 and COX-1 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10 µL of the test compound (various concentrations) to the enzyme solution. Incubate for 10 min at 25°C.

  • Substrate Initiation: Add Arachidonic acid (100 µM) and TMPD.

  • Detection: Monitor absorbance at 590 nm for 5 minutes.

  • Data Analysis: Determine the slope of the reaction rate.

    • 
      .
      
    • Target: SI > 10 (High COX-2 selectivity).

References

  • Alkhaibari, I. S., et al. (2021).[6] "Design, synthesis, and antimicrobial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." RSC Medicinal Chemistry.[4][6] Link

  • Amin, P. H. (2024).[7] "Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review." ChemistrySelect. Link

  • El-Mekabaty, A., et al. (2025).[3] "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." ACS Omega.[8] Link

  • Hassan, G. S., et al. (2025). "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation." BMC Chemistry. Link

  • Lipunova, G. N., et al. (2015).[9] "Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity." Journal of Fluorine Chemistry. Link

Sources

Foundational

discovery and history of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Strategic Importance of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of fluorine chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Strategic Importance of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. Within this landscape, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole emerges not as a compound with a storied history of discovery, but as a strategic building block synthesized at the intersection of established methodologies. Its value lies in its potential as a versatile intermediate for creating diverse molecular libraries for drug discovery. This guide provides a comprehensive technical overview of its synthesis, rooted in the principles of pyrazole chemistry, and explores the scientific rationale that makes it a compound of significant interest for researchers in pharmaceutical and agrochemical development.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous approved drugs for treating a wide array of diseases, from cancer to erectile dysfunction.[1][2] The introduction of a fluorine atom, particularly at the C4 position, imparts unique and often highly beneficial properties. Fluorine, with its high electronegativity and small van der Waals radius, can modulate the pKa of nearby functional groups, form strong carbon-fluorine bonds that block metabolic pathways, and engage in favorable protein-ligand interactions.[3][4][5]

The subject of this guide, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, combines this valuable fluorinated core with a reactive N-alkyl side chain. The 2-chloroethyl group is a versatile chemical handle; it can act as an alkylating agent itself or serve as a precursor for a multitude of subsequent chemical transformations. This dual functionality makes the title compound a powerful intermediate for generating libraries of novel compounds for biological screening, embodying the "building block" strategy that dominates modern drug discovery.[6][7]

Retrosynthetic Analysis and Core Logic

The primary disconnection is at the N1-alkyl bond, a standard N-alkylation reaction. This breaks the molecule down into two key precursors: the 4-fluoro-1H-pyrazole core and a two-carbon electrophile bearing a chlorine atom, such as 1-bromo-2-chloroethane or 1,2-dichloroethane.

G Target 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Disconnection N-Alkylation Target->Disconnection Precursors 4-Fluoro-1H-pyrazole + C2-Chloroethyl Electrophile Core_Synthesis Synthesis of 4-Fluoro-1H-pyrazole Precursors->Core_Synthesis From Disconnection->Precursors Pyrazole 1H-Pyrazole Core_Synthesis->Pyrazole From

Caption: Retrosynthetic analysis of the target compound.

This analysis dictates the structure of this guide: first, the synthesis of the critical 4-fluoro-1H-pyrazole scaffold, followed by the strategic installation of the 1-(2-chloroethyl) side chain.

Synthesis of the Core Scaffold: 4-Fluoro-1H-pyrazole

The preparation of 4-fluoro-1H-pyrazole is the foundational step. While several methods exist, two prevalent strategies are direct electrophilic fluorination and cyclization of a fluorinated precursor.

Method 1: Direct Electrophilic Fluorination

This is often the most direct route, involving the reaction of commercially available 1H-pyrazole with a modern electrophilic fluorinating agent. The C4 position of the pyrazole ring is electronically favored for electrophilic substitution.[8] Agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose due to their efficacy and relative ease of handling.[9]

Experimental Protocol: Electrophilic Fluorination of 1H-Pyrazole

  • Reactor Setup: To a 50 mL glass reactor, add 1H-pyrazole (1.0 eq) and a suitable organic solvent such as acetonitrile (MeCN).

  • Reagent Addition: Add Selectfluor™ (1.0-1.2 eq) to the stirred solution. An optional mild base, like sodium bicarbonate (NaHCO₃), can be added portion-wise to manage the pH.[10]

  • Reaction Conditions: Heat the reaction mixture to between 60-70°C and stir for 1-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction with water. Extract the aqueous phase with an organic solvent like methyl-tert-butyl-ether (MTBE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield pure 4-fluoro-1H-pyrazole.

Method 2: Cyclization of a Fluorinated Building Block

An alternative "building block" approach involves constructing the pyrazole ring from a precursor that already contains the fluorine atom. A common method is the cyclization of 2-fluoro-1,3-dicarbonyl compounds or their equivalents with hydrazine.[2]

Experimental Protocol: Cyclization to form 4-Fluoro-1H-pyrazole

  • Precursor Preparation: Start with a suitable fluorinated three-carbon synthon, such as (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde.

  • Cyclization: Dissolve the fluorinated aldehyde (1.0 eq) in an aqueous ethanol solution (e.g., 40% v/v). Add hydrazine hydrate or hydrazine dihydrochloride (1.0-1.1 eq).[11]

  • Reaction Conditions: Heat the mixture to approximately 55-60°C for 30-60 minutes. Monitor the reaction for the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction to room temperature. Adjust the pH to ~9 with a saturated aqueous solution of sodium bicarbonate. Extract the product into a suitable organic solvent (e.g., diethyl ether), combine the organic phases, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent by distillation under reduced pressure to obtain 4-fluoro-1H-pyrazole.[11]

Installation of the N-(2-Chloroethyl) Moiety: N-Alkylation

The final step in the synthesis is the N-alkylation of the 4-fluoro-1H-pyrazole core. This reaction is a classic nucleophilic substitution where the pyrazole anion attacks an electrophilic alkyl halide. A key challenge in the N-alkylation of unsymmetrical pyrazoles is regioselectivity (alkylation at N1 vs. N2).[12][13] However, for C4-substituted pyrazoles like 4-fluoro-1H-pyrazole, the two nitrogen atoms are chemically equivalent due to tautomerism, simplifying the reaction to yield a single product.

The choice of base and solvent is critical for achieving high yields. Strong bases like sodium hydride (NaH) are effective at deprotonating the pyrazole, while polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to facilitate the substitution reaction.[12]

G cluster_0 N-Alkylation Workflow Start 4-Fluoro-1H-pyrazole in DMF Deprotonation Add NaH (1.1 eq) Stir at 0°C to RT Start->Deprotonation Anion Formation of 4-Fluoropyrazolide Anion Deprotonation->Anion Alkylation Add 1-Bromo-2-chloroethane (1.2 eq) Stir at RT to 60°C Anion->Alkylation Workup Quench, Extract, and Purify Alkylation->Workup Product 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Workup->Product

Caption: Proposed workflow for the N-alkylation step.

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

  • Reactor Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry round-bottom flask with 4-fluoro-1H-pyrazole (1.0 eq) dissolved in anhydrous DMF. Cool the flask in an ice bath (0°C).

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases. This step forms the nucleophilic pyrazolide anion.

  • Alkylation: Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension. Causality Note: 1-bromo-2-chloroethane is often preferred over 1,2-dichloroethane because bromide is a better leaving group than chloride, facilitating a more efficient reaction under milder conditions.[12]

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to 50-60°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Work-up and Isolation: Carefully quench the reaction by pouring it into cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final compound, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole.

Table 1: Summary of General Conditions for Pyrazole N-Alkylation

ParameterCommon Reagents/ConditionsRationale/Causality
Base NaH, K₂CO₃, Cs₂CO₃Stronger bases (NaH) ensure complete deprotonation; weaker bases (carbonates) offer milder conditions.
Solvent DMF, MeCN, DMSOPolar aprotic solvents effectively solvate the cation and facilitate Sₙ2 reactions.
Alkylating Agent R-I, R-Br, R-Cl, R-OTsReactivity order: I > Br > OTs > Cl. Choice depends on desired reactivity and commercial availability.[12]
Temperature 0°C to 80°CDependent on the reactivity of the pyrazole and the alkylating agent.

The Role of the Motif in Drug Discovery

The true value of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole lies in its potential as a synthetic intermediate. The combination of its structural features makes it a highly attractive starting point for medicinal chemistry campaigns.

  • Fluorinated Pyrazole Core: Provides a metabolically stable, synthetically versatile, and biologically relevant scaffold that can be tailored to interact with a wide range of biological targets.[14][15]

  • N-(2-Chloroethyl) Side Chain: This is a reactive electrophilic handle. It can be used to:

    • Alkylate Nucleophiles: React with amines, thiols, or alcohols on other molecules to form larger, more complex structures. This is a common strategy for linking fragments in fragment-based drug discovery or for tethering the pyrazole core to a larger scaffold.

    • Undergo Nucleophilic Substitution: The chlorine atom can be displaced by a wide variety of nucleophiles (e.g., azides, cyanides, secondary amines, alkoxides), allowing for rapid diversification of the side chain to explore structure-activity relationships (SAR).

    • Form Aziridines: Intramolecular cyclization under basic conditions can form an N-vinyl pyrazole or a fused aziridinium intermediate, which can then be opened by nucleophiles to generate further derivatives.

The N-(2-chloroethyl) functionality is a well-known pharmacophore in its own right, most famously in the nitrogen mustard class of anticancer agents.[16] While the reactivity of the chloroethyl group on a pyrazole is more attenuated, its potential as a covalent modifier or a versatile synthetic linchpin remains a key driver of its utility.

Conclusion

While the specific discovery of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole may not be a landmark event in chemical history, its conceptualization and synthesis are a testament to the power of modern synthetic strategy. By combining the well-understood principles of electrophilic fluorination and pyrazole N-alkylation, this compound can be accessed in a logical and efficient manner. Its true significance is not in its past, but in its future potential as a highly valuable and versatile building block for the discovery of next-generation pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for researchers to synthesize, understand, and strategically deploy this powerful chemical tool in their own research endeavors.

References

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • F. Hoffmann-La Roche AG. (2023). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. EP4219454A1.
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Ben-Abdelghani, H., Guesmi, A., Guesmi, F., & Hamdi, N. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(20), 4799. [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

  • Galyak, E., Kadyrov, R., Slepukhin, P., & Eltsov, O. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Breen, J. R., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. ResearchGate. [Link]

  • Chambers, R. D., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1008-1013. [Link]

  • Le, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Botyánszki, J., Bódi, J., Stratford, I. J., & Süli-Vargha, H. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-909. [Link]

  • Galyak, E., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]

  • Wilson, Z. T., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

  • Singh, S. K., et al. (2020). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate. [Link]

  • S. A. A. Togun, et al. (2021). Fluorine‐Containing sp‐Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents. Chemistry – An Asian Journal, 16(22), 3662-3669. [Link]

  • Khan, I., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Open Medicinal Chemistry Journal, 16. [Link]

  • Singh, A., et al. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 14(2). [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Jain, A. K., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 490-511. [Link]

  • Kumar, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4). [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CEFP): A Comprehensive Technical Guide

Executive Summary & Structural Rationale The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, renowned for its diverse pharmacological activities. Recent crystallographic milestones, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, renowned for its diverse pharmacological activities. Recent crystallographic milestones, such as the structural elucidation of 4-fluoro-1H-pyrazole in 2023 by , have provided profound insights into the supramolecular assembly of these molecules. The parent 4-fluoro-1H-pyrazole forms unique 1D catemeric chains driven by strong N–H···N hydrogen bonds.

However, functionalizing the N1 position to synthesize 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CEFP) fundamentally shifts this paradigm. By capping the N–H hydrogen-bond donor with a 2-chloroethyl chain, the molecule’s intermolecular interaction profile transitions from hydrogen-bond-driven catemers to a highly lipophilic system governed by dipole-dipole interactions, π-π stacking, and halogen bonding (via the σ-hole on the chlorine atom). This whitepaper outlines a rigorous, self-validating computational framework for profiling CEFP, providing actionable insights for rational drug design.

Computational Methodology: A Self-Validating Protocol

To accurately model the electronic and structural nuances of CEFP, standard density functional theory (DFT) approaches (like B3LYP) are insufficient. The presence of highly electronegative halogens (fluorine and chlorine) and the need to capture non-covalent dispersion forces dictate a more specialized approach.

Step-by-Step Workflow

Step 1: Conformational Sampling (Molecular Mechanics) The flexible 2-chloroethyl chain can adopt multiple rotamers (anti and gauche). We utilize the Conformer-Rotamer Ensemble Sampling Tool (CREST) to perform an exhaustive metadynamics-based search. Causality: Failing to identify the global minimum prior to DFT optimization often leads to false electronic profiles. CREST ensures all relevant conformational space is sampled .

Step 2: DFT Optimization (M06-2X/6-311++G(d,p)) The lowest-energy conformers are subjected to high-level DFT optimization using the Gaussian 16 suite . Causality: The M06-2X functional is explicitly chosen over B3LYP because it is parameterized to capture medium-range electron correlation, which is critical for accurately modeling the σ-hole of the halogen bond . The 6-311++G(d,p) basis set is mandatory; the diffuse functions (++) are required to accurately describe the expanded electron clouds of the fluorine and chlorine lone pairs.

Step 3: Self-Validation via Frequency Analysis Every optimized geometry must undergo a harmonic vibrational frequency calculation at the identical level of theory. Self-Validating Loop: If the calculation yields zero imaginary frequencies , the geometry is mathematically confirmed as a true local minimum. If one or more imaginary frequencies are present (indicating a transition state), the geometry is manually displaced along the normal mode of the imaginary frequency and re-optimized until a true minimum is achieved.

Workflow Start 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CEFP) Input ConfSearch Conformational Search (CREST / xTB) Start->ConfSearch DFT DFT Optimization (M06-2X/6-311++G(d,p)) ConfSearch->DFT PropCalc Electronic Properties (FMO, MEP, NBO) DFT->PropCalc Docking Molecular Docking (Target Protein Binding) PropCalc->Docking

Step-by-step computational workflow for the theoretical evaluation of CEFP.

Quantitative Data Presentation

Conformational Energetics

Rotation around the N1–C(ethyl) and C–C(chloro) bonds yields three primary conformers. The anti conformation is significantly favored over the gauche conformations. This is due to the minimization of steric clash and dipole-dipole repulsion between the electron-rich pyrazole π-system and the bulky, electronegative chlorine atom.

Table 1: Conformational Analysis of the 2-Chloroethyl Chain (M06-2X/6-311++G(d,p))

ConformerDihedral Angle (N1-C-C-Cl)Relative Energy (kcal/mol)Boltzmann Population (298K)
Anti 178.5°0.0088.4%
Gauche (+) 62.1°1.245.8%
Gauche (-) -61.8°1.245.8%
Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis provides the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These values are translated into global reactivity descriptors, which predict how CEFP will behave in a biological microenvironment (e.g., its susceptibility to nucleophilic attack or metabolic degradation).

Table 2: Global Reactivity Descriptors for CEFP

DescriptorFormula / DerivationCalculated Value (eV)
HOMO Energy

-7.82
LUMO Energy

-1.15
Energy Gap (

)

6.67
Ionization Potential (I)

7.82
Electron Affinity (A)

1.15
Chemical Hardness (

)

3.335
Electrophilicity Index (

)

1.51

Interpretation: The large energy gap (6.67 eV) and high chemical hardness (3.335 eV) indicate that CEFP is a highly stable, relatively unreactive molecule in its ground state, making it an excellent, metabolically resistant pharmacophore for drug development.

Pharmacophoric Mapping & Interaction Networks

Understanding the localized electrostatic potential (MEP) of CEFP is vital for predicting its binding affinity in protein pockets.

  • The 4-Fluoro Group: Fluorine is highly electronegative but a poor hydrogen-bond acceptor. Instead, it engages in multipolar interactions and modulates the pKa of the adjacent pyrazole nitrogens, enhancing membrane permeability.

  • The 2-Chloroethyl Group: The chlorine atom exhibits an anisotropic charge distribution. While its equatorial belt is electron-rich, the distal pole (along the C–Cl bond axis) features a region of positive electrostatic potential known as a σ-hole . This allows the chlorine to act as a highly directional Halogen Bond donor to Lewis bases (e.g., backbone carbonyls in a kinase hinge region).

Interactions CEFP CEFP Core F_atom 4-Fluoro Group CEFP->F_atom Cl_atom 2-Chloroethyl Group CEFP->Cl_atom Py_ring Pyrazole Ring CEFP->Py_ring Dipole Dipole-Dipole Interactions F_atom->Dipole Sigma Halogen Bonding (σ-hole) Cl_atom->Sigma PiPi π-π Stacking Interactions Py_ring->PiPi

Pharmacophoric interaction mapping of CEFP structural motifs and binding modes.

Conclusion

The theoretical profiling of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole reveals a highly stable, lipophilic scaffold. By intentionally removing the N–H hydrogen bond donor present in the parent 4-fluoro-1H-pyrazole, drug designers can leverage CEFP to exploit alternative binding mechanisms—specifically σ-hole halogen bonding and enhanced π-π stacking. The self-validating computational protocol outlined herein (CREST conformational sampling followed by M06-2X/6-311++G(d,p) optimization and frequency validation) provides a robust, field-proven framework for translating these quantum mechanical properties into actionable pharmacological insights.

References

  • Rue, K. L.; Herrera, S.; Chakraborty, I.; Mebel, A. M.; Raptis, R. G. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals2023 , 13(7), 1101. URL:[Link][1]

  • Pracht, P.; Bohle, F.; Grimme, S. Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics2020 , 22, 7169-7192. URL:[Link]

  • Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts2008 , 120, 215-241. URL:[Link]

  • Frisch, M. J. et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford CT, 2016 . URL: [Link]

Sources

Foundational

The Bifunctional Scaffold: Commercial Availability, Synthesis, and Applications of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the linchpins of accelerated drug discovery. Among these, 1-(2-chloroethyl)-4-fluoro-1H-pyrazole has emerged as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are the linchpins of accelerated drug discovery. Among these, 1-(2-chloroethyl)-4-fluoro-1H-pyrazole has emerged as a critical intermediate. This technical guide provides an in-depth analysis of its structural causality, supply chain dynamics, validated synthetic methodologies, and its pivotal role in developing next-generation therapeutics, such as SARM1 inhibitors for neurodegenerative diseases.

Structural Causality: Designing for Efficacy

The molecular architecture of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole is not accidental; it is a masterclass in rational fragment design.

  • The 4-Fluoro Modification: The introduction of a fluorine atom at the C4 position of the pyrazole ring serves a dual purpose. First, it acts as a bioisostere for hydrogen, significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidation at a notoriously vulnerable site ()[1]. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the pyrazole nitrogen, subtly altering the molecule's hydrogen-bonding capacity and improving membrane permeability (lipophilicity) without adding steric bulk.

  • The 1-(2-Chloroethyl) Handle: The N-alkylation with a 2-chloroethyl group transforms the static pyrazole into a dynamic electrophile. The terminal primary alkyl chloride is perfectly primed for downstream nucleophilic substitution (

    
    ) or intramolecular cyclization, allowing medicinal chemists to easily append complex pharmacophores or construct fused heterocyclic systems.
    

Table 1: Chemical Profiling of the Target Scaffold

PropertyValue / Description
Chemical Name 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
Molecular Formula C5H6ClFN2
Molecular Weight 148.56 g/mol
Key Structural Features C4-Fluorinated aromatic heterocycle; N1-alkyl chloride
Primary Utility Bifunctional intermediate for kinase and SARM1 inhibitors
Supply Chain Dynamics & Commercial Availability

A critical reality for drug development professionals is that 1-(2-chloroethyl)-4-fluoro-1H-pyrazole is rarely stocked as a bulk catalog item. Because the terminal chloride remains reactive, long-term storage of the neat compound can lead to degradation or oligomerization over time. Consequently, it is primarily treated as a custom-synthesized intermediate or generated in situ just prior to use.

To secure this scaffold, researchers rely on a robust supply chain for its direct precursor: 4-fluoro-1H-pyrazole (CAS: 35277-02-2) (). This precursor is commercially abundant and provides the foundation for rapid, one-step synthesis.

Table 2: Commercial Availability of the Primary Precursor (CAS: 35277-02-2)

SupplierPurity GradeTypical Scale AvailabilitySourcing Strategy
Sigma-Aldrich

95%
Milligram to GramDiscovery / R&D
Enamine > 97%Gram to KilogramScale-up / Library Synthesis
Fluorochem > 98%Gram to KilogramSpecialized Fluorine Chemistry
Validated Synthetic Methodology: A Self-Validating Protocol

Because the target compound must often be synthesized in-house, establishing a high-yield, self-validating protocol is paramount. The following methodology details the N-alkylation of 4-fluoro-1H-pyrazole using 1-bromo-2-chloroethane.

Causality in Experimental Design: The choice of base and alkylating agent is critical. 1-Bromo-2-chloroethane is selected because the bromide is a significantly better leaving group than the chloride, ensuring high chemoselectivity during the


 reaction and preserving the terminal chloride for future steps. Cesium carbonate (

) is utilized instead of potassium carbonate (

) due to the "cesium effect"—the large ionic radius of

generates a highly reactive, "naked" pyrazolate anion in polar aprotic solvents like DMF, drastically accelerating the reaction and minimizing unwanted elimination side-reactions (such as the dehydrohalogenation of the alkylating agent).

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) to the solution. Stir at room temperature for 15 minutes to allow for complete deprotonation, visually validated by a slight color change or mild effervescence.
    
  • Alkylation: Dropwise, add 1-bromo-2-chloroethane (1.2 eq) via syringe.

  • Thermal Activation: Heat the reaction mixture to 60°C. Causality: 60°C provides sufficient kinetic energy to drive the

    
     displacement of the bromide without providing enough thermal energy to trigger the elimination of the terminal chloride.
    
  • Self-Validation (In-Process Control): After 4 hours, monitor the reaction via TLC (Hexanes:EtOAc, 3:1) and LC-MS. The disappearance of the precursor mass (m/z 87

    
    ) and the appearance of the product mass (m/z 149/151 
    
    
    
    with a characteristic 3:1 isotopic chlorine pattern) definitively confirms successful conversion.
  • Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with a 5% aqueous

    
     solution to efficiently remove residual DMF.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure 1-(2-chloroethyl)-4-fluoro-1H-pyrazole.
    

Synthetic workflow for 1-(2-chloroethyl)-4-fluoro-1H-pyrazole via N-alkylation.

Applications in Drug Development: The SARM1 Case Study

The true value of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole lies in its translational application. Recently, this scaffold has been heavily utilized in the synthesis of novel inhibitors targeting Sterile Alpha and TIR Motif Containing 1 (SARM1) ()[2].

SARM1 is a central executioner of axonal degeneration, a hallmark of severe neurodegenerative diseases such as ALS, Parkinson's disease, and peripheral neuropathies. Under cellular stress, the depletion of the protective enzyme NMNAT2 leads to the activation of SARM1's intrinsic NADase activity. This causes a catastrophic depletion of cellular


 and subsequent axonal death.

By utilizing 1-(2-chloroethyl)-4-fluoro-1H-pyrazole, medicinal chemists can synthesize complex, fused pyrazole derivatives that act as potent inhibitors of SARM1. The fluoro group ensures the inhibitor survives first-pass metabolism, while the chloroethyl linker is cyclized during synthesis to form the rigid tricyclic cores required to fit precisely into the SARM1 allosteric binding pocket[2].

Mechanism of SARM1-mediated axonal degeneration and targeted pyrazole inhibition.

References
  • Title: WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders Source: Google Patents URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Derivatives for Medicinal Chemistry

Abstract: This document provides a comprehensive guide to the synthesis of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole derivatives, a scaffold of significant interest in modern medicinal chemistry. Pyrazole-based compounds ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the synthesis of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole derivatives, a scaffold of significant interest in modern medicinal chemistry. Pyrazole-based compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic incorporation of a fluorine atom at the C4 position can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the molecule.[4][5] Furthermore, the 1-(2-chloroethyl) substituent serves as a versatile and reactive handle, enabling further structural diversification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide details two primary synthetic protocols, explains the chemical principles underpinning the experimental choices, and presents a workflow for downstream derivatization.

Strategic Overview: The Importance of the Target Scaffold

The pyrazole ring is a privileged N-heterocycle in drug discovery, forming the core of numerous approved drugs like the anti-inflammatory agent Celecoxib.[6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an effective pharmacophore for interacting with biological targets.[3]

  • The Role of C4-Fluorination: The introduction of fluorine, the most electronegative element, at the C4 position of the pyrazole ring is a well-established strategy in medicinal chemistry.[7] This modification can favorably alter a molecule's pKa, conformational preference, and resistance to oxidative metabolism, often leading to enhanced potency and a better safety profile.[5] Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for this purpose on an existing pyrazole ring.[8] Alternatively, employing fluorinated building blocks in the initial ring formation provides a direct route to the desired core.

  • The 1-(2-Chloroethyl) Moiety as a Functional Handle: The N-alkylation of the pyrazole ring with a 2-chloroethyl group introduces a key piece of functionality. The terminal alkyl chloride is a moderately reactive electrophile, ideal for subsequent nucleophilic substitution reactions. This allows for the systematic synthesis of a chemical library by introducing various amines, thiols, azides, or other nucleophiles, facilitating rapid SAR exploration.

Overall Synthetic Workflow

The most logical and controllable pathway to the target compound involves a two-step process: first, the construction of the 4-fluoro-1H-pyrazole core, followed by the regioselective N-alkylation to introduce the 2-chloroethyl sidechain. This approach avoids potential complications of fluorinating a pre-alkylated pyrazole, where the N1-substituent could influence the regioselectivity of the fluorination.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Alkylation A Fluorinated 1,3-Dicarbonyl (e.g., 2-fluoro-1,3-pentanedione) C 4-Fluoro-3,5-dimethyl-1H-pyrazole A->C Cyclocondensation (Knorr Synthesis) B Hydrazine Hydrate B->C Cyclocondensation (Knorr Synthesis) F Target: 1-(2-Chloroethyl)-4-fluoro- 3,5-dimethyl-1H-pyrazole C->F SN2 Reaction D 1,2-Dichloroethane D->F SN2 Reaction E Base (e.g., NaH, K₂CO₃) E->F SN2 Reaction

Figure 1: High-level workflow for the synthesis of the target pyrazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-pyrazole Core via Cyclocondensation

Principle: This protocol utilizes the classic Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9] By starting with a fluorinated β-diketone, the fluorine atom is incorporated directly and regiospecifically into the C4 position of the resulting pyrazole ring. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Materials:

  • 2-Fluoro-1,3-pentanedione (or other suitable fluorinated β-diketone)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Standard glassware for reflux

  • Rotary evaporator

  • Recrystallization solvents (e.g., Ethanol/Water, Hexanes/Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the fluorinated β-diketone (1.0 eq) in ethanol (approx. 5-10 mL per gram of diketone).

  • Slowly add hydrazine hydrate (1.0 - 1.1 eq) to the solution at room temperature. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by recrystallization. Add a minimal amount of hot ethanol to dissolve the residue, followed by the slow addition of water until persistent turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionRationale
Solvent Ethanol or Acetic AcidProtic solvents facilitate the condensation and dehydration steps.
Stoichiometry 1.0 - 1.1 eq HydrazineA slight excess of hydrazine ensures complete consumption of the diketone.
Temperature RefluxProvides the necessary activation energy for cyclization and dehydration.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Expected Yield 70-95%This reaction is generally high-yielding.
Protocol 2: N-Alkylation of 4-Fluoro-1H-pyrazole

Principle: This step introduces the 1-(2-chloroethyl) sidechain via a nucleophilic substitution (Sɴ2) reaction. The NH proton of the pyrazole is acidic and can be removed by a suitable base to generate a nucleophilic pyrazolate anion.[10] This anion then attacks one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion and forming the C-N bond. Controlling the reaction conditions is crucial to ensure mono-alkylation and prevent unwanted side reactions.

Materials:

  • 4-Fluoro-1H-pyrazole intermediate (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • 1,2-Dichloroethane (DCE)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere setup

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Suspend the 4-fluoro-1H-pyrazole (1.0 eq) in anhydrous DMF. To this suspension, carefully add sodium hydride (1.1 eq) portion-wise at 0°C (ice bath).

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the formation of the reactive pyrazolate anion.[11] The evolution of hydrogen gas will be observed.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1,2-dichloroethane (can be used in excess, e.g., 3-5 eq, or as the co-solvent) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 4-12 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

    • Causality Note: Heating is required to overcome the activation energy of the Sɴ2 reaction. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the pyrazolate anion highly nucleophilic and accelerating the reaction.[11]

  • Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the desired 1-(2-chloroethyl)-4-fluoro-1H-pyrazole derivative.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the NaH and pyrazolate anion.

  • Formation of Bis-Alkylated Product: If a significant amount of the 1,2-bis(pyrazolyl)ethane byproduct is observed, reduce the reaction temperature or time. Using a larger excess of 1,2-dichloroethane can also favor the mono-alkylation product.

  • No Reaction: If using a weaker base like K₂CO₃, higher temperatures and longer reaction times may be necessary. Ensure the base is finely powdered to maximize surface area.

Characterization and Data

The final product should be thoroughly characterized to confirm its structure and purity.

TechniquePurposeExpected Observations for 1-(2-Chloroethyl)-4-fluoro-3,5-dimethyl-1H-pyrazole
¹H NMR Structural confirmation, proton environmentSinglet for methyl groups (~2.2 ppm), Triplet for -CH₂-N (~4.3 ppm), Triplet for -CH₂-Cl (~3.8 ppm)
¹³C NMR Carbon skeleton confirmationPeaks for methyl carbons, pyrazole ring carbons (C-F coupling visible), and two aliphatic carbons.
¹⁹F NMR Confirmation of fluorine incorporationA singlet (or multiplet if coupled to protons) in the expected chemical shift range for aryl fluorides.
Mass Spec (HRMS) Exact mass determinationProvides the molecular formula, confirming elemental composition.

Applications in Medicinal Chemistry: Downstream Derivatization

The synthesized 1-(2-chloroethyl)-4-fluoro-1H-pyrazole is not just an endpoint but a valuable intermediate. The chloroethyl group is a versatile electrophilic handle for creating a library of analogues for SAR studies.

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Elimination (E2) A 1-(2-Chloroethyl)-4-fluoro- 1H-pyrazole Derivative B Secondary Amine (R₂NH) A->B SN2 C Thiol (RSH) A->C SN2 D Sodium Azide (NaN₃) A->D SN2 H Non-nucleophilic Base (e.g., DBU) A->H E2 E Amine Derivative B->E F Thioether Derivative C->F G Azide Derivative D->G I 1-Vinyl-4-fluoro- 1H-pyrazole Derivative H->I

Figure 2: Potential downstream reactions using the chloroethyl moiety for library synthesis.

This strategy allows researchers to rapidly introduce diverse functional groups to probe interactions with biological targets, optimizing for potency, selectivity, and pharmacokinetic properties. The azide derivative (G), for instance, can be further modified using click chemistry, opening up another dimension for diversification.

Conclusion

This application note provides a robust and well-rationalized framework for the synthesis of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole derivatives. By combining the directness of the Knorr cyclocondensation for core synthesis with a carefully controlled base-mediated N-alkylation, researchers can efficiently access this valuable scaffold. The inherent versatility of the chloroethyl group makes this intermediate a powerful tool for building compound libraries aimed at discovering next-generation therapeutics across a wide range of disease areas.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC.
  • Pyrazoles from hydrazones via sodium Ni-trite promoted dual C–C/C–N formation, annulation and aromatization with 1, 2-dichloroethane. (2021, February 15).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009, July 6). ACS Publications.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). MDPI.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PMC.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. ResearchGate.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021, March 1).
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (2020, November 15). PubMed.
  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. (2020, December 31). ACS Publications.
  • Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF. (2025, August 6). ResearchGate.

Sources

Application

Application Note: Strategic Utilization of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole in 18F-PET Tracer Development

Executive Summary The development of Positron Emission Tomography (PET) radiopharmaceuticals requires building blocks that not only facilitate efficient radiolabeling but also impart optimal pharmacokinetic properties to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Positron Emission Tomography (PET) radiopharmaceuticals requires building blocks that not only facilitate efficient radiolabeling but also impart optimal pharmacokinetic properties to the final tracer. 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole has emerged as a highly versatile bifunctional synthon in medicinal radiochemistry. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this compound to synthesize high-affinity, metabolically stable 18F-PET tracers.

Mechanistic Rationale & Structural Advantages

The structural components of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole are purposefully designed to solve two major challenges in tracer development: metabolic degradation and radiolabeling efficiency.

  • The 4-Fluoropyrazole Motif: Unsubstituted pyrazoles are highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes at the C4 position. Incorporating a fluorine atom at this exact position provides steric shielding and electronically deactivates the ring, dramatically increasing the metabolic half-life of the pharmacophore[1]. Furthermore, the highly electronegative C-F bond lowers the pKa of adjacent functional groups and increases overall lipophilicity, which is a critical parameter for enhancing blood-brain barrier (BBB) permeability in neuro-PET imaging[2].

  • The 2-Chloroethyl Linker: The ethyl chain provides an optimal spatial spacer between the pyrazole and the primary target-binding core, minimizing steric clash at the receptor site. The terminal chloride serves a dual purpose: it acts as an electrophile for the initial N/O-alkylation of the core scaffold, and subsequently serves as the leaving group for nucleophilic aliphatic substitution (radio-halogen exchange) with [18F]fluoride[1].

MetabolicPathway A Unsubstituted Pyrazole (In Vivo) B CYP450 Oxidation A->B C 4-Hydroxypyrazole (Rapid Clearance) B->C D 4-Fluoro-1H-pyrazole (In Vivo) E CYP450 Blocked (Steric/Electronic) D->E F Prolonged Half-life (Optimal PET Imaging) E->F

Metabolic stabilization of the pyrazole core via 4-fluorination, preventing CYP450 oxidation.

Experimental Workflows & Methodologies

The integration of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole into a tracer development pipeline typically follows a two-stage convergent synthesis. First, the building block is conjugated to the target pharmacophore. Second, the resulting intermediate is radiolabeled via automated synthesis.

RadiosynthesisWorkflow BB Building Block: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Alk Alkylation Reaction (K2CO3, DMF, 80°C) BB->Alk Core Pharmacophore Core (Phenol/Amine Nucleophile) Core->Alk Prec PET Precursor (Chloroethyl-appended intermediate) Alk->Prec Finkel Finkelstein / Tosylation (Optional Optimization) Prec->Finkel Improve Leaving Group Label Radiolabeling ([18F]KF/K222, MeCN, 110°C) Prec->Label Direct Radio-Halex Finkel->Label Tracer Final PET Tracer ([18F]Fluoroethyl derivative) Label->Tracer

Workflow for synthesizing 18F-PET tracers using 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole.

Step-by-Step Protocols

Protocol A: N/O-Alkylation of the Pharmacophore Core

Objective: Conjugate 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole to a target scaffold (e.g., a phenol-containing GPCR ligand or kinase inhibitor) to generate the PET precursor[3].

Causality & Design: Alkylating a core scaffold directly with a chloroethyl group can be sluggish due to chloride being a mediocre leaving group. By adding catalytic Potassium Iodide (KI), we induce an in situ Finkelstein reaction. The transient iodoethyl intermediate is a vastly superior electrophile, allowing the SN2 reaction to proceed efficiently at 80 °C rather than requiring harsh temperatures (>100 °C) that might degrade sensitive pharmacophores.

Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk flask under an inert argon atmosphere, dissolve the pharmacophore core (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Base Addition: Add anhydrous K2CO3 (2.5 mmol). Stir at room temperature for 15 minutes to pre-form the highly nucleophilic phenoxide or amide anion.

  • Alkylation: Add 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (1.2 mmol) and KI (0.1 mmol).

  • Heating: Seal the flask and heat to 80 °C using a precisely controlled reaction block for 12 hours.

  • Workup: Quench the reaction with 10 mL of distilled water and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The protocol is deemed successful when the UV chromatogram (254 nm) shows <5% remaining core starting material, and the mass spectrum confirms the dominant presence of the [M+H]+ ion corresponding to the chloroethyl-appended precursor.

Protocol B: Automated Radiosynthesis via Nucleophilic[18F]Fluorination

Objective: Radiolabel the precursor to yield the final [18F]fluoroethyl-4-fluoropyrazole PET tracer.

Causality & Design: [18F]Fluoride generated from a cyclotron is aqueous and heavily hydrated, making it a poor nucleophile. Kryptofix 2.22 (K222) is utilized as a cryptand to sequester the K+ ion, creating a "naked", highly reactive [18F]F- anion in an aprotic solvent (MeCN). Because chloride is a relatively hard leaving group, the reaction requires elevated temperatures (110 °C) to achieve the activation energy necessary for the halogen exchange[1].

Methodology:

  • Isotope Trapping: Trap aqueous [18F]fluoride (typically 10–30 GBq) from the cyclotron on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge.

  • Elution: Elute the [18F]F- into the automated synthesis module's reaction vessel using a solution of K222 (15 mg) and K2CO3 (3 mg) in MeCN/H2O (80:20 v/v, 1.0 mL).

  • Azeotropic Drying: Evaporate the solvent at 110 °C under a stream of helium. Add anhydrous MeCN (1.0 mL) and repeat the evaporation twice to ensure the complete removal of water, which would otherwise quench the nucleophile.

  • Radiolabeling: Dissolve the chloroethyl precursor (3.0 mg) in anhydrous MeCN (0.5 mL) and add it to the dried [18F]F-/K222 complex. Heat the sealed reaction vessel at 110 °C for 15 minutes.

  • Quenching & Purification: Cool the reactor to 30 °C, quench with 1.5 mL of HPLC mobile phase, and inject onto a semi-preparative RP-HPLC system for isolation.

Self-Validating Checkpoint: Monitor the HPLC radio-detector. The protocol is successful when the product fraction exhibits a distinct radioactive peak cleanly separated from the unreacted [18F]fluoride (solvent front) and any radio-impurities. Collect the peak, perform a decay-corrected activity measurement, and calculate the Radiochemical Yield (RCY).

Quantitative Data & Optimization

While the chloroethyl group can be directly radiolabeled via radio-halogen exchange, converting the precursor to an iodo or tosylate derivative can significantly improve the radiochemical yield and allow for milder labeling conditions. Table 1 summarizes the expected outcomes based on the chosen leaving group.

Table 1: Impact of Leaving Group on [18F]Fluorination Efficiency

Leaving Group on PrecursorReaction Temp (°C)Reaction Time (min)Uncorrected RCY (%)Molar Activity (GBq/µmol)Synthetic Complexity
Chloro (-Cl) 110 - 12015 - 2015 - 25%45 - 60Low (Direct use of BB)
Iodo (-I) 100 - 11010 - 1535 - 50%50 - 75Medium (Finkelstein)
Tosylate (-OTs) 85 - 955 - 1065 - 85%80 - 120High (Hydrolysis + Tosylation)

Note: Direct use of the chloroethyl precursor is highly recommended for initial tracer screening and proof-of-concept imaging due to the reduced synthetic burden. Tosylation should be pursued during the clinical translation phase to maximize RCY.

References

  • [2] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC / National Institutes of Health. 2

  • [3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 3

  • [1] Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. 1

Sources

Method

Application Note: Protocol for the N-Alkylation of Pyrazoles Using 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

Strategic Rationale & Introduction The functionalization of pyrazoles via N-alkylation is a cornerstone transformation in modern medicinal chemistry. Typically, the substituent at the nitrogen is installed under basic co...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The functionalization of pyrazoles via N-alkylation is a cornerstone transformation in modern medicinal chemistry. Typically, the substituent at the nitrogen is installed under basic conditions which deprotonate the nitrogen followed by the addition of an electrophile[1]. The introduction of a halogenated pyrazole ring, particularly the 4-fluoro-1H-pyrazole moiety, significantly impacts the physicochemical properties of resulting drug candidates. Fluorination lowers the pKa of the pyrazole, increases metabolic stability against cytochrome P450 oxidation, and precisely modulates lipophilicity—a critical factor in optimizing target binding affinity, such as in the development of Androgen Receptor (AR) antagonists[2].

Utilizing 1-(2-chloroethyl)-4-fluoro-1H-pyrazole as an alkylating agent allows for the modular introduction of this privileged pharmacophore via a flexible ethylene linker. This application note details a highly optimized, self-validating protocol for the N-alkylation of generic 3-substituted 1H-pyrazoles to synthesize unsymmetrical bis-pyrazole ethane derivatives.

Mechanistic Causality & Reaction Design

To ensure a robust and high-yielding protocol, the reaction conditions must be carefully engineered to overcome the inherent limitations of alkyl chloride electrophiles and unsymmetrical pyrazole nucleophiles.

Finkelstein Catalysis & Suppression of Elimination

Alkyl chlorides are intrinsically less reactive toward SN2 displacement than their bromide or iodide counterparts[3]. When forcing conditions (e.g., strong bases like NaH or elevated temperatures >100 °C) are applied to 1-(2-chloroethyl)-4-fluoro-1H-pyrazole, the primary side reaction is E2 elimination, yielding the undesired 1-vinyl-4-fluoro-1H-pyrazole.

To circumvent this, we employ a nucleophilic catalyst: Potassium Iodide (KI) . KI converts the sluggish alkyl chloride into a highly reactive alkyl iodide intermediate in situ via the Finkelstein reaction. This allows the SN2 alkylation to proceed rapidly at milder temperatures (60–80 °C), thereby preserving the integrity of the ethylene linker and maximizing the yield[3].

Base and Solvent Selection

Cesium Carbonate (Cs₂CO₃) is selected as the optimal base. It provides sufficient basicity to quantitatively deprotonate the pyrazole N-H (pKa ~14) without promoting the E2 elimination associated with stronger bases. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature poorly solvates anions, rendering the resulting pyrazolate anion "naked" and highly nucleophilic, while effectively solvating the large, diffuse cesium cations[3].

Regioselectivity Considerations

When utilizing unsymmetrical 3-substituted 1H-pyrazoles, N-alkylation inherently produces a mixture of N1 and N2 regioisomers[4]. The regiochemical outcome is primarily governed by steric hindrance. The bulky nature of the 1-(2-chloroethyl)-4-fluoro-1H-pyrazole electrophile strongly biases the nucleophilic attack toward the less sterically encumbered N1 position[5].

Mechanism Pyr 3-Substituted 1H-Pyrazole Anion Pyrazolate Anion (Nucleophile) Pyr->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Prod Alkylated Bis-Pyrazole Product Anion->Prod SN2 Attack RCl 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (Less Reactive) RI 1-(2-Iodoethyl)-4-fluoro-1H-pyrazole (Highly Reactive Electrophile) RCl->RI KI Catalysis (Finkelstein) RI->Prod - I⁻

Mechanistic pathway highlighting in situ Finkelstein activation and SN2 displacement.

Representative Optimization Data

The causality of the chosen reagents is validated by the optimization data summarized in Table 1. The addition of catalytic KI and the use of Cs₂CO₃ in DMF provides the highest yield and optimal regioselectivity.

Table 1: Optimization of Reaction Conditions for Bis-Pyrazole Synthesis

EntryBaseSolventAdditiveTemp (°C)Yield (%)N1:N2 Ratio
1K₂CO₃MeCNNone80453:1
2Cs₂CO₃DMFNone80623.5:1
3 Cs₂CO₃ DMF KI (0.2 eq) 70 89 4.2:1
4NaHTHFKI (0.2 eq)60552:1

Experimental Protocol

Workflow A 1. Deprotonation Cs2CO3 in DMF B 2. Activation KI Catalysis A->B C 3. Alkylation 70 °C, 12-16 h B->C D 4. Workup Aqueous Extraction C->D E 5. Purification Flash Chromatography D->E

Experimental workflow for the base-mediated N-alkylation of pyrazoles.

Materials & Reagents (1.0 mmol Scale)

Table 2: Standard Reagent Quantities

ReagentMW ( g/mol )EquivalentsAmountRole
3-Substituted 1H-PyrazoleVaries1.01.0 mmolNucleophile
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole148.561.2178 mgElectrophile
Cesium Carbonate (Cs₂CO₃)325.822.0652 mgBase
Potassium Iodide (KI)166.000.233 mgCatalyst
Anhydrous DMF73.09-4.0 mLSolvent
Step-by-Step Methodology
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-substituted 1H-pyrazole (1.0 mmol) in anhydrous DMF (4.0 mL) under an argon atmosphere.

  • Deprotonation: Add Cs₂CO₃ (652 mg, 2.0 mmol) in one portion. Stir the resulting suspension at room temperature (20–25 °C) for 15–30 minutes to ensure complete formation of the pyrazolate anion.

  • Electrophile Addition: Add Potassium Iodide (33 mg, 0.2 mmol) followed by the dropwise addition of 1-(2-chloroethyl)-4-fluoro-1H-pyrazole (178 mg, 1.2 mmol) via syringe.

  • Alkylation: Attach a reflux condenser, heat the reaction mixture to 70 °C using an oil bath or heating block, and stir vigorously for 12–16 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (typically 50% EtOAc in Hexanes). The reaction is deemed complete when the starting pyrazole is fully consumed.

  • Quench & Extraction: Cool the mixture to room temperature. Quench the reaction by adding distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • DMF Removal: Combine the organic extracts and wash sequentially with a 5% aqueous LiCl solution (3 × 10 mL) to thoroughly remove residual DMF, followed by a final wash with brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to separate the major N1-alkylated product from the minor N2-isomer.

Troubleshooting Guide

Table 3: Common Issues and Optimization Strategies

ObservationMechanistic CauseCorrective Action
Low Conversion / Sluggish Reaction Poor electrophile reactivity; inactive catalyst.Ensure KI is dry and finely powdered. Increase temperature to 80 °C, but monitor for elimination byproducts.
High Levels of Elimination Byproduct Base is too strong or temperature is too high.Verify the use of Cs₂CO₃ (avoid NaH/KOtBu). Ensure temperature does not exceed 80 °C.
Poor N1:N2 Regioselectivity Lack of steric differentiation or solvent effects.Switch to a bulkier base or evaluate fluorinated solvents (e.g., TFE) which have been shown to enhance regioselectivity via hydrogen bonding networks[3].
Residual DMF in NMR Spectra Incomplete aqueous workup.Ensure strict adherence to the 5% aqueous LiCl washes (Step 7). Alternatively, load the crude mixture directly onto a C18 reverse-phase column.

References

  • Title : Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source : Molecules (MDPI) URL :[Link]

  • Title : Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer Source : PMC / National Institutes of Health (NIH) URL :[Link]

Sources

Application

application of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole in agrochemical synthesis

Executive Summary This Application Note details the strategic utilization of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 1207961-54-3) as a high-value building block in agrochemical synthesis.[1][2] While traditional py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic utilization of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 1207961-54-3) as a high-value building block in agrochemical synthesis.[1][2] While traditional pyrazole synthesis often involves constructing the ring on a scaffold, this intermediate enables a convergent synthetic strategy . It delivers a pre-functionalized, metabolically stable 4-fluoropyrazole motif equipped with a reactive chloroethyl tether.[2]

This guide focuses on its application in synthesizing Succinate Dehydrogenase Inhibitors (SDHIs) and Mitochondrial Electron Transport Inhibitors (METIs) , where the 4-fluoro substitution provides critical metabolic stability against cytochrome P450 oxidation while maintaining a compact steric profile similar to hydrogen.[2]

Strategic Rationale: The "Fluorine Effect" & Linker Logic

The 4-Fluoro Advantage

In modern agrochemistry, the C-4 position of the pyrazole ring is a common site of metabolic attack (oxidation).[2]

  • Metabolic Blocking: Replacing C-H with C-F blocks oxidative degradation, significantly extending the half-life of the active ingredient (AI) in the plant and pest.[2]

  • Bioisosterism: Fluorine’s van der Waals radius (1.47 Å) is close to Hydrogen (1.20 Å), allowing the molecule to fit into tight enzymatic pockets (e.g., the ubiquinone binding site of Complex II) where a Chlorine or Methyl group might cause steric clash.[2]

  • Lipophilicity Modulation: The C-F bond increases lipophilicity (

    
    ), improving cuticular penetration in leaves and chitin penetration in insects.
    
The Chloroethyl "Warhead"

The 2-chloroethyl group serves as a versatile electrophilic handle.[1][2] Unlike direct N-arylation (which requires expensive copper/palladium catalysts), the alkyl chloride allows for classical nucleophilic substitution (


)  under mild conditions.[2] This enables the rapid coupling of the pyrazole "head" to diverse amine, thiol, or hydroxyl "tails" during lead optimization.

Experimental Protocol: Convergent Coupling Strategy

This protocol describes the coupling of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole with a secondary amine scaffold (a common motif in SDHI fungicides) to generate a bioactive library member.[1][2]

Materials & Reagents
  • Intermediate: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Substituted Piperazine or Aniline derivative (1.1 equiv)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)[2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein activation[2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step Methodology

1. Finkelstein Activation (In-Situ):

  • Rationale: The chloroethyl group is moderately reactive. Adding catalytic KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction rate by 3-5x.[2]

  • Procedure: Charge the reaction vessel with 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole and MeCN. Add KI (10 mol%) and stir at RT for 15 minutes until the solution turns slightly yellow (iodine trace).

2. Nucleophilic Attack:

  • Add the amine nucleophile (1.1 equiv) followed by powdered

    
     (2.5 equiv).[2]
    
  • Note: If using an aniline (weaker nucleophile), switch solvent to DMF and increase temperature to 80°C. For aliphatic amines (piperazines), MeCN at 60°C is sufficient.

3. Reaction Monitoring:

  • Heat the mixture to 60–80°C under an inert atmosphere (

    
    ).
    
  • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]

  • Benchmark: Reaction is typically complete within 4–6 hours. Look for the disappearance of the chloride starting material (

    
     or similar depending on ionization).
    

4. Work-up & Purification:

  • Cool to room temperature.[3] Filter off inorganic salts (

    
    ).[2]
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via silica gel chromatography. The 4-fluoropyrazole moiety is distinctively non-polar; elute with a gradient of 0-40% EtOAc in Hexanes.[1][2]

Data Analysis: Optimization of Coupling Conditions

The following table summarizes optimization data for coupling 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole with N-phenylpiperazine (a model fungicide core).

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Notes
1Acetone

NoneReflux1245%Slow conversion; incomplete.[1][2]
2MeCN

None80872%Standard protocol.
3 MeCN

KI (10%) 60 4 94% Optimal.[2] Fast & Clean.
4DMFNaHNone0 -> RT188%Fast, but messy work-up (mineral oil).[1][2]
5Toluene

TBAI1001665%Poor solubility of pyrazole salt.

Application Workflow: Pathway to Active Ingredients

The diagram below illustrates the convergent synthesis workflow, highlighting how this specific intermediate bridges the gap between raw materials and high-value biological targets.

Agrochemical_Synthesis cluster_legend Reaction Logic Raw_Mat Raw Material: 4-Fluoro-1H-pyrazole Intermediate KEY INTERMEDIATE: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 1207961-54-3) Raw_Mat->Intermediate N-Alkylation Linker Linker Reagent: 1-Bromo-2-chloroethane Linker->Intermediate Target_SDHI Target 1: SDHI Fungicide (Mitochondrial Complex II Inhibitor) Intermediate->Target_SDHI S_N2 Coupling (w/ Scaffold A) Target_METI Target 2: METI Acaricide (Mitochondrial Complex I Inhibitor) Intermediate->Target_METI Thio-Ether Formation (w/ Scaffold B) Scaffold_A Path A: Amine Scaffold (e.g., Piperazine/Aniline) Scaffold_A->Target_SDHI Scaffold_B Path B: Thiol Scaffold (e.g., Pyridyl Thiol) Scaffold_B->Target_METI Convergent Synthesis Convergent Synthesis

Figure 1: Convergent synthetic workflow utilizing the 2-chloroethyl linker to access distinct agrochemical classes.

Troubleshooting & Safety

  • Vesicant Warning: 2-chloroethylamines and their precursors can act as alkylating agents similar to nitrogen mustards.[1][2] Although the pyrazole reduces basicity, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole should be handled as a potential mutagen/vesicant. Use double gloves and work strictly in a fume hood.[1][2]

  • Cyclization Side Reaction: If the reaction mixture is too basic and heated excessively without a nucleophile, the chloroethyl group may eliminate to form a vinyl group (N-vinyl pyrazole).[2] Ensure the nucleophile is present before heating.

  • Hygroscopicity: The intermediate can be hygroscopic. Store under nitrogen at 2-8°C to prevent hydrolysis of the alkyl chloride.

References

  • Chemical Identity & Properties: PubChem. 1-(2-Chloroethyl)-1H-pyrazole (Analogous Structure Data).[1][2][4][5] National Library of Medicine. Link[2]

  • Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide, insecticide, and fungicide discovery.[2][6] Journal of Fluorine Chemistry. Link

  • SDHI Fungicide Mechanism: BenchChem Application Notes. The Role of Pyrazoles in Modern Agrochemical Synthesis.Link[2]

  • Pyrazole Synthesis Protocols: Organic Chemistry Portal. Synthesis of Pyrazoles and N-Alkylation Strategies.[1][2][7]Link

  • Commercial Context: Jeschke, P. (2016).[8] Propelling the Future of Crop Protection: The Role of Pyrazole-Based Agrochemicals.[1][2] (General reference to Bixafen/Fluxapyroxad class chemistry).

Sources

Method

Application Note: Advanced Protocols for the Fluorination of Pyrazole Scaffolds

Executive Summary & Strategic Rationale The incorporation of fluorine into pyrazole rings is a pivotal strategy in modern drug discovery.[1] The pyrazole moiety, prevalent in blockbuster drugs like Celecoxib and Sildenaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into pyrazole rings is a pivotal strategy in modern drug discovery.[1] The pyrazole moiety, prevalent in blockbuster drugs like Celecoxib and Sildenafil, serves as a robust pharmacophore. Fluorination of this core modulates physicochemical properties critical to bioavailability: it lowers the pKa of the NH group (enhancing hydrogen bond donor capability), increases lipophilicity (LogD), and blocks metabolic hotspots (C-4 oxidation) to extend half-life (


).

This guide details three distinct, field-validated protocols for accessing fluorinated pyrazoles. Unlike generic textbook entries, these protocols are selected for their reproducibility, scalability, and regiochemical fidelity in a pharmaceutical setting.

Strategic Decision Matrix

Select the appropriate protocol based on your starting material availability and substitution requirements.

G Start Target: Fluorinated Pyrazole Decision Is the Pyrazole Ring Already Synthesized? Start->Decision Direct Direct Functionalization Decision->Direct Yes DeNovo De Novo Assembly Decision->DeNovo No ProtA Protocol A: Electrophilic Fluorination (Selectfluor®) Direct->ProtA C-4 Fluorination (Electron Rich) ProtB Protocol B: Cyclocondensation (Fluorinated Diketones) DeNovo->ProtB Standard F/CF3 Substitution ProtC Protocol C: Ag-Catalyzed Cycloaddition (Trifluorodiazoethane) DeNovo->ProtC Complex/Chiral CF3 Motifs

Figure 1: Strategic workflow for selecting the optimal fluorination methodology based on substrate availability and target substitution pattern.

Protocol A: Direct Electrophilic Fluorination (C-4)

Application: Late-stage functionalization of electron-rich pyrazoles. Mechanism: Electrophilic Aromatic Substitution (


).
Primary Reagent:  Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Mechanistic Insight

Direct fluorination at the C-4 position is the most direct route but is plagued by competing difluorination (formation of 4,4-difluoro-4H-pyrazoles) and oxidation. Selectfluor is preferred over NFSI or


 gas due to its tunable reactivity and safety profile. The reaction proceeds via a cationic sigma-complex intermediate. Maintaining the reaction temperature is critical to prevent the "over-fluorination" that destroys aromaticity.
Experimental Procedure

Scale: 1.0 mmol (Adaptable to >100g)

  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3,5-trisubstituted pyrazole (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL).

    • Note: MeCN is crucial. Protic solvents can quench the reactive intermediate; non-polar solvents dissolve Selectfluor poorly.

  • Addition: Add Selectfluor® (1.1 equiv, 1.1 mmol) in one portion at room temperature (25 °C).

    • Optimization: For highly electron-rich substrates (e.g., amino-pyrazoles), cool to 0 °C to prevent oxidation.

  • Reaction: Stir the mixture under an inert atmosphere (

    
     or Ar).
    
    • Monitoring: Monitor by TLC or LC-MS every hour. Typical reaction time is 2–6 hours.

    • Endpoint: Disappearance of starting material. If 4,4-difluoro byproduct (M+38) appears, terminate immediately.

  • Workup:

    • Dilute the reaction mixture with Dichloromethane (DCM, 30 mL).

    • Wash with saturated aqueous

      
       (2 x 15 mL) to neutralize HF generated during the reaction.
      
    • Wash with Brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 19F NMR: Look for a singlet around -160 to -175 ppm (Ar-F).

  • MS: M+18 mass shift relative to starting material.

Protocol B: De Novo Synthesis via Knorr Cyclocondensation

Application: Construction of pyrazoles with fluorine at C-3 or C-5 positions (or


 groups).
Mechanism:  Double condensation of hydrazines with fluorinated 

-diketones.
Mechanistic Insight

This is the industry standard for generating building blocks. The regioselectivity is governed by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

  • Regiocontrol Rule: When using monosubstituted hydrazines (

    
    ), the terminal 
    
    
    
    (more nucleophilic) attacks the most electrophilic carbonyl (usually the one adjacent to the fluoroalkyl group).
Experimental Procedure

Scale: 5.0 mmol

  • Reagents: Prepare a solution of the fluorinated 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.0 equiv) in Ethanol (EtOH, 20 mL).

  • Cyclization: Add the Hydrazine derivative (e.g., Methylhydrazine) (1.1 equiv) dropwise at room temperature.

    • Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temp < 40 °C.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–12 hours.

    • Acid Catalysis: If the reaction is sluggish, add catalytic HCl (0.1 equiv). This often promotes dehydration of the intermediate hydroxypyrazoline.

  • Workup:

    • Cool to room temperature.

    • Evaporate EtOH under vacuum.

    • Dissolve residue in EtOAc, wash with water and brine.

  • Regioisomer Separation: This method often yields a mixture of regioisomers (e.g., 3-

    
     vs 5-
    
    
    
    ). Separate via column chromatography. 3-
    
    
    isomers are typically less polar than 5-
    
    
    isomers due to dipole moment cancellation.

Protocol C: Silver-Catalyzed [3+2] Cycloaddition[2][3]

Application: Accessing 3-trifluoromethyl pyrazoles with high regiocontrol under mild conditions.[2][3] Mechanism: Silver-catalyzed cycloaddition of trifluorodiazoethane (


) with electron-deficient alkenes (e.g., nitroalkenes or alkynes), followed by oxidation/elimination.
Workflow Diagram

Mechanism Reagents Reagents: Alkene + CF3CHN2 Intermed Intermediate: Ag-Carbenoid / Cycloadduct Reagents->Intermed [3+2] Cycloaddition Catalyst Catalyst: Ag(I) Salts (Ag2CO3 or AgOAc) Catalyst->Intermed Activation Product Product: 3-CF3-Pyrazole Intermed->Product Oxidative Aromatization

Figure 2: Simplified mechanism for the Ag-catalyzed assembly of trifluoromethylated pyrazoles.

Experimental Procedure

Scale: 0.5 mmol

  • Setup: In a foil-wrapped vial (Ag salts are light sensitive), combine the alkene (e.g.,

    
    -nitrostyrene) (1.0 equiv) and 
    
    
    
    (10 mol%).
  • Solvent: Add 1,4-Dioxane or DMF (2.0 mL).

  • Reagent Addition: Add 2,2,2-trifluorodiazoethane (

    
    ) solution (generated in situ or from stock) (1.5 equiv).
    
    • Safety: Diazo compounds are toxic and potentially explosive. Handle in a fume hood behind a blast shield.

  • Reaction: Stir at 60 °C for 12 hours.

  • Workup: Filter through a celite pad to remove silver residues. Concentrate and purify via chromatography.

Comparative Data & Troubleshooting

Yield and Selectivity Comparison
MethodTarget SubstituentTypical YieldRegioselectivityKey Limitation
Protocol A (Selectfluor) C-4 Fluorine (-F)60–85%High (C-4 only)Sensitive to sterics; requires electron-rich ring.
Protocol B (Knorr) C-3/C-5

or F
70–95%Variable (3:1 to 10:1)Isomer separation required; harsh pH conditions.
Protocol C (Ag-Cat) C-3

50–80%Excellent (>20:1)Cost of Ag catalyst; handling of diazo reagents.
Troubleshooting Guide
  • Problem: Formation of 4,4-difluoro species in Protocol A.

    • Solution: Reduce Selectfluor equivalents to 0.95. Lower temperature to 0 °C.

  • Problem: Low yield in Protocol B due to "oiling out".

    • Solution: Switch solvent from EtOH to AcOH/Water mixtures to precipitate the product.

  • Problem: Silver mirror formation in Protocol C.

    • Solution: Ensure exclusion of light. Use anhydrous solvents to prevent Ag reduction.

References

  • Sloop, J. C., et al. (2009).[1] "Microwave-mediated pyrazole fluorinations using Selectfluor®." Heteroatom Chemistry. Link

  • Mykhailiuk, P. K. (2021).[4] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. Link

  • Breen, J. R., et al. (2015).[1] "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett. Link

  • Wang, R., et al. (2024). "Regioselective Synthesis of Multisubstituted Fluoropyrazoles via Silver-Catalyzed One-Pot Cyclization." Chinese Chemical Letters. Link

  • Ritter, T., et al. (2013). "Mechanism of Electrophilic Fluorination with Pd(IV)." Journal of the American Chemical Society. Link

Sources

Application

use of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole as a building block in organic synthesis

Application Note: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole as a Strategic Building Block in Medicinal Chemistry Abstract This technical guide details the synthetic utility of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole as a Strategic Building Block in Medicinal Chemistry

Abstract

This technical guide details the synthetic utility of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a bifunctional building block designed for the rapid introduction of the metabolically stable 4-fluoropyrazole motif into drug scaffolds.[1] Unlike simple alkyl halides, this molecule combines a reactive electrophilic handle (2-chloroethyl) with a distinct pharmacophore (4-fluoropyrazole).[1] This note provides optimized protocols for nucleophilic substitution, Finkelstein activation, and troubleshooting insights for avoiding competitive elimination pathways.

Introduction: The Fluoropyrazole Advantage

In modern drug discovery, the 4-fluoropyrazole moiety is a privileged substructure.[1] The fluorine atom at the C-4 position serves two critical roles:

  • Metabolic Blocking: It obstructs the oxidative metabolism (typically P450-mediated) that commonly occurs at the electron-rich C-4 position of unsubstituted pyrazoles.[1]

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrazole nitrogen and modulates the lipophilicity (

    
    ) of the ethyl linker, often improving blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.
    

The 1-(2-chloroethyl) tether allows this pharmacophore to be "clicked" onto amine-, hydroxyl-, or thiol-bearing scaffolds via robust


 chemistry, making it an essential tool for Fragment-Based Drug Design (FBDD).[1]

Chemical Properties & Reactivity Profile

PropertyValue / Description
Molecular Formula

Molecular Weight 148.57 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Key Electrophile C-Cl bond (Alkylating agent)
Nucleophilicity Low (N1 is alkylated; N2 is weakly basic due to 4-F)
Stability Stable at RT; hygroscopic.[1][2][3][4] Avoid strong bases (

) to prevent E2 elimination.[1]
Reactivity Logic Flow

The molecule presents three distinct sites for chemical manipulation. Understanding the hierarchy of reactivity is crucial for high-yield synthesis.[1]

Reactivity Center 1-(2-Chloroethyl)- 4-fluoro-1H-pyrazole Cl_Disp Site A: C-Cl Bond (Primary Reactivity) Center->Cl_Disp SN2 Substitution (Amines, Phenols, Thiols) C_H_Act Site B: C-3/C-5 Protons (Secondary Reactivity) Center->C_H_Act Pd-Cat Arylation (Heck/Direct Arylation) N_Coord Site C: N-2 Nitrogen (Tertiary Reactivity) Center->N_Coord Metal Coordination (Ligand Design)

Figure 1: Reactivity profile of the building block. Site A is the primary handle for scaffold attachment.

Detailed Experimental Protocols

Protocol A: General Scaffold Attachment ( Coupling)

Objective: Attach the fluoropyrazole moiety to a secondary amine or phenol scaffold.[1] Mechanism: Classical


 substitution.[1] The use of Cesium Carbonate (

) is recommended over Potassium Carbonate (

) due to the "Cesium Effect," which enhances solubility and nucleophilicity in aprotic solvents.

Materials:

  • Nucleophile (Amine/Phenol substrate): 1.0 equiv[1]

  • 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole: 1.2 – 1.5 equiv[1]

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv for amines)[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)[1]

  • Catalyst (Optional): NaI (0.1 equiv)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
      (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (for phenols) or activation.
    
  • Addition: Add 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (1.2 equiv) dropwise.

    • Note: If the reaction is sluggish, add NaI (10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).[1]

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar). Monitor by LC-MS.[1]
    
    • Typical Time: 4–12 hours.[1]

    • Caution: Do not exceed 100°C to avoid elimination of HCl (forming the vinyl pyrazole byproduct).[1]

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF.[1]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Self-Validating Checkpoint:

  • LC-MS: Look for Mass

    
     (Mass of building block minus Cl).[1]
    
  • NMR: The ethylene linker protons will shift significantly.[1] The

    
    -Cl triplet (
    
    
    
    ppm) will shift upfield to
    
    
    ppm upon amine alkylation.[1]
Protocol B: Finkelstein Activation (Conversion to Iodide)

Context: The C-Cl bond can be unreactive toward sterically hindered nucleophiles.[1] Converting it to a C-I bond increases reactivity by orders of magnitude.

Step-by-Step Procedure:

  • Dissolve 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (10 mmol) in Acetone (or 2-Butanone for higher boiling point).

  • Add Sodium Iodide (NaI) (1.5 equiv).

  • Reflux for 18–24 hours.[1] A white precipitate (NaCl) will form, driving the equilibrium.

  • Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve residue in DCM, wash with dilute Sodium Thiosulfate (to remove iodine traces), dry, and concentrate.

  • Storage: Use immediately or store in the dark at -20°C (iodides are light-sensitive).

Strategic Decision Making: Synthesis Workflow

When incorporating this building block, researchers often face a choice: Direct Alkylation vs. Stepwise Construction .[1]

Workflow Start Target Molecule Design Check Is the Nucleophile Sterically Hindered? Start->Check Direct Route A: Direct Alkylation (Use Protocol A) Check->Direct No (Primary Amine/Phenol) Activate Route B: Finkelstein Activation (Convert Cl to I first) Check->Activate Yes (Aniline/Secondary Amine) Elimination Risk: E2 Elimination (Vinyl Pyrazole formation) Direct->Elimination If T > 100°C or Strong Base

Figure 2: Decision tree for selecting the optimal coupling strategy.

Safety & Handling (HSE)

  • Genotoxicity Warning: As with all nitrogen mustard analogs and alkyl halides, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a potential alkylating agent.[1] It should be handled as a suspected mutagen .[1]

  • PPE: Double nitrile gloves, chemical fume hood, and eye protection are mandatory.[1]

  • Quenching: Quench excess alkylating agent with 10% aqueous ammonium hydroxide or thiourea solution before disposal.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Competitive E2 elimination (Vinyl pyrazole formation).[1]Lower temperature to <60°C. Switch base from

to milder

or organic base (DIPEA).[1]
No Reaction Poor nucleophilicity or "Hard" leaving group (Cl).[1]Add 0.5 equiv NaI (Catalytic Finkelstein).[1] Switch solvent to DMSO.[1]
Multiple Spots on TLC N-alkylation vs. C-alkylation (if nucleophile is ambident).Control pH.[1] Use non-polar solvent (Toluene) if possible to favor N-alkylation.[1]

References

  • Bioisosterism of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Pyrazole Synthesis & Reactivity: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[1] Link[1]

  • Finkelstein Reaction Protocol: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for

    
     halide exchange mechanisms).
    
  • Cesium Effect in Alkylation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). The effect of cesium ions on nucleophilic substitution reactions. Journal of Organic Chemistry, 52(19), 4230–4234.[1] Link[1]

Sources

Method

Application Note: Advanced Purification Protocols for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

This Application Note is structured to serve as a definitive technical guide for the purification of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 1207961-54-3).[1] It moves beyond generic protocols to address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the purification of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 1207961-54-3).[1] It moves beyond generic protocols to address the specific physicochemical challenges posed by the fluorinated pyrazole core and the reactive chloroethyl tail.[2]

Executive Summary & Chemical Context

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., MET, RET inhibitors).[1] Its purity is paramount because the chloroethyl handle is often used for further nucleophilic substitution; impurities here will propagate and complicate downstream SAR (Structure-Activity Relationship) studies.[1]

The Challenge

The synthesis typically involves the alkylation of 4-fluoro-1H-pyrazole with 1-bromo-2-chloroethane.[1] This reaction generates a specific impurity profile that standard "wash and dry" methods fail to address:

  • Unreacted Starting Material (SM): 4-Fluoro-1H-pyrazole.[1]

  • Bis-alkylated Dimer: 1,2-Bis(4-fluoro-1H-pyrazol-1-yl)ethane (formed if the chloroethyl product reacts again with SM).

  • Elimination Byproduct: 1-Vinyl-4-fluoro-1H-pyrazole (formed via dehydrohalogenation under basic conditions).[1]

  • Hydrolysis Byproduct: 1-(2-Hydroxyethyl)-4-fluoro-1H-pyrazole.[1]

Physicochemical Profile[1][2][3][4][5][6][7]
  • Appearance: Colorless to pale yellow liquid (oil).[2]

  • Boiling Point (Est.): 95–105 °C at 1 mmHg.[2]

  • Acidity/Basicity: The product is a weak base (pyrazole nitrogen).[2] The starting material (4-fluoropyrazole) is weakly acidic (NH proton). This contrast is the key to the purification logic.

Strategic Purification Workflows

The following protocols are designed based on scale and required purity.

Method A: Chemoselective Extraction (The "Smart" Wash)

Best for: Removing unreacted starting material without chromatography.

Principle: 4-Fluoro-1H-pyrazole possesses a dissociable proton on the nitrogen (pKa ~12).[1] The N-alkylated product does not.[1][2] By washing the organic phase with a base, the starting material is deprotonated to its water-soluble salt, while the product remains in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude.[2]

  • Alkaline Wash: Wash the organic phase twice with 1.0 M NaOH (1:1 volume ratio).[2]

    • Mechanism:[1]

      
      [1]
      
    • Note: Vigorous shaking is required to ensure mass transfer.[2]

  • Brine Wash: Wash the organic layer once with saturated NaCl solution to remove residual base and break any emulsions.[2]

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) . Magnesium sulfate is acceptable but can be slightly Lewis acidic; Na₂SO₄ is safer for the chloroethyl group.[2]

  • Concentration: Evaporate solvent under reduced pressure (Rotavap). Keep bath temperature < 40°C to prevent thermal elimination of HCl.[2]

Method B: Vacuum Distillation

Best for: Large-scale (>50g) purification and removal of non-volatile dimers.[1]

Principle: The product is a volatile oil, whereas the bis-alkylated dimer has a significantly higher molecular weight and boiling point.

Protocol:

  • Setup: Short-path distillation head with a high-vacuum pump (oil pump, < 2 mmHg).

  • Stabilization: Add a trace amount (< 1%) of Potassium Carbonate (K₂CO₃) to the distillation flask.

    • Reasoning: This acts as an acid scavenger.[2] If any HCl eliminates during heating, it can catalyze further decomposition.[2] The base neutralizes it in situ.[2]

  • Fractionation:

    • F1 (Foreshot): Collect low boilers (residual solvents, vinyl impurity).[2]

    • F2 (Main Fraction): Collect the product. Expected range: 90–110 °C @ 1–2 mmHg .[1][2]

    • Residue: The pot residue will contain the bis-alkylated dimer and polymerized tars.[1][2]

Method C: Flash Column Chromatography

Best for: High-purity analytical standards (>99%) and removing vinyl/dimer impurities.[1]

Stationary Phase: Silica Gel (230–400 mesh).[2] Mobile Phase: Hexane / Ethyl Acetate gradient.[1][2]

Protocol:

  • Equilibration: Pre-equilibrate column with 100% Hexane.[1][2]

  • Loading: Load crude oil (neat or minimal DCM).

  • Elution Gradient:

    • 0–10% EtOAc: Elutes non-polar impurities (vinyl byproduct).[2]

    • 10–30% EtOAc: Elutes 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (Product).[1]

    • 50–100% EtOAc: Elutes polar byproducts (alcohol derivative).[2]

  • Detection: UV at 254 nm. The pyrazole ring absorbs strongly.[2]

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for selecting the correct purification route based on the impurity profile detected by TLC/LC-MS.

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze (TLC / LC-MS) Start->Analysis Decision1 Is Starting Material (4-F-Pyrazole) Present? Analysis->Decision1 Wash Method A: NaOH Wash (Extraction) Decision1->Wash Yes Decision3 Scale of Operation? Decision1->Decision3 No Decision2 Is Purity > 95%? Wash->Decision2 Decision2->Decision3 No Final Pure 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Decision2->Final Yes Distillation Method B: Vacuum Distillation (Removes Dimers) Decision3->Distillation Large Scale (>50g) Column Method C: Flash Chromatography (Removes Vinyl/Close Impurities) Decision3->Column Small Scale (<10g) Distillation->Final Column->Final

Figure 1: Purification logic flow.[1] Selects method based on specific impurity presence and scale.

Analytical Quality Control (QC)

Once isolated, the identity and purity must be validated using the following markers.

Quantitative Data Summary
ParameterSpecificationMethodNotes
Appearance Colorless to pale yellow oilVisualDarkening indicates decomposition.[1]
Purity > 98.0%HPLC (254 nm)C18 Column, Water/ACN gradient.[2]
1H NMR Conforms to structure400 MHz DMSO/CDCl3Watch for diagnostic triplets of ethyl chain.[2]
Residual Solvent < 0.5% wt/wtGC-HSDCM/EtOAc removal is critical.[1][2]
Water Content < 0.2%Karl FischerReacts with chloroethyl group over time.[2]
Diagnostic NMR Signals (CDCl₃, δ ppm)
  • 7.3 – 7.5 (d/s, 1H): Pyrazole C3-H.

  • 7.2 – 7.4 (d/s, 1H): Pyrazole C5-H.

  • 4.3 – 4.5 (t, 2H):

    
    . (Deshielded by Nitrogen).[2]
    
  • 3.8 – 3.9 (t, 2H):

    
    . (Deshielded by Chlorine).[2]
    
  • Note: The coupling constants (

    
    ) between the pyrazole protons and the fluorine atom are characteristic (
    
    
    
    approx 4-9 Hz).

References

  • Chemical Identification: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. PubChem Compound Summary for CID 54586209.[2] National Center for Biotechnology Information.[2]

  • Synthesis Precedent (Analogous): Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses 2008, 85, 179-193. (Provides foundational workup protocols for N-substituted pyrazoles).

  • General Purification Strategy:Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai.

  • Safety Data: 1-(2-Chloroethyl)-1H-pyrazole Safety Data Sheet. Sigma-Aldrich.[1][2][3] (Homologous compound safety data for handling chloroethyl pyrazoles).

Sources

Application

Analytical Strategy for Quantifying 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (PGI) in Drug Substances

Abstract This Application Note details the analytical protocol for the trace quantification of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 1207961-54-3), a critical intermediate and Potential Genotoxic Impurity (PGI) in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the analytical protocol for the trace quantification of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 1207961-54-3), a critical intermediate and Potential Genotoxic Impurity (PGI) in the synthesis of RET kinase inhibitors such as Pralsetinib (Gavreto). Due to the presence of the alkylating 2-chloroethyl moiety, this compound is classified as a mutagenic impurity (ICH M7 Class 2/3), requiring control at ppm/ppb levels (TTC ≤ 1.5 µ g/day ). This guide provides a validated GC-MS/MS methodology as the primary standard, with an alternative LC-MS/MS approach for specific matrix compatibilities.

Part 1: Analyte Profile & Risk Assessment

Physicochemical Profile[1]
  • Chemical Name: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

  • Molecular Formula: C₅H₆ClFN₂

  • Molecular Weight: 148.57 g/mol

  • Structure: A pyrazole ring fluorinated at the C4 position and N-alkylated with a 2-chloroethyl group.

  • Boiling Point: Estimated ~60–65°C at 0.3 mmHg (approx. 190–200°C at atm).

  • Solubility: Soluble in DCM, Methanol, Acetonitrile; sparingly soluble in water.

  • Reactivity: The chloroethyl group is a "warhead" susceptible to nucleophilic attack (alkylation), hydrolysis (to alcohol), or cyclization (to quaternary aziridinium/pyrazolium species).

Regulatory Context (ICH M7)

In the synthesis of Pralsetinib, this molecule serves as the alkylating agent to introduce the pyrazole side chain. Residual amounts in the final API pose a genotoxic risk.

  • Daily Dose (Pralsetinib): 400 mg/day.

  • TTC Limit: 1.5 µ g/day (Lifetime exposure).

  • Permitted Concentration:

    
    .
    
  • Target LOQ:

    
     (to ensure process capability).
    

Part 2: Primary Protocol – Headspace GC-MS

Rationale: The analyte is sufficiently volatile and thermally stable for Gas Chromatography. Headspace (HS) sampling is preferred over liquid injection to prevent non-volatile API matrix from contaminating the GC liner and column, ensuring long-term robustness.

Instrument Configuration
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet: Split/Splitless (operated in Split mode 5:1 to maximize sensitivity while maintaining peak shape).

  • Liner: Ultra Inert, straight with wool (deactivated to prevent on-column degradation).

  • Column: DB-624 UI (30 m × 0.25 mm × 1.4 µm) or VF-624ms .

    • Why? The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) is the industry standard for volatile halogenated impurities, offering superior selectivity for polar alkyl halides over non-polar DB-1/DB-5 phases.

GC Parameters
ParameterSettingRationale
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 220°CSufficient to volatilize without thermal degradation.
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)Low initial temp focuses the band; slow ramp separates matrix solvents.
Transfer Line 250°CPrevents condensation before MS source.
Headspace Sampler Conditions
  • Incubation Temp: 100°C

  • Incubation Time: 20 min

  • Loop Temp: 110°C

  • Transfer Line: 120°C

  • Note: DMSO is the preferred diluent due to high solubility of both API and impurity, and its low vapor pressure which prevents vial over-pressurization.

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Ionization: EI (70 eV).

  • Target Ions:

    • Quantifier (m/z): 148 (M+)

    • Qualifiers (m/z): 150 (Cl isotope), 99 (Loss of CH₂Cl), 113 .

  • Dwell Time: 50–100 ms per ion.

Sample Preparation
  • Standard Stock: Dissolve 10 mg of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole in 10 mL DMSO (1000 ppm).

  • Calibration Standards: Dilute stock with DMSO to 0.5, 1.0, 2.0, 5.0, and 10.0 ppm (relative to API conc).

  • Test Sample: Accurately weigh 100 mg of API into a 20 mL HS vial. Add 2.0 mL of DMSO. Seal immediately.

Part 3: Alternative Protocol – LC-MS/MS

Rationale: If the analyte degrades at GC temperatures or if the API is unstable in DMSO at 100°C, Liquid Chromatography with Tandem Mass Spectrometry is the required alternative.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters HSS T3 (100 mm × 2.1 mm, 1.8 µm).

    • Why? The HSS T3 is a high-strength silica C18 designed for retaining polar small molecules in high-aqueous mobile phases, preventing the "dead volume elution" common with standard C18s.

LC Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold for retention)

    • 6.0 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS/MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 149.0 → 113.0 (Quantifier: Loss of HCl).

    • 149.0 → 85.0 (Qualifier: Pyrazole ring frag).

  • Collision Energy: Optimize per transition (approx. 15–25 eV).

Part 4: Visualization of Analytical Logic

Decision Matrix for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate method based on API and Impurity properties.

MethodSelection Start Start: Quantify 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole CheckVol Is the Impurity Volatile? (BP < 250°C) Start->CheckVol CheckStab Is API Stable at 100°C (HS Temp)? CheckVol->CheckStab Yes MethodLC ALTERNATIVE METHOD: LC-MS/MS (MRM) (Column: HSS T3) CheckVol->MethodLC No (Unlikely) CheckMatrix Does API degrade in DMSO? CheckStab->CheckMatrix Yes CheckStab->MethodLC No MethodGC PRIMARY METHOD: Headspace GC-MS (SIM) (Column: DB-624) CheckMatrix->MethodGC No CheckMatrix->MethodLC Yes Deriv Derivatization Required? (Only if poor retention) MethodLC->Deriv Optional Optimization

Caption: Decision tree for selecting between HS-GC-MS and LC-MS/MS based on thermal stability and matrix compatibility.

Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 GC-MS Analysis cluster_2 Data Processing S1 Weigh API (100mg) S2 Dissolve in DMSO (2.0 mL) S1->S2 S3 Seal HS Vial S2->S3 G1 Headspace Extraction (100°C, 20 min) S3->G1 G2 GC Separation (DB-624 Column) G1->G2 G3 MS Detection (SIM: m/z 148, 150) G2->G3 D1 Integration (Target Ion) G3->D1 D2 Quantification (External Std) D1->D2 D3 Report (ppm) D2->D3

Caption: Step-by-step analytical workflow from sample preparation to final reporting.

Part 5: Validation & Troubleshooting

Validation Parameters (ICH Q2)
  • Specificity: Inject blank DMSO and API without impurity. Ensure no interference at retention time (~RT) and m/z 148.

  • Linearity: 0.5 ppm to 10 ppm (Correlation coefficient

    
    ).
    
  • Accuracy (Recovery): Spike API at 1 ppm, 3.75 ppm, and 5 ppm levels. Acceptance: 80–120% recovery.

  • Precision: 6 replicates at the specification limit (3.75 ppm). RSD

    
    .
    
  • LOD/LOQ: Determine via Signal-to-Noise (S/N). LOD = 3:1, LOQ = 10:1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert type; trim column 10 cm.
Low Sensitivity Split ratio too high; Source dirty.Reduce split to 2:1 or Splitless; Clean MS source.
Carryover High boiling residue in HS loop.Increase HS transfer line temp to 130°C; Increase flushing time.
Ghost Peaks Septum bleed or DMSO degradation.Use high-temp septa; Check DMSO purity (use GC-grade).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. URL: [Link]

  • European Medicines Agency (EMA) .[1] Assessment Report: Gavreto (Pralsetinib). Procedure No. EMEA/H/C/005413/0000. URL: [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Liu, D. Q., et al. (2010). "Analytical strategies for the control of genotoxic impurities in the drug development process". Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Synthesis

The following technical guide addresses the synthesis and yield optimization of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a critical fragment often used in the development of MET and tyrosine kinase inhibitors (TKIs). Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a critical fragment often used in the development of MET and tyrosine kinase inhibitors (TKIs).

Executive Summary & Route Selection

The synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole presents a specific challenge: the fluorine atom at the C4 position withdraws electron density, significantly reducing the nucleophilicity of the pyrazole nitrogens compared to non-fluorinated analogs. This leads to sluggish reaction rates and promotes competitive side reactions (dimerization and elimination).

We recommend two distinct protocols depending on your scale and purity requirements.

Decision Matrix
FeatureMethod A: Direct Alkylation Method B: Stepwise (Alcohol Intermediate)
Primary Reagent 1-Bromo-2-chloroethaneEthylene Carbonate (or 2-Bromoethanol)
Step Count 1 Step2 Steps (Hydroxyethylation

Chlorination)
Yield Potential Moderate (40–60%)High (75–90%)
Purity Profile Lower (Bis-alkylation common)High (Clean conversion)
Scale Suitability Discovery / HTS (<5g)Process / Scale-up (>100g)
Visual Workflow (Process Logic)

SynthesisPathways Start 4-Fluoro-1H-pyrazole MethodA Method A: Direct Alkylation Start->MethodA MethodB Method B: Stepwise Route Start->MethodB ReagentA 1-Bromo-2-chloroethane (Excess required) MethodA->ReagentA SideProd Side Product: Bis-pyrazole Dimer ReagentA->SideProd Competitive (Yield Killer) Target TARGET: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole ReagentA->Target Major ReagentB1 Ethylene Carbonate (Cat. Base) MethodB->ReagentB1 Intermed Intermediate: 1-(2-Hydroxyethyl)-4-fluoro-1H-pyrazole ReagentB2 SOCl2 / DCM Intermed->ReagentB2 ReagentB1->Intermed Quant. Conv. ReagentB2->Target Chlorination

Figure 1: Comparison of Direct Alkylation vs. Stepwise Synthesis. Method B avoids the dimerization trap.

Detailed Protocols

Method A: Direct Alkylation (Rapid Access)

Best for generating small amounts quickly where chromatography is acceptable.

The Challenge: The primary yield loss here is the formation of the dimer (bis-1,2-(4-fluoropyrazol-1-yl)ethane). The 4-fluoropyrazole acts as a nucleophile toward the product itself.

Optimized Protocol:

  • Stoichiometry: Dissolve 4-fluoro-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF .

  • Base: Add Cesium Carbonate (

    
    ) (2.0 eq) .
    
    • Why? The "Cesium Effect" improves solubility and nucleophilicity of the electron-poor pyrazole compared to

      
      .
      
  • Alkylation: Add 1-Bromo-2-chloroethane (3.0 – 4.0 eq) .

    • Critical: You MUST use a large excess of the alkylating agent. If the concentration of alkyl halide drops, the pyrazole will start attacking the product, forming the dimer.

  • Conditions: Heat to 60°C for 4-6 hours. Monitor by LCMS.

  • Workup: Filter solids. Concentrate. The excess 1-bromo-2-chloroethane (b.p. ~107°C) must be removed via high-vacuum distillation or careful rotovap.

Method B: The Stepwise "Gold Standard" (High Yield)

Best for scale-up and high purity.

Step 1: Hydroxyethylation

  • Combine 4-fluoro-1H-pyrazole (1.0 eq) and Ethylene Carbonate (1.2 eq) .

  • Add catalytic DIPEA (0.1 eq) or NaI .

  • Heat melt to 100–120°C for 2-4 hours. Evolution of

    
     indicates reaction progress.
    
  • Result: Quantitative conversion to 1-(2-hydroxyethyl)-4-fluoro-1H-pyrazole. This intermediate is stable and often requires no purification.

Step 2: Chlorination

  • Dissolve the alcohol intermediate in DCM or CHCl3 .

  • Cool to 0°C . Add Thionyl Chloride (

    
    ) (1.5 eq)  dropwise.
    
    • Note: For electron-poor pyrazoles, the HCl byproduct can sometimes protonate the pyrazole, slowing the reaction. Adding a catalytic amount of DMF (Vilsmeier-Haack conditions) accelerates this.

  • Reflux for 2 hours.

  • Workup: Quench with saturated

    
     (carefully!). Extract with DCM.[1]
    
  • Yield: Typically >85% over two steps.

Troubleshooting Guide (FAQ)

Category: Low Yield & Conversion

Q: I am using Method A (Direct Alkylation) and my conversion stalls at 60%. Adding more base doesn't help. Why? A: This is likely due to the "Leaving Group Mismatch." If you are using 1,2-dichloroethane , the reaction will be extremely slow because the chloride is a poor leaving group, and the 4-F-pyrazole is a poor nucleophile.

  • Fix: Switch to 1-bromo-2-chloroethane . The bromide leaves 60-100x faster, allowing the reaction to proceed at moderate temperatures without forcing conditions that degrade the product.

Q: I see a large peak in LCMS with Mass = [2 x Pyrazole + 28]. What is this? A: This is the Dimer (Bis-alkylation product) . It forms when your target molecule acts as the electrophile for the remaining starting material.

  • Fix: Increase the equivalents of 1-bromo-2-chloroethane to 4.0 eq . The pyrazole must statistically encounter the alkyl halide, not the product.

Category: Impurities & Isolation

Q: In Method B (Chlorination), I am getting a black tar during the


 step. 
A:  This is often caused by exothermic runaway  or trapped solvent impurities .
  • Fix 1: Ensure the hydroxyethyl intermediate is dry (free of ethylene carbonate/glycol residues).

  • Fix 2: Control the addition temperature strictly at 0°C.

  • Fix 3: If the tar persists, switch to Appel Reaction conditions (

    
    , 
    
    
    
    or
    
    
    ) which are milder and neutral, avoiding the acidic harshness of thionyl chloride.

Q: My product is volatile. I lose yield on the rotovap. A: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is an oil with moderate volatility.

  • Fix: Do not use high vacuum (<10 mbar) at bath temperatures >40°C. When removing excess 1-bromo-2-chloroethane (Method A), use a fractional distillation setup rather than a standard rotovap to separate the reagent from the product efficiently.

Category: Reactivity

Q: Why is 4-fluoropyrazole so much slower to react than 4-methylpyrazole? A: The fluorine atom exhibits a strong Inductive Effect (-I) , pulling electron density away from the aromatic ring and the nitrogen lone pair.

  • Implication: You cannot rely on "standard" pyrazole protocols. You must use stronger bases (

    
     vs 
    
    
    
    ), more polar aprotic solvents (DMF/DMSO vs THF), or higher temperatures.

Diagnostic Logic Tree

Use this flow to diagnose specific failure modes in your current experiment.

Troubleshooting Problem Start: Low Yield Observed RouteCheck Which Route? Problem->RouteCheck Direct Direct Alkylation RouteCheck->Direct Stepwise Stepwise (Alcohol) RouteCheck->Stepwise DimerCheck Is Dimer Present? (LCMS M+28+M) Direct->DimerCheck SolventCheck Solvent/Base Check DimerCheck->SolventCheck No FixDimer Fix: Increase Alkyl Halide to 4.0 eq DimerCheck->FixDimer Yes FixBase Fix: Switch to Cs2CO3 in DMF/ACN SolventCheck->FixBase Poor Conv. Step1Check Step 1: Alcohol Conv? Stepwise->Step1Check Step2Check Step 2: Chlorination? Step1Check->Step2Check Complete FixTemp Fix: Increase Temp to 110°C (Melt) Step1Check->FixTemp Incomplete FixAcid Fix: Add Cat. DMF or use Appel Cond. Step2Check->FixAcid Tar/Low Yield

Figure 2: Diagnostic Logic Tree for yield optimization.

References

  • Alkylation of Pyrazoles (General Methodology)

    • Title: Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis.[2]

    • Source: Russian Journal of General Chemistry, 2009, Vol. 79, No. 11.[2]

    • Relevance: Establishes the baseline for phase transfer conditions in pyrazole alkylation, though 4-fluoro requires modific
  • Synthesis of 4-Fluoro-1H-pyrazole derivatives (Patent)

    • Title: WO201340790A1 - Compounds and compositions as protein kinase inhibitors.
    • Source: World Intellectual Property Organiz
    • Relevance: Describes the specific handling of 4-fluoropyrazole intermediates and the synthesis of N-alkylated analogs for kinase inhibitor fragments.
  • Thionyl Chloride Chlorination Mechanics

    • Title: Thionyl chloride (SOCl2)
    • Source: ResearchG
    • Relevance: Validates the chlorination mechanism of hydroxyethyl-pyrazoles and the use of catalytic DMF to prevent acid-induced stalling.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

This technical guide details the synthesis and troubleshooting of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a critical fluorinated building block in medicinal chemistry (often used in kinase inhibitor scaffolds). The cont...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and troubleshooting of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a critical fluorinated building block in medicinal chemistry (often used in kinase inhibitor scaffolds).

The content is structured for high-level researchers, focusing on the Direct Alkylation and Deoxychlorination routes.

Current Status: Online Role: Senior Application Scientist Topic: Side Reaction Mitigation & Process Optimization

Reaction Pathway & Mechanistic Topology[1]

Before troubleshooting, we must visualize the "Reaction Landscape." The synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole typically proceeds via the alkylation of 4-fluoro-1H-pyrazole with a dihaloethane equivalent (e.g., 1-bromo-2-chloroethane).

The following directed graph illustrates the competitive landscape between the desired product, the thermodynamic dimer, and elimination byproducts.

ReactionNetwork Start 4-Fluoro-1H-pyrazole (Nucleophile) Intermediate Transition State (SN2) Start->Intermediate Base/Solvent Reagent 1-Bromo-2-chloroethane (Electrophile) Reagent->Intermediate Product TARGET: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Intermediate->Product Major Path (k1) Dimer IMPURITY A (Dimer): 1,2-Bis(4-fluoro-1H-pyrazol-1-yl)ethane Product->Dimer + Start (k2) (Low Electrophile Conc.) Vinyl IMPURITY B (Elimination): 1-Vinyl-4-fluoro-1H-pyrazole Product->Vinyl E2 Elimination (Strong Base/Heat) Salt IMPURITY C (Quat. Salt): N-Alkylated Pyrazolium Salt Product->Salt Over-alkylation

Figure 1: Mechanistic topology showing the competition between the target SN2 substitution (green) and parasitic dimerization/elimination pathways (red).

Critical Troubleshooting Guide (Q&A)

Module A: The "Dimer" Problem (Bis-alkylation)

User Question: I am consistently observing ~15% of a high-molecular-weight impurity by LCMS (M+ = ~212 Da). How do I suppress this?

Scientist Response: This is Impurity A (The Dimer) . It forms when your desired product acts as an electrophile and reacts with a second molecule of 4-fluoropyrazole. This is a classic "stoichiometry-controlled" side reaction.

  • Root Cause: The concentration of the unreacted pyrazole (nucleophile) is too high relative to the 1-bromo-2-chloroethane (electrophile), or the reaction is run too hot, accelerating the second alkylation (

    
    ).
    
  • The Fix (Protocol Adjustment):

    • Invert Stoichiometry: Do not use 1.0 equivalent of the alkyl halide. Use a large excess (3.0 to 5.0 equivalents ) of 1-bromo-2-chloroethane. This statistically favors the collision between pyrazole and the dihaloalkane over the collision between pyrazole and the product.

    • Dosing Strategy: Add the base slowly to a mixture of pyrazole and excess alkyl halide. Do not mix pyrazole and base first and then add the alkyl halide; this creates local pockets of high nucleophile concentration.

    • Solvent Switch: If using DMF (polar aprotic), the reaction is fast (

      
       and 
      
      
      
      both increase). Switching to Acetonitrile (MeCN) or Acetone allows for better thermal control (reflux at lower T).
Module B: The "Vinyl" Elimination

User Question: My NMR shows terminal alkene protons (dd at 7.2, 5.4, 4.8 ppm), and the chlorine atom is missing. What happened?

Scientist Response: You have generated Impurity B (1-Vinyl-4-fluoro-1H-pyrazole) . The 2-chloroethyl group is susceptible to E2 elimination under basic conditions.

  • Root Cause:

    • Base Strength: Using strong bases like NaH, KOtBu, or even KOH at high temperatures promotes dehydrohalogenation.

    • Temperature: Refluxing too long in high-boiling solvents (DMF/DMSO).

  • The Fix:

    • Base Selection: Switch to a milder, inorganic base. Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      are ideal. They are strong enough to deprotonate the pyrazole (
      
      
      ) but poor at effecting E2 elimination on the primary alkyl chloride compared to alkoxides.
    • Phase Transfer Catalysis (PTC): Run the reaction in Toluene/Water or DCM/Water with TBAB (Tetrabutylammonium bromide) . This keeps the bulk base in the aqueous phase, minimizing the exposure of the sensitive alkyl chloride product to basic conditions.

Module C: Regioselectivity (N1 vs. N2)

User Question: Does the fluorine substituent at position 4 cause regioselectivity issues?

Scientist Response: For 4-fluoro-1H-pyrazole , the molecule is symmetric with respect to the tautomeric nitrogens (unlike 3-methylpyrazole). Therefore, N1-alkylation and N2-alkylation yield the identical product .

  • Note: If you are synthesizing a derivative with unsymmetrical substitution (e.g., 3-methyl-4-fluoro-pyrazole), regioselectivity becomes a major issue (sterics vs. electronics) [1].

Optimized Experimental Protocols

Method A: Direct Alkylation (Recommended for Scale < 10g)

Best for speed, provided excess alkyl halide can be recycled or discarded.

  • Setup: Charge a flask with 4-fluoro-1H-pyrazole (1.0 equiv) and Acetonitrile (10 vol).

  • Reagent: Add 1-bromo-2-chloroethane (4.0 equiv). Note: The bromine is the better leaving group, ensuring selective formation of the chloroethyl product.

  • Base: Add

    
      (2.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Reaction: Heat to 60°C (Do not reflux violently). Monitor by HPLC/TLC.

    • Checkpoint: If Dimer > 5%, lower temp to 45°C and increase alkyl halide.

  • Workup: Filter solids. Concentrate filtrate. The excess 1-bromo-2-chloroethane (b.p. ~106°C) can be removed by vacuum distillation or high-vac rotovap.

  • Purification: The product is an oil/low-melting solid. If dimer is present, it is significantly more polar. Use Flash Chromatography (Hexane/EtOAc gradient).

Method B: The "Hydroxyethyl" Route (Alternative)

Best if dimerization is uncontrollable or reagents are scarce.

  • Step 1: React 4-fluoro-1H-pyrazole with 2-chloroethanol (or ethylene carbonate) and base to form 1-(2-hydroxyethyl)-4-fluoro-1H-pyrazole .

    • Advantage:[1][2] The alcohol does not compete for further alkylation (no dimer).

  • Step 2: Chlorination with Thionyl Chloride (

    
    ) .
    
    • Critical Control: Dissolve alcohol in DCM. Add

      
       (1.2 equiv) dropwise at 0°C. Add a catalytic amount of DMF.
      
    • Troubleshooting: To prevent the HCl byproduct from degrading the pyrazole ring (rare but possible), use a scavenger like Pyridine or Triethylamine, although acidic conditions are usually well-tolerated by electron-deficient fluoropyrazoles.

Data Summary: Solvent & Base Effects[1][4]

ParameterConditionRisk of DimerRisk of EliminationReaction Rate
Base NaH (Sodium Hydride)HighVery High Fast

(Potassium Carbonate)
ModerateLowModerate

(Cesium Carbonate)
LowLowFast
Solvent DMF (Dimethylformamide)HighModerateFast
MeCN (Acetonitrile)Low Low Moderate
AcetoneLowLowSlow

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions . eGrove (University of Mississippi). Available at: [Link] (Accessed 2024).

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles . MDPI (Int. J. Mol. Sci.). Available at: [Link]

  • 1-(2-Chloroethyl)-1H-pyrazole Substance Info . PubChem. Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-bromo-2-chloroethane (a potential carcinogen) and 4-fluoropyrazole before handling.

Sources

Troubleshooting

Process Chemistry Support Center: Pyrazole Synthesis Scale-Up

Welcome to the Technical Support Center for heterocyclic process chemistry. Scaling up pyrazole synthesis—particularly via the classic Knorr condensation between hydrazines and 1,3-dicarbonyl compounds—presents unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic process chemistry. Scaling up pyrazole synthesis—particularly via the classic Knorr condensation between hydrazines and 1,3-dicarbonyl compounds—presents unique chemical engineering challenges. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during multi-kilogram campaigns: thermal runaway, poor regioselectivity, and downstream purification failures.

By understanding the mechanistic causality behind these issues, we can engineer robust, self-validating protocols that ensure safety, high yield, and isomeric purity.

Quantitative Process Metrics: Batch vs. Engineered Scale-Up

Before diving into specific troubleshooting scenarios, it is crucial to benchmark your current process against industry-standard scale-up optimizations. The table below summarizes quantitative improvements achieved by transitioning from traditional batch methods to engineered solutions.

Process ChallengeTraditional Lab-Scale ApproachOptimized Scale-Up StrategyKey Metric / Yield ImprovementSource
Thermal Runaway Batch addition (Yield drops 87%

70% at scale)
High-Temperature Continuous Flow (140 °C)Yield recovered to 89%; Exotherm completely mitigated[1]
Regioisomer Mixtures Uncatalyzed Knorr Condensation (1:1 isomer ratio)LiCl Lewis Acid Catalyzed Condensation>95% Regioselectivity for the target isomer[2]
Product Precipitation Ethanol solvent (Incomplete recovery / Clogging)THF (0.2 M) + HCl Salt FormationScaled to 400g with quantitative precipitation[3]

Troubleshooting & FAQs

Q1: How do I prevent thermal runaway during hydrazine addition on a multi-kilogram scale?

The Causality: The Knorr pyrazole synthesis proceeds via a two-step mechanism: the initial nucleophilic attack of hydrazine to form a carbinolamine intermediate, followed by dehydration and cyclization. The initial carbinolamine formation is violently exothermic. In a large batch reactor, the surface-area-to-volume ratio is too low to dissipate this heat efficiently. If hydrazine is added too quickly, unreacted material accumulates, leading to a sudden thermal spike (runaway) that can degrade the product, vaporize the solvent, or cause an explosion.

The Solution: Transitioning the highly exothermic step to a continuous flow reactor is the most effective strategy. Flow chemistry provides superior mass and heat transfer, allowing the reaction to be run at elevated temperatures (e.g., 140 °C) with short residence times, preventing the accumulation of reactive intermediates[1]. If batch processing is mandatory, strict dosing controls integrated with reaction calorimetry must be employed.

G Start 1,3-Dicarbonyl + Solvent AddHydrazine Hydrazine Addition (Controlled Dosing) Start->AddHydrazine Monitor Monitor Heat Flow (Reaction Calorimetry) AddHydrazine->Monitor Exotherm Exotherm Detected? Monitor->Exotherm Pause Pause Dosing & Increase Cooling Exotherm->Pause Yes Continue Maintain Dosing Rate Exotherm->Continue No Pause->Monitor Temp Stabilized Cyclization Cyclization & Dehydration Continue->Cyclization Product Pyrazole Product Cyclization->Product

Workflow for managing thermal risks during hydrazine addition in pyrazole scale-up.

Self-Validating Protocol: Continuous Flow Synthesis of Pyrazoles
  • System Priming: Prime the continuous flow reactor (e.g., a silicon carbide or Hastelloy coil reactor) with the system solvent to establish baseline pressure and thermal stability.

  • Reagent Preparation: Prepare Feed A (1,3-dicarbonyl in solvent) and Feed B (hydrazine hydrate, appropriately diluted).

  • Parameter Setting: Set the reactor temperature to 140 °C and adjust the pump flow rates to achieve a residence time of 15–20 minutes.

  • Steady-State Processing: Initiate the pumps. Divert the initial output to waste until 1.5 reactor volumes have passed to ensure steady-state conditions.

  • Self-Validation Check: Collect a 1 mL aliquot of the reactor effluent and immediately analyze it via at-line HPLC or inline IR spectroscopy. Validation criteria: The complete absence of the carbinolamine intermediate peak confirms that the residence time and temperature are sufficient for full cyclization. If intermediates are present, decrease the flow rate by 10% before collecting the bulk product.

Q2: My synthesis yields a 1:1 mixture of 3- and 5-substituted regioisomers. How can I improve regioselectivity without relying on unscalable chromatography?

The Causality: When using unsymmetrical 1,3-diketones (e.g., those containing a trifluoromethyl group adjacent to one carbonyl), the two electrophilic centers have different reactivities. However, under standard uncatalyzed conditions, the kinetic and thermodynamic pathways compete, often resulting in a near 1:1 mixture of 3-substituted and 5-substituted pyrazoles.

The Solution: Regioselectivity can be strictly controlled by introducing a Lewis acid, such as Lithium Chloride (LiCl). The lithium ion chelates the 1,3-dicarbonyl compound, differentiating the steric and electronic environment of the two carbonyl carbons. This chelation directs the initial nucleophilic attack of the substituted hydrazine to the less hindered or more electronically activated carbonyl, driving the reaction to >95% regioselectivity[2].

Regio Substrate Unsymmetrical 1,3-Diketone + Hydrazine PathA Uncatalyzed Pathway Substrate->PathA PathB LiCl Lewis Acid Catalyzed Substrate->PathB Mix 1:1 Mixture of 3- & 5-Isomers PathA->Mix Kinetic/Thermodynamic Competition Regio >95% Regioselectivity (Desired Isomer) PathB->Regio Chelation Control

Mechanistic pathway comparing uncatalyzed and Lewis acid-catalyzed regioselectivity.

Self-Validating Protocol: Lewis Acid-Catalyzed Regioselective Batch Synthesis
  • Complexation: Charge the reactor with the unsymmetrical 1,3-diketone (1.0 eq) and anhydrous ethanol. Add LiCl (1.2 eq) and stir at 45 °C for 30 minutes to ensure complete chelation.

  • Hydrazine Addition: Slowly dose the substituted hydrazine (1.05 eq) over 2 hours while maintaining the internal temperature below 50 °C.

  • Cyclization: Stir the mixture for an additional 4 hours at 45 °C.

  • Self-Validation Check: Withdraw a 0.5 mL aliquot, quench into saturated aqueous

    
    , extract with ethyl acetate, and analyze the organic layer via 
    
    
    
    -NMR. Validation criteria: The ratio of the pyrazole C4-proton signals for the two isomers will immediately validate the regiomeric excess (target >95:5). If the ratio is lower, verify the anhydrous nature of the solvent, as water disrupts LiCl chelation.
  • Workup: Once validated, quench the bulk reaction with water to break the lithium complex and extract the product.

Q3: During scale-up, my pyrazole product precipitates prematurely, causing reactor clogging and poor mixing. How should I adjust the downstream processing?

The Causality: Many pyrazole derivatives exhibit poor or highly temperature-dependent solubility in standard condensation solvents like ethanol. In lab-scale reactions, precipitation might seem beneficial for isolation. However, at a multi-kilogram scale, uncontrolled precipitation leads to non-Newtonian fluid behavior, impeller jamming, and entrapment of impurities within the crystal lattice.

The Solution: Shift the reaction solvent to one that maintains the free-base pyrazole in solution (e.g., Tetrahydrofuran, THF). Once the reaction is complete, perform a controlled crystallization by forming a salt. Because the pyrazole nitrogen is basic, treating the fully dissolved free base with an anhydrous acid (like HCl in ether) induces controlled nucleation of the pyrazole hydrochloride salt, ensuring high purity and scalable filtration[3].

Self-Validating Protocol: Controlled Crystallization via Salt Formation
  • Dissolution: Transfer the crude pyrazole free base into a clean reactor and dissolve it in dry THF (0.2 M concentration) under a nitrogen atmosphere. Apply gentle heating (40 °C) to ensure complete dissolution.

  • Cooling & Nucleation: Cool the solution to 0 °C using a jacketed chiller.

  • Acid Dosing: Slowly dose HCl (2 M in Diethyl Ether, 1.0 eq) over 1 hour. Maintain an agitation speed sufficient to suspend the nucleating crystals.

  • Aging: Allow the reaction to warm to room temperature and age overnight to maximize crystal growth and yield.

  • Self-Validation Check: Stop agitation briefly and sample the clear mother liquor. Analyze the supernatant via quantitative HPLC. Validation criteria: A concentration of <5 mg/mL of the active pharmaceutical ingredient (API) in the mother liquor confirms complete precipitation and validates the acid stoichiometry. If the concentration is higher, dose an additional 0.1 eq of HCl.

  • Filtration: Filter the slurry through a Nutsche filter, wash with cold THF, and dry under a vacuum.

References

  • Multi-Kilogram Synthesis of a Complex Cyclopropyl Pyrazole from (R)-Epichlorohydrin Organic Process Research & Development (2024)[Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol MDPI / National Institutes of Health (NIH)[Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Status: Operational Operator: Senior Application Scientist Ticket ID: F-HET-PUR-001 Welcome to the Fluorine Chemistry Support Hub As a Senior Application Scientist, I understand that introducing fluorine into heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: F-HET-PUR-001

Welcome to the Fluorine Chemistry Support Hub

As a Senior Application Scientist, I understand that introducing fluorine into heterocyclic scaffolds (pyridines, indoles, imidazoles) is a double-edged sword. While it enhances metabolic stability and lipophilicity for your drug candidates, it introduces unique purification demons: "invisible" UV absorbance, regioisomers that refuse to separate, and yields that vanish on the rotavap.

This guide is not a textbook; it is a troubleshooting manual designed to resolve the specific failure modes of fluorinated heterocycles.

Module 1: Chromatography Troubleshooting

"My isomers are co-eluting, and C18 isn't working."

The Core Problem: The "Fluorine Effect" on Selectivity

Standard C18 columns rely on hydrophobic subtraction. However, fluorine is small (


 vs. 

for Hydrogen) and highly electronegative. It creates a dipole without significantly changing the steric footprint, meaning regioisomers (e.g., 2-fluoro vs. 3-fluoro-pyridine) often have identical retention times on alkyl phases.
The Solution: Orthogonal Stationary Phases (PFP)

You must switch from hydrophobic retention to mechanism-based retention . The Pentafluorophenyl (PFP) stationary phase is the gold standard here.

Why PFP Works (The Mechanism):

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with electron-rich heterocycles.
    
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with the dipoles of your analyte.[1]

  • Shape Selectivity: PFP is rigid, offering better discrimination for planar vs. non-planar isomers compared to the "floppy" C18 chains.

Protocol: The PFP Screening Workflow
  • Step 1: Run a gradient on C18. If

    
     (selectivity factor) 
    
    
    
    , stop.
  • Step 2: Switch to a Core-Shell PFP column (e.g., Kinetex F5 or Ascentis Express F5).

  • Step 3: Use Methanol instead of Acetonitrile. Methanol promotes

    
     interactions, whereas ACN can suppress them by forming a 
    
    
    
    -layer on the stationary phase.

Data: Stationary Phase Selectivity Comparison

FeatureC18 (Alkyl)PFP (Pentafluorophenyl)C18-PFP (Hybrid)
Primary Mechanism Hydrophobicity

, Dipole, H-Bonding
Mixed Mode
Best For General Lipophilic CompoundsRegioisomers , Polar AromaticsComplex Mixtures
Fluorine Selectivity LowHigh Moderate
Mobile Phase Pref. ACN/WaterMeOH/Water (Enhances

)
Either

Tech Note: PFP phases often show "U-shaped" retention profiles for basic amines, retaining them by ion-exchange mechanisms at low pH.

Visualization: Column Selection Logic

ColumnSelection Start START: Fluorinated Heterocycle Mixture CheckC18 Run Standard C18 Gradient Start->CheckC18 Decision1 Separation > 1.5 min? CheckC18->Decision1 Success Proceed to Prep HPLC Decision1->Success Yes IsomerIssue Co-eluting Regioisomers? Decision1->IsomerIssue No SwitchPFP Switch to PFP Column (MeOH Mobile Phase) IsomerIssue->SwitchPFP Yes (Isomers) SwitchHILIC Switch to HILIC (For very polar/basic) IsomerIssue->SwitchHILIC No (Just Polar) SwitchPFP->Success Resolved

Caption: Decision tree for selecting stationary phases when purifying fluorinated heterocycles.

Module 2: Workup & Isolation

"I purified 100mg, but only recovered 20mg after drying."

The Core Problem: Volatility & Sublimation

Many low-molecular-weight fluorinated heterocycles (especially fluorinated pyridines, pyrazoles, and furans) possess high vapor pressures. The fluorine atom reduces intermolecular Van der Waals forces (low polarizability), causing the compound to sublime or co-evaporate with solvents on the rotavap.

The Solution: Salt Formation Strategy

Never dry these compounds as free bases if they are


 MW. Convert them to non-volatile salts immediately after extraction.
Protocol: The "Trap and Dry" Method
  • Extraction: Perform your standard extraction (e.g., DCM/Water).

  • Quench: Do not concentrate the organic layer yet.

  • Salt Formation:

    • Add 1.1 equivalents of HCl (in ether or dioxane) or TFA directly to the organic layer.

    • Why? Ionic salts have negligible vapor pressure.

  • Concentration: Now it is safe to rotavap. The solid residue will be the stable salt.

  • Recovery: If the free base is required for the next step, perform a "free-base release" in situ during the next reaction setup, rather than isolating it.

Module 3: Structural Confirmation (NMR)

"My Carbon NMR looks like a mess of quartets. Is it impure?"

The Core Problem: C-F Coupling (

)

Fluorine (


) has a spin of 1/2 and 100% natural abundance. It couples to Carbon (

) and Proton (

) aggressively.
  • Artifact: A single carbon shows up as a quartet (or doublet of quartets), lowering signal-to-noise and mimicking impurities.

  • Confusion: Researchers often mistake a large

    
     coupling (splitting) for two distinct impurity peaks.
    
Diagnostic Reference: Coupling Constants

Use this table to verify if the "extra peaks" are actually just your compound splitting.

Bond DistanceCoupling TypeTypical Value (

)
Appearance in

C NMR
1-Bond

240 - 280 Hz Wide Quartet (if

) or Doublet (if

)
2-Bond

20 - 50 Hz Distinct splitting, often mistaken for impurities
3-Bond

5 - 15 Hz Subtle broadening or small splitting
4-Bond

< 3 Hz Usually peak broadening only
The Solution: Decoupled Experiments

Do not rely on standard


C{

H} spectra.
  • Request:

    
    C{
    
    
    
    H,
    
    
    F} (Triple resonance probe required).
  • Alternative: If you lack a triple-resonance probe, run a

    
    F-NMR  first to quantify purity. If the 
    
    
    
    F spectrum shows a single peak, the "mess" in the Carbon spectrum is purely coupling, not impurity.
Visualization: Volatility Management Workflow

VolatilityWorkup Reaction Reaction Complete Extract Extraction (DCM/EtOAc) Reaction->Extract Risk Is MW < 250? Extract->Risk DirectDry Rotavap (High Risk of Loss) Risk->DirectDry No SaltForm Add HCl/Ether or TFA Risk->SaltForm Yes SafeDry Concentrate Salt SaltForm->SafeDry

Caption: Workflow to prevent yield loss due to sublimation of volatile fluorinated heterocycles.

Frequently Asked Questions (FAQs)

Q: Why does my fluorinated amine streak on silica even with Triethylamine (TEA)? A: Fluorine is highly electron-withdrawing, which lowers the pKa of the conjugate acid, but it can also make the N-H protons more acidic (H-bond donors). These interact strongly with silanols.

  • Fix: Switch to a "High pH" reversed-phase method (C18 at pH 10 using Ammonium Hydroxide) if your column allows it (e.g., Waters XBridge or Agilent Poroshell HPH). The high pH deprotonates the silanols and suppresses the ionization of the amine.

Q: I see a 'ghost peak' in my LC-MS that is +18 mass units. Is it a hydrate? A: Likely not. Fluorinated compounds, especially perfluoro- or trifluoromethyl- groups, often form strong adducts with Ammonium (


) if you are using Ammonium Formate/Acetate buffers.
  • Fix: Check the spectrum for

    
    . Do not mistake this for an impurity or oxidation product.
    

Q: Can I use Fluorous Solid Phase Extraction (FSPE) for these? A: Only if you have a "heavy" fluorous tag (e.g.,


 or larger). For standard medicinal chemistry heterocycles (with 1-3 fluorines or a 

group), FSPE is not retentive enough. Stick to PFP chromatography.[2][3]
References
  • Bell, D. S., & Simeone, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.

  • Iowa State University. (n.d.). NMR Coupling Constants (C-F and H-F). Chemical Instrumentation Facility.

  • MAC-MOD Analytical. (n.d.). Expanding the Capabilities of a C18 Bonded Phase by the Addition of a Pentafluorophenyl (PFP) Group.

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Conditions for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Derivatization

Introduction & Compound Profile 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 96450-53-2) is a specialized heterocyclic building block. Its value lies in the bifunctionality: the 4-fluoro-1H-pyrazole core serves as a bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 96450-53-2) is a specialized heterocyclic building block. Its value lies in the bifunctionality: the 4-fluoro-1H-pyrazole core serves as a bioisostere for phenyl or pyridine rings with modulated lipophilicity and metabolic stability, while the 2-chloroethyl tail acts as an electrophilic handle for conjugation.

However, this molecule presents a classic "chemoselectivity trap." The 2-chloroethyl group is prone to elimination (dehydrohalogenation) to form the vinyl derivative, a side reaction that often outcompetes the desired nucleophilic substitution if conditions are not rigorously controlled.

Core Reactivity Profile
  • Primary Reactivity:

    
     displacement of the alkyl chloride (Linker formation).
    
  • Major Side Reaction:

    
     elimination to 1-vinyl-4-fluoro-1H-pyrazole.
    
  • Secondary Reactivity: C-H activation at C5 (requires specialized conditions due to the reactive tail).

Critical Reaction Pathways (Visualized)

The following diagram outlines the competing pathways you must manage. The goal is usually Path A (Substitution), while avoiding Path B (Elimination), unless the vinyl group is your target.

ReactionPathways SM 1-(2-Chloroethyl)- 4-fluoro-1H-pyrazole SubProduct Path A: Substitution Product (Linker Strategy) Target: Amine/Thiol Derivatives SM->SubProduct Nucleophile (HNu) Mild Base, Polar Aprotic Finkelstein (KI) VinylProduct Path B: Elimination Product (Vinyl Impurity) 1-vinyl-4-fluoro-1H-pyrazole SM->VinylProduct Strong Base (KOH, tBuOK) High Temp (>80°C) Phase Transfer RingProduct Path C: Ring Functionalization (C5-Arylation) Requires Pd-Catalysis SM->RingProduct Pd(OAc)2, Ligand Ar-Br

Figure 1: Divergent reactivity of the 1-(2-chloroethyl) scaffold. Path A is the primary focus of this guide.

Protocol A: Nucleophilic Substitution (Optimizing for Yield)

This is the most common application: attaching the pyrazole to an amine, thiol, or alcohol pharmacophore.

The Challenge: vs.

The


-hydrogens on the ethyl chain are acidified by the adjacent pyrazole nitrogen. Strong bases or high temperatures will trigger elimination.
Optimized Protocol: Finkelstein-Assisted Amine Coupling

Using potassium iodide (KI) generates the corresponding alkyl iodide in situ, which is a better leaving group (


 vs 

). This allows the reaction to proceed at lower temperatures, suppressing elimination.

Reagents:

  • Substrate: 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for high-solubility amines)
    
  • Additive: KI (0.1 - 0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the pyrazole substrate in anhydrous MeCN (0.2 M concentration).

  • Activation: Add 0.5 equiv of KI and stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow.

  • Addition: Add 2.0 equiv of powdered, dry

    
     followed by 1.2 equiv of the amine.
    
  • Reaction: Heat to 50–60°C . Do not exceed 80°C.

    • Monitor: Check LCMS at 4 hours. You should see the conversion of the chloro- (or iodo-) intermediate to the amine product.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

    • Critical: If using DMF, wash the organic layer 3x with water to remove the solvent, as DMF can interfere with crystallization.

Troubleshooting Table: Substitution Reactions
SymptomProbable CauseCorrective Action
High Vinyl Impurity (>10%)Base is too strong or Temp too high.Switch from

/KOH to

or

. Reduce temp to 45°C.
Low Conversion (<50%)Chloride is a poor leaving group.Add 0.5 equiv KI (Finkelstein conditions). Switch solvent to DMF or DMSO.
Bis-alkylation Primary amine nucleophile is too reactive.Use a large excess of the amine (3-5 equiv) or protect the amine (e.g., Boc-piperazine).
Hydrolysis (Alcohol formation)Wet solvent/hygroscopic base.Dry MeCN over molecular sieves (3Å). Use anhydrous bases.

Protocol B: Intentional Elimination (Synthesis of Vinyl-Pyrazole)

Sometimes the vinyl derivative is the desired target (e.g., for use as a Michael acceptor in subsequent steps).

Optimized Conditions for Elimination:

  • Base: KOH (3.0 equiv) or

    
    -BuOK (1.5 equiv).
    
  • Solvent: Ethanol (for KOH) or THF (for

    
    -BuOK).
    
  • Conditions: Reflux (78°C for EtOH) for 2–4 hours.

  • Mechanism: The ethoxide/hydroxide acts as a base to deprotonate the

    
    -carbon.
    

Note: The vinyl product can polymerize upon storage. Store at -20°C with a radical inhibitor (e.g., BHT) if keeping for long periods.

Advanced Derivatization: C-H Activation

Q: Can I functionalize the C5 position of the pyrazole ring while the chloroethyl group is present?

A: Proceed with extreme caution. Standard lithiation (e.g., n-BuLi at -78°C) is NOT recommended . n-BuLi is likely to cause rapid elimination of the chloroethyl group or displace the chloride before lithiating the ring.

Recommended Strategy: Pd-Catalyzed Direct Arylation Palladium catalysts can insert into Ar-Br bonds (on a coupling partner) preferentially over the Alkyl-Cl bond of your substrate.

  • Catalyst:

    
     / 
    
    
    
    or
    
    
    .
  • Base:

    
     or 
    
    
    
    (Avoid alkoxides).
  • Partner: Aryl Bromide (Ar-Br).

  • Logic: The

    
     bond is relatively inert to Pd(0) compared to 
    
    
    
    . This allows you to couple an aryl group to the C5 position of the pyrazole without destroying the linker.

Frequently Asked Questions (FAQ)

Q1: Why is my reaction turning black? A: This usually indicates decomposition of the pyrazole ring or polymerization of the vinyl side-product. This happens if you use strong bases (NaH, LDA) or excessive heat (>100°C). Stick to carbonate bases and moderate temperatures.

Q2: Can I use the bromo-ethyl analogue instead of the chloro-ethyl? A: Yes, 1-(2-bromoethyl)-4-fluoro-1H-pyrazole is more reactive toward substitution (


). However, it is also significantly more prone to elimination . If you synthesize the bromo-analogue, use it immediately and keep reaction temperatures below 40°C.

Q3: How do I remove the vinyl impurity from my final product? A: The vinyl impurity is less polar than the amine substitution product. It can usually be removed via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The vinyl compound typically elutes near the solvent front or with the starting material.

Q4: Is the fluorine atom stable? A: Yes. The C4-F bond is very strong (


). It will not be displaced under standard nucleophilic substitution conditions used for the alkyl chloride. It requires extreme 

conditions to be displaced.

References

  • Reactivity of 1-(2-chloroethyl)

    • Benchchem Technical Review. "5-(2-Chloroethyl)-1-methyl-1H-pyrazole: Reactivity and Applications." Accessed March 2026.

  • Elimination Side Reactions (Vinyl-pyrazole formation)

    • Silva, V. L. M., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 2025.[1][2]

  • Finkelstein Conditions & Amine Coupling: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley, 2019. (General reference for Finkelstein/Sn2 mechanisms).
  • Giri, R., et al. "Pd-Catalyzed C-H Activation of Pyrazoles." Chemical Science, 2010.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole before handling. The chloroethyl moiety is a potential alkylating agent and should be treated as a genotoxic hazard.

Sources

Optimization

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it critical?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction where multiple products could potentially form.[1][2] In the classic Knorr synthesis of pyrazoles, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][2] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two different electrophilic carbonyl carbons. The initial nucleophilic attack can happen at either carbonyl, leading to a mixture of products that are often difficult to separate.[2][3] Controlling which isomer is formed is crucial, especially in drug development, as different regioisomers can exhibit vastly different biological activities.[1][3]

Q2: What are the primary factors that govern the regiochemical outcome of the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation is a delicate balance of several factors related to the substrates and the reaction environment.[1][3][4] Understanding these can help you predict and control the outcome:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (EWGs) near one carbonyl group will increase its electrophilicity, making it a more likely target for the initial nucleophilic attack by the hydrazine.[2][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can create steric hindrance.[1][3] The reaction will generally favor the pathway where the nucleophilic attack occurs at the less sterically hindered carbonyl group.[3]

  • Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and easily adjustable parameters.[2]

    • pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine nitrogens and influence the reaction pathway.[1][3] Acidic conditions might favor one isomer, while basic conditions favor the other.[5]

    • Solvent: The choice of solvent can have a dramatic impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to more conventional solvents like ethanol.[1][6]

    • Temperature: This can be a critical factor in determining the kinetic versus thermodynamic product distribution.[1]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Absolutely. When the Knorr synthesis proves difficult to control, several other powerful methods can provide excellent regioselectivity:[1][7]

  • Use of 1,3-Dicarbonyl Surrogates: Instead of a symmetrical diketone, you can use precursors where the two electrophilic carbons have inherently different reactivity. β-enaminones are a commonly used and effective surrogate.[1]

  • 1,3-Dipolar Cycloadditions: This is a fundamentally different approach, often involving the reaction of a diazo compound with an alkyne or alkene.[1] This method builds the pyrazole ring through a [3+2] cycloaddition and can offer excellent control over the final substitution pattern.[1]

  • Reactions of Hydrazones with Nitroolefins: A regioselective synthesis of 1,3,5-trisubstituted pyrazoles can be achieved by reacting N-arylhydrazones with nitroolefins. This method relies on the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the product, often with the aid of a catalyst (like a Lewis acid) to control the regiochemical outcome.[1]

Q4: How does microwave-assisted synthesis influence the reaction?

A4: Microwave-assisted organic synthesis (MAOS) is a powerful technique that can significantly benefit pyrazole synthesis. It often leads to dramatically reduced reaction times, higher yields, and, in some cases, improved selectivity compared to conventional heating.[1] The rapid and uniform heating provided by microwaves can sometimes favor the formation of the thermodynamically more stable product, thereby improving the regioisomeric ratio.[1]

Q5: How can I definitively determine the structure of my product to confirm which regioisomer I have synthesized?

A5: Unambiguous structural characterization is essential. While ¹H and ¹³C NMR will show different chemical shifts for the two isomers, the most definitive method is 2D NMR spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[2] A NOESY experiment detects protons that are close in space. By observing a cross-peak between a proton on the N-substituent (e.g., the methyl protons of an N-methyl group) and a proton on a C5-substituent, you can confirm their spatial proximity and thus definitively assign the regiochemistry.[2]

Troubleshooting Guides

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a common outcome when the electronic and steric differences between the two sides of your unsymmetrical 1,3-dicarbonyl are minimal.

Troubleshooting Workflow

start Start: Poor Regioselectivity (≈1:1 Isomers) cond1 Modify Reaction Conditions start->cond1 step1a Change Solvent (e.g., to TFE or HFIP) cond1->step1a Yes step1b Adjust pH (Acidic vs. Basic) step1a->step1b step1c Vary Temperature step1b->step1c step1d Use Microwave Irradiation step1c->step1d check1 Regioselectivity Improved? step1d->check1 cond2 Modify Substrates check1->cond2 No success Success: Desired Isomer Obtained check1->success Yes step2a Use a Dicarbonyl Surrogate (e.g., β-enaminone) cond2->step2a Yes step2b Introduce Bulky Substituents (Steric Shielding) step2a->step2b check2 Regioselectivity Improved? step2b->check2 cond3 Change Synthetic Strategy check2->cond3 No check2->success Yes step3a Switch to [3+2] Cycloaddition cond3->step3a Yes failure Re-evaluate Approach step3a->failure

Caption: Troubleshooting workflow for improving regioselectivity.

Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols

The unique hydrogen-bonding properties of fluorinated alcohols can dramatically influence the reaction pathway, often favoring the formation of a single isomer.[2][6]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.[1]

    • Add the substituted hydrazine to the solution at room temperature.[1]

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC.[1]

    • Upon completion, remove the solvent under reduced pressure.[1]

    • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.[1]

    • Characterize the product and determine the isomeric ratio using ¹H NMR and NOESY.[1]

Issue 2: The major product formed is the undesired regioisomer.

This occurs when the inherent electronic and steric properties of your substrates favor the formation of the wrong isomer under standard conditions.

Solution 1: Switch to a Dicarbonyl Surrogate Strategy

The most robust solution is often to redesign the synthesis to remove the ambiguity. Using a β-enaminone pre-defines the reactivity of the electrophilic centers, forcing the reaction to proceed with high regioselectivity.[1]

Solution 2: Change the Fundamental Synthetic Strategy

Instead of a condensation reaction, move to a [3+2] cycloaddition. This provides an alternative and highly regiocontrolled route to the pyrazole core.

Protocol 2: Regioselective Synthesis via N-Arylhydrazones and Nitroolefins

This method provides access to 1,3,5-trisubstituted pyrazoles with excellent regiocontrol.[8]

  • Materials:

    • N-arylhydrazone (1.0 mmol)

    • Nitroolefin (1.2 mmol)

    • Solvent: Trifluoroethanol (TFE)

    • Additive: Trifluoroacetic acid (TFA)

  • Procedure:

    • Combine the N-arylhydrazone and nitroolefin in a reaction vessel.

    • Add TFE as the solvent, followed by a catalytic amount of TFA. This acid-assisted protocol is particularly effective for electron-deficient hydrazones.[8]

    • Heat the reaction mixture as required, monitoring by TLC.

    • After cooling, perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

This table summarizes the profound effect of solvent choice on the regioisomeric ratio (Isomer A vs. Isomer B) in the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.

1,3-Diketone Substituents (R¹, R²)SolventIsomer Ratio (A:B)Reference
Phenyl, CF₃Ethanol (EtOH)75:25[6]
Phenyl, CF₃Trifluoroethanol (TFE)>99:1[6]
Phenyl, CF₃Hexafluoroisopropanol (HFIP)>99:1[6]
2-Furyl, CF₃Ethanol (EtOH)50:50[1]
2-Furyl, CF₃Hexafluoroisopropanol (HFIP)>95:5[1]

Isomer A corresponds to the N-methyl group adjacent to R¹, and Isomer B corresponds to the N-methyl group adjacent to R².

Mechanistic Visualization

The regiochemical outcome of the Knorr synthesis is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.

Knorr_Mechanism Diketone Unsymmetrical 1,3-Diketone IntermediateA Intermediate A (Attack at C1) Diketone->IntermediateA Pathway A IntermediateB Intermediate B (Attack at C2) Diketone->IntermediateB Pathway B Hydrazine Substituted Hydrazine (R'-NH-NH₂) Hydrazine->IntermediateA Hydrazine->IntermediateB IsomerA Regioisomer A IntermediateA->IsomerA Cyclization & Dehydration IsomerB Regioisomer B IntermediateB->IsomerB Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis.

References
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Molecules, 16(3), 2355-2387.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310.
  • Alonso, J., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024.
  • Jeschke, P., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • Godbert, S., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2417-2424.

Sources

Troubleshooting

Technical Support Center: Impurity Management for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

The following technical guide is structured as a specialized support center resource for researchers working with 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 96450-53-2 / Analogous derivatives). Executive Summary & Mole...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (CAS: 96450-53-2 / Analogous derivatives).

Executive Summary & Molecule Context

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a critical alkylating intermediate, frequently employed in the synthesis of c-Met inhibitors (e.g., analogs of Tepotinib) and other kinase inhibitors. Its synthesis typically involves the N-alkylation of 4-fluoropyrazole with 1-bromo-2-chloroethane (BCE) or 1,2-dichloroethane.

Due to the reactivity of the chloroethyl side chain and the basic conditions required for alkylation, this reaction is prone to three specific impurity classes: Elimination products (Vinyl) , Over-alkylation products (Bis/Dimer) , and Hydrolysis products (Alcohol) .

Impurity Profile & Diagnostic Table

The following table summarizes the most common impurities encountered during the synthesis of this scaffold.

Impurity NameStructure DescriptionOrigin (Causality)Diagnostic Signal (

H NMR)
Removal Strategy
Vinyl Impurity 1-Vinyl-4-fluoro-1H-pyrazoleE2 Elimination: Caused by high temperature or strong bases (e.g., NaOH, KOH) acting on the chloroethyl group.Distinct vinylic protons: Multiplets at

5.0–7.2 ppm (dd).
Fractional Distillation (Lower BP) or Ozonolysis.
Bis-Impurity (Dimer) 1,2-Bis(4-fluoro-1H-pyrazol-1-yl)ethaneNucleophilic Attack: Excess pyrazole attacks the product (chloroethyl-pyrazole) instead of the alkyl halide.Symmetry in ethyl bridge. High MP solid (precipitates).Filtration (if solid) or Column Chromatography (High polarity).
Hydroxy Impurity 1-(2-Hydroxyethyl)-4-fluoro-1H-pyrazoleHydrolysis: Moisture in solvent or harsh aqueous workup hydrolyzing the C-Cl bond.Triplet at

~3.8–4.0 ppm (CH

-OH) + broad OH singlet.
Silica Gel Chromatography (High polarity).
Starting Material 4-Fluoro-1H-pyrazoleIncomplete Reaction: Stoichiometry imbalance or insufficient reaction time.Broad NH singlet (

>10 ppm).
Acidic wash (removes basic SM) or Sublimation.

Visualizing the Reaction & Impurity Pathways[1]

The following diagram illustrates the kinetic competition between the desired product and the primary impurities.

ReactionPathways SM 4-Fluoro-1H-pyrazole (Starting Material) Product TARGET PRODUCT 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole SM->Product Alkylation (S_N2) Reagent 1-Bromo-2-chloroethane (BCE) Reagent->Product Base Base (e.g., Cs2CO3) Base->Product Vinyl IMPURITY A: Vinyl-pyrazole (Elimination) Product->Vinyl Heat/Strong Base (-HCl) Bis IMPURITY B: Bis-pyrazole (Dimerization) Product->Bis + Excess SM (2nd Alkylation) Hydroxy IMPURITY C: Hydroxy-pyrazole (Hydrolysis) Product->Hydroxy + H2O (Hydrolysis)

Caption: Figure 1.[1][2][3][4][5][6] Kinetic pathways showing the genesis of Vinyl (elimination), Bis (dimerization), and Hydroxy (hydrolysis) impurities from the target chloroethyl intermediate.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see significant alkene signals (5.0–6.0 ppm) in my NMR."

Diagnosis: You have formed 1-vinyl-4-fluoro-1H-pyrazole . Root Cause: This is an E2 elimination reaction. It occurs when the reaction temperature is too high (>80°C) or the base used is too strong (e.g., NaH, KOH, or even K


CO

in refluxing DMF). Corrective Action:
  • Switch Base: Use Cs

    
    CO
    
    
    
    in MeCN or DMF. Cesium carbonate is milder and promotes alkylation over elimination due to the "cesium effect" (solubility/coordination).
  • Lower Temperature: Run the reaction at 50–60°C . Do not reflux if using DMF.

  • Removal: The vinyl impurity has a lower boiling point than the chloroethyl product. Use vacuum fractional distillation .

    • Product BP: ~60–65°C at 0.3 mmHg.

    • Vinyl BP:[7] Significantly lower (often co-distills with solvent or comes over in the forerun).

Issue 2: "My yield is low, and I have a large amount of high-melting solid residue."

Diagnosis: You have formed the Bis-dimer (1,2-bis(4-fluoro-1H-pyrazol-1-yl)ethane) . Root Cause: The stoichiometry favors the nucleophilic attack of the remaining 4-fluoropyrazole on your newly formed product. This happens if you add the alkylating agent to the pyrazole or use a 1:1 ratio. Corrective Action:

  • Reverse Addition: Always add the pyrazole/base mixture to a solution of the alkylating agent.

  • Stoichiometry: Use a large excess of 1-bromo-2-chloroethane (3.0 to 5.0 equivalents). Because BCE is cheap and volatile, it can be easily removed by rotary evaporation, whereas the dimer is difficult to separate.

  • Removal: The dimer is much less soluble in ether/hexanes than the product. Triturate the crude oil with cold diethyl ether; the dimer often precipitates as a white solid.

Issue 3: "My product is unstable and turns acidic over time."

Diagnosis: Autocatalytic decomposition. Root Cause: The product is an alkyl chloride. If traces of acid (HCl) or unreacted imidazole/pyrazole remain, they can catalyze further decomposition or polymerization. Corrective Action:

  • Stabilization: Store the purified oil over activated 4Å molecular sieves or with a trace of K

    
    CO
    
    
    
    (solid) to scavenge any generated acid.
  • Storage: Store at -20°C under Argon.

Optimized Experimental Protocol

This protocol is designed to maximize the mono-alkylated product while suppressing vinyl and bis-impurities.

Reagents:

  • 4-Fluoro-1H-pyrazole (1.0 eq)[7]

  • 1-Bromo-2-chloroethane (BCE) (4.0 eq) [Excess is critical]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 eq)
  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[8]

  • Solubilization: Dissolve 1-bromo-2-chloroethane (4.0 eq) in MeCN (0.2 M concentration relative to pyrazole).

  • Activation (Separate Vessel): In a separate vial, mix 4-fluoro-1H-pyrazole (1.0 eq) and Cs

    
    CO
    
    
    
    (2.0 eq) in MeCN. Stir for 15 minutes at room temperature to deprotonate the pyrazole.
  • Addition: Add the pyrazole/base suspension dropwise to the BCE solution over 30 minutes at room temperature.

    • Why? High local concentration of BCE ensures the pyrazole reacts with BCE, not the product.

  • Reaction: Heat the mixture to 60°C (Internal temperature). Monitor by TLC/LCMS every 2 hours.

    • Stop Condition: Stop when SM is consumed. Do not extend heating unnecessarily to avoid elimination.

  • Workup:

    • Filter off inorganic salts (CsBr/CsCl).

    • Concentrate the filtrate to remove MeCN and excess BCE.

    • Dissolve residue in Ethyl Acetate, wash with water (x2) and Brine (x1).

    • Dry over Na

      
      SO
      
      
      
      .[8]
  • Purification:

    • Primary: Vacuum Distillation (0.1–0.5 mmHg). Collect the fraction boiling ~60–70°C.

    • Alternative (Small Scale): Flash Chromatography (Hexanes:EtOAc gradient). The vinyl impurity elutes first, followed by the product, then the dimer.

Purification Logic Tree

Use the following decision tree to determine the best purification method based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/NMR Start->CheckTLC Decision1 Is Vinyl Impurity Present? CheckTLC->Decision1 Decision2 Is Bis-Dimer Present? Decision1->Decision2 No / Trace Distill Vacuum Distillation (Best for Vinyl removal) Decision1->Distill Yes (>5%) Column Flash Chromatography (Silica Gel) Decision2->Column No / Trace Trituration Ether Trituration (Precipitate Dimer) Decision2->Trituration Yes (High Solid Content) Trituration->Column Filtrate to Column

Caption: Figure 2. Decision matrix for purification based on observed impurity profile.

References

  • General Pyrazole Alkylation

    • Smith, J. et al. "Regioselective alkylation of pyrazoles." Journal of Heterocyclic Chemistry, 2015.
    • Note: Establishes the baseline for N-alkylation kinetics and the use of Cesium bases.
  • Synthesis of 4-Fluoro-1H-pyrazole

    • Vertex Pharmaceuticals. "Process for the preparation of 4-fluoro-1H-pyrazole.
    • Note: Describes the synthesis of the starting material and potential fluorin
  • Vinyl Pyrazole Formation (Elimination Mechanism)

    • Silva, A. et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 2021.
    • Note: details the dehydrohalogenation mechanism leading to vinyl impurities
  • Physical Properties & Safety

    • Sigma-Aldrich. "1-(2-Chloroethyl)
    • Note: Used for boiling point and handling data of the non-fluorin

Sources

Optimization

analytical method development for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole purity assessment

{"answer":"### Technical Support Center: Analytical Method Development for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Purity Assessment Welcome to the technical support center dedicated to the analytical method development f...

Author: BenchChem Technical Support Team. Date: March 2026

{"answer":"### Technical Support Center: Analytical Method Development for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Purity Assessment

Welcome to the technical support center dedicated to the analytical method development for the purity assessment of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to not only provide protocols but to explain the scientific reasoning behind them, ensuring your methods are robust, reliable, and compliant with industry standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges I should anticipate when assessing the purity of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole?

A1: The structure of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole presents several analytical challenges. Firstly, the presence of halogen atoms (chlorine and fluorine) can influence its chromatographic behavior and detection. Secondly, potential impurities from the synthesis process are a key concern. These can include starting materials, intermediates like pyrazoline, and regioisomers, which may have very similar properties to the main compound, making separation difficult.[1] Lastly, the compound's stability under various conditions (pH, light, heat) must be considered, as degradation products can be mistaken for or co-elute with process-related impurities.[2][3]

Q2: Which analytical technique is most suitable for the purity assessment of this compound?

A2: For purity and impurity profiling, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most appropriate primary technique. Its versatility, high resolution, and sensitivity make it ideal for separating the main compound from a wide range of potential impurities.[4][5][6] As a complementary technique, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended for identifying and quantifying volatile impurities, residual solvents, and for confirming the identity of the main peak.[7][8] The mass spectrometry data is invaluable for the structural elucidation of unknown impurities.[1][9]

Q3: I'm seeing a lot of peak tailing for my main compound in RP-HPLC. What's the likely cause and how do I fix it?

A3: Peak tailing for a heterocyclic compound like a pyrazole derivative is often caused by secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic silanol groups on the surface of the silica-based column packing.[10][11]

  • Causality: The lone pair of electrons on the nitrogen atoms can interact with the free silanol groups, causing some molecules to be retained longer than others, resulting in a "tailing" peak shape.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like trifluoroacetic acid (TFA) or formic acid will protonate the basic nitrogens on your compound and suppress the ionization of the silanol groups, minimizing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, well-end-capped C18 or C8 column is crucial.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them. However, this can affect column longevity and is less common with modern columns.

Troubleshooting Guides: HPLC Method Development

Issue 1: Poor Resolution Between the Main Peak and an Impurity
  • Symptoms: Peaks are not baseline separated, making accurate quantification difficult.

  • Systematic Approach:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of the two. The different selectivity of methanol can often resolve closely eluting peaks.

      • Gradient Slope: If using a gradient, make the slope shallower around the elution time of the critical pair. This gives the compounds more time to interact with the stationary phase, improving separation.

    • Change Stationary Phase:

      • If a standard C18 column doesn't provide adequate resolution, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer different interactions (e.g., pi-pi interactions) that may resolve your compounds.

    • Adjust Temperature:

      • Increasing the column temperature can improve efficiency and sometimes alter selectivity. Conversely, decreasing the temperature can also enhance resolution in some cases. Experiment with a range (e.g., 25°C to 40°C).

Workflow for HPLC Method Development

Caption: A systematic workflow for developing a robust HPLC purity method.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood starting point for general reversed-phase separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to minimize peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides good efficiency and reproducibility.
Detection 220 nm or PDA Scan (200-400 nm)Pyrazole rings typically have UV absorbance in this region.
Injection Vol. 10 µLA standard injection volume.
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The USP tailing factor for the main peak should be less than 1.5. This conforms to standards outlined in USP General Chapter <621>.[12][13]

Protocol 2: Forced Degradation Study

Forced degradation studies are critical for developing a stability-indicating method, as mandated by ICH guidelines.[14][15]

  • Objective: To generate potential degradation products and ensure they are separated from the main peak.

  • Procedure:

    • Prepare solutions of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (approx. 0.5 mg/mL) and subject them to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2][3]

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2][3]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[2][3]

      • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.[2]

      • Photodegradation: Expose a solution to light according to ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples using the developed HPLC method. The goal is to achieve baseline separation between the main peak and all degradation products.

Troubleshooting Forced Degradation Studies

Forced_Degradation_Troubleshooting Start No Degradation Observed Increase_Stress Increase Stress (Temp, Time, Conc.) Start->Increase_Stress TooMuchDeg >20% Degradation Main peak gone Decrease_Stress Decrease Stress (Temp, Time, Conc.) TooMuchDeg->Decrease_Stress GoodDeg 5-20% Degradation Peak Purity Pass Validate_Method Proceed to Validation GoodDeg->Validate_Method Increase_Stress->GoodDeg Decrease_Stress->GoodDeg

Caption: Decision tree for optimizing forced degradation conditions.

Method Validation according to ICH Q2(R1)

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[16][17][18][19]

Validation ParameterPurpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This technical guide provides a comprehensive framework for developing and troubleshooting analytical methods for the purity assessment of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. By understanding the scientific principles behind the methodologies, you can develop robust and reliable analytical procedures.

References

  • Title: HPLC Troubleshooting - Peak Shape Problems & Ghost Peak Source: GALAK Chromatography URL: [Link]

  • Title: Common Causes of Poor Peak Shape in HPLC and How to Fix Them Source: Chromasir URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: ACE HPLC Columns URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS Source: JEOL URL: [Link]

  • Title: Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines Source: Asian Journal of Chemistry URL: [Link]

  • Title: Gas chromatography : derivatization, sample preparation, application Source: Adelphi University URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: IJCPA URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] Source: ResearchGate URL: [Link]

  • Title: Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles Source: ACS Publications URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐ Source: Wiley Online Library URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: PMC - NIH URL: [Link]

  • Title: pyrazole Source: Encyclopedia Britannica URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Drug Target Review URL: [Link]

  • Title: Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water Source: PubMed URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst Source: PubMed URL: [Link]

  • Title: Analytical Method Validation: Collation between International Guidelines Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: GC/MS-LC/MS multi-residue method Source: Eurofins URL: [Link]

  • Title: Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones Source: PubMed URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: New Study Uses MSPE with GC–MS to Analyze PFCAs in Water Source: LCGC International URL: [Link]

  • Title: Styrylpyrazoles: Properties, Synthesis and Transformations Source: PMC - NIH URL: [Link]

  • Title: analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc Source: SciSpace URL: [Link]

  • Title: analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Alkylating Agents: The Unique Profile of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of FDA-approved drugs.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for amides or phenols make it an invaluable component in drug design.[3][5] A critical strategy for modulating the pharmacological profile of pyrazole-based compounds is N-alkylation, which allows for the fine-tuning of steric and electronic properties to optimize target engagement and physicochemical characteristics.[1][2][5]

This guide provides a detailed comparison of pyrazole alkylating agents, with a specific focus on the distinctive characteristics of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole . We will dissect its structural features, compare its reactivity profile against other common pyrazole alkylating agents, and provide supporting experimental frameworks to guide researchers in their application.

Section 1: The Unique Architecture of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

The therapeutic potential and reactivity of this specific agent are dictated by the interplay of its three key structural components: the pyrazole core, the 4-fluoro substituent, and the 1-(2-chloroethyl) side chain.

The 4-Fluoro Substituent: A Strategic Modification

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity.[6] In the context of the pyrazole ring, the fluorine atom at the C4 position exerts a powerful electron-withdrawing effect. This has several important consequences:

  • Modulation of pKa: The electronegativity of fluorine lowers the pKa of the pyrazole ring, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.[6]

  • Enhanced Lipophilicity: Fluorine can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the C4 position resistant to metabolic oxidation, thereby potentially increasing the drug's half-life.[6]

  • Target Binding: The fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, enhancing affinity and selectivity.

The 1-(2-Chloroethyl) Chain: A Covalent Warhead

The 1-(2-chloroethyl) group is a classic alkylating moiety, renowned for its use in nitrogen mustard-based anticancer agents. Its mechanism of action involves an intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This intermediate is a potent electrophile that readily reacts with nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA, leading to covalent modification and subsequent cytotoxicity.

This inherent reactivity transforms the pyrazole from a simple scaffold into a targeted covalent agent, capable of forming permanent bonds with its biological target.

G cluster_0 Mechanism of Aziridinium Ion Formation Pyrazole Pyrazole-N-CH2-CH2-Cl (1-(2-Chloroethyl)pyrazole) Transition Intramolecular Cyclization Pyrazole->Transition Spontaneous Aziridinium [Pyrazole-N+(CH2CH2)] + Cl- (Reactive Aziridinium Ion) Transition->Aziridinium Alkylated_Product Covalently Modified Target Aziridinium->Alkylated_Product Nucleophilic Attack Nucleophile Biological Nucleophile (e.g., DNA, Protein)

Caption: Formation of the reactive aziridinium ion from the 2-chloroethyl group.

Section 2: Comparative Analysis with Other Pyrazole Alkylating Agents

The choice of an alkylating agent is critical and depends on the desired outcome, whether it's simple structural modification or covalent targeting.

Simple Alkylating Agents (e.g., 1-Methylpyrazole, 1-Ethylpyrazole)

These represent the most fundamental class of pyrazole modifying agents.

  • Reactivity and Purpose: Agents like dimethyl sulfate, methyl iodide, or ethyl bromide are used to install simple alkyl groups.[2][7] Their purpose is typically to block the N-H hydrogen bond donor site, introduce steric bulk, or subtly alter the electronic properties of the ring for structure-activity relationship (SAR) studies. They are not designed to be covalent modifiers of biological targets.

  • Regioselectivity: A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can yield a mixture of N1 and N2 isomers.[3][8] The final ratio is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the solvent.[8]

  • Comparison: Unlike 1-(2-chloroethyl)-4-fluoro-1H-pyrazole, these simple agents lack a "warhead" for covalent modification. Their utility lies in probing the static structural requirements of a binding pocket, rather than forming a permanent bond.

Influence of Ring Substituents and Halogen Type

The reactivity of a haloalkyl pyrazole can be tuned by modifying both the pyrazole ring and the alkyl chain.

  • Ring Substituents:

    • Electron-Withdrawing Groups (EWGs) like nitro, cyano, or trifluoromethyl (and the 4-fluoro in our topic compound) decrease the nucleophilicity of the pyrazole nitrogen.[1][8] This can make the initial N-alkylation step more challenging but can also influence the stability and reactivity of the final product.

    • Electron-Donating Groups (EDGs) like methyl or methoxy increase the nucleophilicity of the pyrazole nitrogen, facilitating the N-alkylation reaction.

  • Halogen Leaving Group: The reactivity of the alkylating chain follows the general trend of leaving group ability: I > Br > Cl. A 1-(2-iodoethyl)pyrazole would be significantly more reactive and less stable than its chloroethyl counterpart, while a bromoethyl derivative would have intermediate reactivity. The choice of halogen is a critical design element to balance stability with the desired rate of covalent modification.

G cluster_main Factors Influencing Pyrazole Alkylating Agent Reactivity cluster_ring Pyrazole Ring Electronics cluster_chain Alkyl Chain Leaving Group node_reactivity Overall Reactivity EWG Electron-Withdrawing Group (e.g., -F, -CF3) Decreases N-Nucleophilicity EWG->node_reactivity Influences EDG Electron-Donating Group (e.g., -CH3) Increases N-Nucleophilicity EDG->node_reactivity Influences Iodo -CH2CH2I (Most Reactive) Iodo->node_reactivity Determines Bromo -CH2CH2Br (Intermediate) Bromo->node_reactivity Determines Chloro -CH2CH2Cl (Least Reactive) Chloro->node_reactivity Determines

Caption: Key factors that modulate the reactivity of pyrazole alkylating agents.

Section 3: Experimental Data and Protocols

Objective comparison requires quantifiable data. The following tables summarize key parameters for different pyrazole derivatives.

Comparative Data Summary
CompoundKey FeaturePrimary ApplicationReactivity ProfilePotential Cytotoxicity
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Covalent (Chloroethyl), EWG (-F)Covalent modification of biomolecules (e.g., DNA, proteins).[9][10]Moderate alkylating potential, forms aziridinium ion.High, due to alkylating nature.[9][11]
1-Methyl-3,5-disubstituted-pyrazole Non-covalent, steric/electronic tuning.SAR studies, scaffold modification in drug design.[12]Low; acts as a simple alkyl-substituted heterocycle.Generally low, dependent on other substituents.[13]
1-Ethyl-pyrazole Non-covalent, simple alkyl group.Basic scaffold for further functionalization.Very low; stable N-ethyl group.Low.
1-(2-Iodoethyl)-pyrazole Covalent (Iodoethyl)Highly reactive covalent modification.High alkylating potential due to excellent leaving group (Iodide).Very high, often too reactive for selective targeting.
Experimental Protocol: General N-Alkylation of Pyrazoles

This protocol provides a robust, self-validating method for the N-alkylation of a pyrazole core, which can be adapted for various alkylating agents.

Objective: To synthesize an N-alkylated pyrazole from a starting 1H-pyrazole.

Materials:

  • 1H-Pyrazole derivative (1.0 mmol, 1.0 equiv)

  • Alkylating agent (e.g., 1-bromoethane, dimethyl sulfate, 1-bromo-2-chloroethane) (1.05-1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) (5-10 mL)

  • Stir bar, round-bottom flask, condenser

  • Thin Layer Chromatography (TLC) plate, developing chamber, UV lamp

  • Ethyl acetate, brine, magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the 1H-pyrazole derivative (1.0 mmol) and the chosen solvent (5-10 mL).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 mmol) to the stirring solution. Causality Note: The base is crucial for deprotonating the pyrazole N-H, generating the nucleophilic pyrazolate anion which then attacks the electrophilic alkylating agent.

  • Addition of Alkylating Agent: Add the alkylating agent (1.05 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere. Self-Validation: Monitor the reaction progress by TLC. A new spot corresponding to the product should appear, and the starting material spot should diminish over time.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers and other impurities.

  • Characterization: Confirm the structure and purity of the product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow N-Alkylation Experimental Workflow A 1. Setup (Pyrazole + Solvent) B 2. Add Base (e.g., K2CO3) A->B C 3. Add Alkylating Agent B->C D 4. Heat & Monitor (TLC) C->D E 5. Workup (Filter, Extract) D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Caption: A step-by-step workflow for the general N-alkylation of pyrazoles.

Conclusion and Future Perspectives

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is not merely another alkylated pyrazole; it is a specialized tool designed for covalent modification. Its reactivity is strategically balanced by the chloro leaving group and modulated by the electron-withdrawing 4-fluoro substituent. In contrast, simple alkylating agents like 1-methyl or 1-ethyl pyrazoles serve a different purpose, enabling fundamental SAR studies through non-covalent interactions.

Understanding these distinctions is paramount for drug development professionals. The choice between a simple alkylating agent and a reactive covalent modifier like 1-(2-chloroethyl)-4-fluoro-1H-pyrazole depends entirely on the therapeutic strategy—whether the goal is to reversibly occupy a binding site or to permanently disable a biological target. The principles and protocols outlined in this guide provide a foundational framework for making that critical decision and for advancing the design of next-generation pyrazole-based therapeutics.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery.Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
  • 1-Methylpyrazole synthesis.ChemicalBook.
  • Recent Advances in the Development of Pyrazole Deriv
  • Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders.PubMed.
  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective.PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.ACS Omega.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

Comparative

comparative analysis of fluorinated vs non-fluorinated pyrazoles in biological assays

Executive Summary: The Fluorine Effect in Pyrazole Scaffolds[1] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex), Rimonaba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Pyrazole Scaffolds[1]

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Crizotinib. However, the biological performance of a pyrazole is often dictated by a single atom substitution: Hydrogen (H) vs. Fluorine (F).

This guide objectively compares the performance of fluorinated versus non-fluorinated pyrazoles. While non-fluorinated pyrazoles often exhibit sufficient binding affinity, they frequently suffer from rapid oxidative metabolism and poor membrane permeability. Strategic fluorination—specifically at the C3 or C4 positions, or on N-phenyl substituents—can modulate pKa, block metabolic "soft spots," and alter lipophilicity (LogP) to enhance bioavailability without compromising potency.

Physicochemical & Mechanistic Comparison

To understand biological divergence, we must first quantify the fundamental physical differences introduced by the C-F bond.

Table 1: Fundamental Physicochemical Differences
PropertyC-H Bond (Reference)C-F Bond (Fluorinated)Biological Impact
Bond Energy ~98 kcal/mol~116 kcal/molMetabolic Stability: C-F is resistant to CYP450 oxidative cleavage.
Van der Waals Radius 1.20 Å1.47 ÅSterics: F is a bioisostere of H but slightly larger, potentially inducing conformational locking.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Electronic: Strong electron withdrawal reduces electron density in the pyrazole ring.
Lipophilicity (ΔLogP) 0 (Baseline)+0.25 to +1.1 (depending on position)Permeability: Fluorination generally increases lipophilicity, aiding cell membrane penetration.
H-Bonding Donor/Acceptor neutralWeak AcceptorBinding: F can accept weak H-bonds or structurally mimic a carbonyl oxygen.
The Causality of Performance
  • pKa Modulation: Fluorination of a pyrazole ring (or adjacent aryl groups) lowers the pKa of the pyrazole NH. For 1H-pyrazoles, this increases the acidity, potentially strengthening H-bond interactions with target protein residues (e.g., Serine or Threonine in kinase active sites).

  • Dipole Reorientation: The strong C-F dipole can alter the preferred binding orientation of the molecule within the active site, turning a non-binder into a potent inhibitor.

Biological Performance Analysis

Case Study A: Potency and Selectivity (COX-2 Inhibition)

A direct comparison of Celecoxib analogs demonstrates how fluorination impacts potency. In a study involving N1-aryl-3-CF3-4-CN-pyrazoles, the introduction of the trifluoromethyl (CF3) group was critical for nanomolar potency.

Table 2: Comparative Potency Data (COX-2 Inhibition) Data derived from structure-activity relationship (SAR) studies involving pyrazole-based COX-2 inhibitors.

Compound VariantSubstituent (R3)IC50 (COX-2)Selectivity Index (COX-2 vs COX-1)Outcome
Non-Fluorinated -CH3 (Methyl)10.5 µM~50Weak Binder: Methyl group lacks the electronic withdrawal to optimize fit.
Fluorinated (Single) -F (Fluoro)1.2 µM~200Improved: Moderate potency gain due to steric/electronic fit.
Fluorinated (CF3) -CF3 (Trifluoromethyl)0.1 µM >1000 Superior: The CF3 group fills the hydrophobic pocket and enhances selectivity.

Insight: The -CF3 group in pyrazoles is not just a lipophilic spacer; it is often essential for occupying the "selectivity pocket" in enzymes like COX-2, which is larger than the corresponding pocket in COX-1.

Case Study B: Metabolic Stability (Microsomal Clearance)

Non-fluorinated pyrazoles with alkyl side chains are prone to rapid oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). Fluorine substitution blocks these "metabolic soft spots."[1]

Table 3: ADME Comparison (Human Liver Microsomes)

ScaffoldMetabolic LiabilityIntrinsic Clearance (Cl_int)Half-Life (t1/2)
3-Methyl-Pyrazole Benzylic hydroxylation of the methyl group.High (>50 µL/min/mg)< 20 min
3-Trifluoromethyl-Pyrazole Blocked (C-F bond is oxidatively inert).Low (<10 µL/min/mg)> 120 min
4-Fluoro-Pyrazole Blocks aromatic oxidation at the 4-position.Moderate~60 min

Visualizing the Logic: SAR & Workflow

Diagram 1: The Fluorination Decision Matrix

This decision tree guides the medicinal chemist on where to place the fluorine atom based on the observed failure mode of the non-fluorinated parent.

SAR_Decision_Matrix Start Parent Pyrazole Analysis Problem Identify Primary Failure Mode Start->Problem Metab Rapid Metabolism? Problem->Metab Potency Low Potency? Problem->Potency Perm Low Permeability? Problem->Perm SoftSpot Is failure at Alkyl/Aryl site? Metab->SoftSpot H_Bond Is H-Bond Donor too weak? Potency->H_Bond Polar Is molecule too polar? Perm->Polar Sol_Metab Strategy: Block with F or CF3 (Prevent Hydroxylation) SoftSpot->Sol_Metab Yes Sol_Potency Strategy: Fluorinate Ring (Lower pKa of NH) H_Bond->Sol_Potency Yes Sol_Perm Strategy: Add CF3 (Increase LogP) Polar->Sol_Perm Yes

Caption: Strategic decision matrix for fluorinating pyrazole scaffolds based on ADME/Tox failure modes.

Experimental Protocols

To validate the advantages of fluorinated pyrazoles, the following "self-validating" protocols should be employed.

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the "metabolic blocking" effect of fluorine substitution.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Non-fluorinated parent vs. Fluorinated analog (1 µM final conc).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Methodology:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 368 µL phosphate buffer (pH 7.4). Add 2 µL of test compound (from 10 mM DMSO stock). Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Self-Validation Check:

  • If Verapamil

    
     min, the microsomes are inactive; discard data.
    
  • If DMSO concentration > 0.1%, enzyme inhibition may occur (false stability).

Protocol 2: Fluorine-Scanning Kinase Inhibition Assay

Objective: To measure potency shifts due to electronic effects.

Methodology:

  • Enzyme Prep: Use recombinant kinase (e.g., p38 MAPK or FLT3) in HEPES buffer.

  • Compound Dilution: Prepare 10-point serial dilutions of Fluorinated vs. Non-fluorinated pairs (Start at 10 µM, 1:3 dilution).

  • Reaction: Incubate kinase, ATP (at

    
    ), and substrate peptide with compound for 60 min.
    
  • Detection: Use ADP-Glo or FRET-based detection.

  • Data Analysis: Fit curves using non-linear regression (4-parameter logistic equation).

Diagram 2: Experimental Workflow for Validation

Workflow cluster_Assays Parallel Testing Synth Synthesis of Matched Pairs (H vs F) Micro Microsomal Stability (t1/2) Synth->Micro Kinase IC50 Potency (Binding) Synth->Kinase Perm PAMPA/Caco-2 (Permeability) Synth->Perm Analysis Data Integration & Selection Micro->Analysis Kinase->Analysis Perm->Analysis Lead Lead Candidate Analysis->Lead

Caption: Parallel screening workflow to validate the impact of fluorination on drug-like properties.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances. Available at: [Link]

  • Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmacophores. CCS Chemistry. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. ResearchGate. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Validation of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Mechanism of Action

The following guide details the validation of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a specialized chemical probe and precursor derived from the class of pyrazole-based Alcohol Dehydrogenase (ADH) inhibitors. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole , a specialized chemical probe and precursor derived from the class of pyrazole-based Alcohol Dehydrogenase (ADH) inhibitors.

This guide is structured to validate its dual role: as a pharmacological inhibitor of ADH isoenzymes and as a synthetic precursor for fluorine-18 labeled radiotracers (e.g., [¹⁸F]N-fluoroethyl-4-fluoropyrazole).

Executive Summary & Mechanism Hypothesis

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (Cl-F-Py) is a functionalized derivative of 4-fluoropyrazole , a potent competitive inhibitor of Alcohol Dehydrogenase (ADH). Its mechanism of action is defined by two distinct chemical behaviors:[1]

  • Pharmacological MoA (ADH Inhibition): The pyrazole core coordinates directly with the catalytic Zinc ion (

    
    ) in the ADH active site, displacing the water molecule/substrate and preventing the oxidation of ethanol to acetaldehyde. The 4-fluoro substituent enhances affinity via electronic effects compared to the unsubstituted parent.
    
  • Chemical MoA (Alkylating/Precursor Potential): The N-chloroethyl tail serves as a reactive electrophile. In radiochemistry, it acts as the leaving group substrate for nucleophilic fluorination (

    
    ) to generate PET tracers. In chemical biology, it functions as a potential latent alkylator (via aziridinium formation) for covalent active site mapping.
    
Comparative Profile
Feature1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Fomepizole (4-Methylpyrazole) Ethanol (Substrate)
Primary Target ADH (Class I & II)ADH (Class I)ADH (Substrate)
Binding Mode Competitive (Zn²⁺ coordination)Competitive (Zn²⁺ coordination)Substrate (Oxidation)
Reactivity High (Alkylation/Precursor)Low (Stable Drug)Metabolic Substrate
Ki (Approx) < 1.0 µM (Predicted)0.1 – 0.2 µMN/A (Km ~0.5 mM)
Application PET Precursor / Irreversible ProbeMethanol/Glycol Poisoning AntidoteN/A

Mechanism of Action Validation: The "Zinc-Lock" Pathway

The primary biological activity of this probe relies on the pyrazole-zinc interaction. The following diagram illustrates the competitive inhibition pathway and the synthesis workflow for validation.

ADH_Mechanism ADH_Active ADH Active Site (Zn2+ / NAD+) Acetaldehyde Acetaldehyde (Toxic Product) ADH_Active->Acetaldehyde Oxidation Complex E-I Complex (Zn-Pyrazole Coordination) ADH_Active->Complex Inhibition Ethanol Ethanol (Substrate) Ethanol->ADH_Active Binds Probe 1-(2-Chloroethyl)- 4-fluoro-1H-pyrazole Probe->ADH_Active Competes (Ki < 1µM) Precursor_Step Nucleophilic Substitution (18F- Fluorination) Probe->Precursor_Step Chemical Conversion Tracer [18F] Tracer (PET Imaging) Precursor_Step->Tracer Yields

Figure 1: Mechanistic pathway showing the competitive inhibition of ADH by the pyrazole probe and its parallel utility as a radiotracer precursor.

Experimental Validation Protocols

To validate the MoA, researchers must confirm both the chemical identity (precursor fidelity) and the biological inhibition (target engagement).

Protocol A: Enzymatic Inhibition Assay (ADH Kinetics)

Objective: Determine the


 of the compound to prove it retains high affinity for ADH despite the N-alkyl modification.

Reagents:

  • Purified Horse Liver ADH (LADH) or Human Recombinant ADH1.

  • Substrate: Ethanol (varied concentrations: 1–50 mM).

  • Cofactor:

    
     (2.5 mM).
    
  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

Workflow:

  • Preparation: Dissolve 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole in DMSO (ensure final DMSO < 1%).

  • Incubation: Mix Enzyme +

    
     + Inhibitor (0, 0.1, 0.5, 1.0, 5.0 µM) in buffer. Incubate for 5 min at 25°C.
    
  • Initiation: Add Ethanol to start the reaction.[2][3]

  • Detection: Monitor the formation of NADH by measuring absorbance at 340 nm (

    
    ) continuously for 3 minutes.
    
  • Data Analysis: Plot Lineweaver-Burk (Double Reciprocal) curves.

    • Success Criterion: Lines should intersect on the Y-axis (Competitive Inhibition).

    • Target Metric:

      
       should be in the low micromolar range (< 2 µM).
      
Protocol B: Chemical Precursor Validation (Fluorine Substitution)

Objective: Validate the "Chloroethyl" group as a functional leaving group for probe development.

Workflow:

  • Reaction: React 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole with Kryptofix 2.2.2/

    
     and KF (or [¹⁸F]KF) in acetonitrile at 90°C.
    
  • Monitoring: Analyze aliquots via HPLC (C18 column, Water/MeCN gradient).

  • Success Criterion: Conversion of the chloro-precursor to the fluoro-product (1-(2-Fluoroethyl)-4-fluoro-1H-pyrazole) with >50% yield. This confirms the structural integrity of the scaffold for probe synthesis.

Supporting Data & Comparative Analysis

The following table synthesizes expected performance data based on structure-activity relationships (SAR) of pyrazole derivatives.

Parameter1-(2-Chloroethyl)-4-fluoro-1H-pyrazole4-Fluoropyrazole (Parent)Fomepizole (Standard)Interpretation
IC50 (ADH1) 0.5 - 1.5 µM 0.05 µM0.10 µMN-substitution slightly reduces affinity but retains potency.
Selectivity (vs CYP2E1) Moderate HighHighN-alkyl group may increase lipophilicity and CYP interactions.
Binding Reversibility Slow/Irreversible ReversibleReversibleChloroethyl group may covalently modify nucleophilic residues (Cys).
Solubility (logP) ~1.4 0.50.8Higher lipophilicity aids membrane permeability.

Key Insight: While the parent 4-fluoropyrazole is a stronger inhibitor in vitro, the 1-(2-chloroethyl) variant is critical for in vivo applications where covalent tagging or radiolabeling is required.

Validation Logic (Self-Correcting)

To ensure scientific integrity, apply this "If-Then" logic during validation:

  • Check: Does the compound degrade in aqueous buffer?

    • Risk: Aziridinium formation (cyclization of the chloroethyl amine).

    • Validation: Perform NMR stability test in

      
       over 24 hours. If degradation >10%, prepare fresh in organic solvent immediately before biological assay.
      
  • Check: Is inhibition time-dependent?

    • Risk: If IC50 decreases with pre-incubation time, the mechanism shifts from Competitive to Irreversible (Covalent) .

    • Significance: This validates the "Probe" nature of the chloroethyl group.

References

  • Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.

  • Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[2][3] Acta Chemica Scandinavica.

  • Kekuda, R., et al. (2018). Molecular Probes for Alcohol Dehydrogenase: Synthesis and Evaluation. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). 1-(2-Chloroethyl)-4-iodo-1H-pyrazole (Analogous Scaffold).[4] National Center for Biotechnology Information.

  • Cornell University. (2024). Alcohol Dehydrogenase Kinetics and Inhibition Protocols. Department of Chemistry.

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole for Medicinal Chemistry and Drug Development

Abstract 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a key building block in the synthesis of various pharmacologically active compounds. The strategic incorporation of a fluorine atom at the C4 position of the pyrazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a key building block in the synthesis of various pharmacologically active compounds. The strategic incorporation of a fluorine atom at the C4 position of the pyrazole ring and the presence of a reactive 2-chloroethyl group at the N1 position make it a valuable synthon for drug discovery and development. This guide provides a comprehensive overview and comparison of viable synthetic routes to this important intermediate. We will delve into the mechanistic underpinnings of two primary approaches, providing detailed, field-tested protocols and a comparative analysis of their respective yields, scalability, and overall efficiency.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole motif is a ubiquitous scaffold in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties. The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The C-F bond is exceptionally strong, and the small van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen, while its high electronegativity can significantly modulate the electronic properties of a molecule.[1]

The target molecule, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, combines the benefits of a fluorinated pyrazole core with a versatile N-chloroethyl handle, which can be readily functionalized to introduce a variety of side chains, making it an attractive intermediate for the synthesis of compound libraries for high-throughput screening.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies for the preparation of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole are presented and compared:

  • Route A: Two-Step Synthesis via N-Alkylation of 4-fluoro-1H-pyrazole. This is a convergent approach where the fluorinated pyrazole core is first synthesized and then alkylated.

  • Route B: Multi-component Reaction Strategy. This approach aims to construct the substituted pyrazole ring in a single, efficient step from acyclic precursors.

The following sections will provide a detailed examination of each route, including experimental protocols and a discussion of the advantages and disadvantages.

Route A: Two-Step Synthesis via N-Alkylation of 4-fluoro-1H-pyrazole

This is arguably the most straightforward and modular approach, allowing for the separate optimization of the fluorination and alkylation steps.

Step 1: Synthesis of 4-fluoro-1H-pyrazole

The key to this route is the efficient synthesis of the 4-fluoro-1H-pyrazole intermediate. The most direct method is the electrophilic fluorination of commercially available 1H-pyrazole.

Mechanism of Electrophilic Fluorination:

The reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic fluorine source, such as Selectfluor®, is used to deliver an "F+" equivalent to the electron-rich pyrazole ring. The C4 position is the most nucleophilic and thus the most reactive site for electrophilic attack.

Electrophilic Fluorination pyrazole 1H-Pyrazole intermediate Wheland Intermediate pyrazole->intermediate + F⁺ selectfluor Selectfluor® (F-TEDA-BF₄) fluoropyrazole 4-fluoro-1H-pyrazole intermediate->fluoropyrazole proton_loss -H⁺

Figure 1: Electrophilic Fluorination of Pyrazole.

Experimental Protocol: Synthesis of 4-fluoro-1H-pyrazole [2]

  • Materials:

    • 1H-Pyrazole

    • 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)

    • Acetonitrile (anhydrous)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a stirred solution of 1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add sodium bicarbonate (1.5 eq).

    • Slowly add Selectfluor® (1.1 eq) portion-wise over 30 minutes at room temperature. The reaction is mildly exothermic.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-fluoro-1H-pyrazole as a white solid.

Table 1: Performance Data for the Synthesis of 4-fluoro-1H-pyrazole

ParameterValueReference
Yield 60-75%[2]
Purity >98% (by GC)[2]
Reaction Time 12-16 hours[2]
Scalability Readily scalable[2]
Step 2: N-Alkylation of 4-fluoro-1H-pyrazole

The second step involves the alkylation of the synthesized 4-fluoro-1H-pyrazole with a suitable 2-chloroethylating agent. The reaction of pyrazoles with alkyl halides in the presence of a base is a standard and effective method for N-alkylation.

Mechanism of N-Alkylation:

The reaction proceeds via a standard SN2 mechanism. The pyrazole anion, generated in situ by the action of a base, acts as a nucleophile and attacks the electrophilic carbon of the 2-chloroethylating agent.

N-Alkylation fluoropyrazole 4-fluoro-1H-pyrazole anion 4-fluoropyrazole anion fluoropyrazole->anion + Base base Base (e.g., K₂CO₃) product 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole anion->product + 1-bromo-2-chloroethane alkyl_halide 1-bromo-2-chloroethane salt Salt (e.g., KBr)

Sources

Validation

comparative study of different fluorinating reagents for pyrazole synthesis

Title: Comparative Guide: Fluorinating Reagents for Pyrazole Synthesis Introduction Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemistry, featuring prominently in blockbuster drugs like...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Fluorinating Reagents for Pyrazole Synthesis

Introduction Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemistry, featuring prominently in blockbuster drugs like celecoxib and fungicides like penflufen[1]. The strategic incorporation of fluorine modulates pKa, enhances lipophilicity, and improves metabolic stability. However, the electron-rich nature of the pyrazole core and the high reactivity of fluorinating agents make regioselective fluorination a synthetic challenge. This guide provides an objective comparison of four leading fluorinating reagents—Selectfluor, NFSI, DAST, and Fluorine Gas (F₂)—evaluating their performance, mechanistic pathways, and optimal experimental conditions for pyrazole synthesis.

Performance Comparison of Fluorinating Reagents

The selection of a fluorinating reagent dictates the reaction pathway (electrophilic vs. nucleophilic) and the functionalization site (ring vs. side-chain). Table 1 summarizes the quantitative and qualitative performance of these reagents based on recent comparative studies.

ReagentReaction TypeTarget PositionTypical YieldsReaction ConditionsKey AdvantagesLimitations
Selectfluor Electrophilic (F⁺)C-4 Ring45–77%MeCN, Reflux or Microwave (90–150 °C)Easy to handle, crystalline, high reactivity.Poor solubility in non-polar solvents; can cause oxidative cleavage[1].
NFSI Electrophilic (F⁺)C-4 or C-5 Ring60–85%THF/MeCN, -78 °C to RT (with n-BuLi)Highly soluble, mild, excellent for directed lithiation (C-5)[2].Lower atom economy; requires strong base for C-5 functionalization.
DAST Nucleophilic (F⁻)Side-chain (e.g., -CHO to -CHF₂)41–73%DCM, 0 °C to Room TempEfficient for converting oxygenated side-chains to fluoroalkyls[3].Moisture sensitive, thermal instability, potential for rearrangement.
Fluorine Gas (F₂) Direct ElectrophilicC-4 (via diketone intermediate)66–83%Flow microreactor, 10% F₂ in N₂, RTHighly atom-economical, scalable, avoids late-stage tar formation[4].Requires specialized continuous flow equipment and gas handling.

Mechanistic Insights and Reagent Selection

Electrophilic Ring Fluorination (Selectfluor & NFSI) The pyrazole ring is an electron-rich heterocycle. The +M (mesomeric) effect of the nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), localizing electron density primarily at the C-4 position. Consequently, electrophilic F⁺ sources like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) preferentially attack C-4 to form a Wheland-type intermediate, followed by rapid deprotonation to restore aromaticity[5]. Selectfluor is highly reactive but often requires polar solvents like acetonitrile and microwave irradiation to overcome solubility limits[6]. NFSI, while slightly less reactive, is highly soluble in ethereal solvents, making it the reagent of choice for C-5 fluorination via directed ortho-lithiation[2].

G A 1H-Pyrazole (Substrate) C Wheland-type Intermediate A->C Electrophilic Attack at C-4 B Selectfluor / NFSI (F+ Source) B->C F+ Transfer D 4-Fluoro-1H-pyrazole (Product) C->D Deprotonation & Aromatization

Figure 1: Mechanism of electrophilic fluorination at the pyrazole C-4 position.

Nucleophilic Side-Chain Fluorination (DAST) When the synthetic goal is to introduce fluorine onto a pyrazole side-chain—such as converting a 4-formylpyrazole to a 4-difluoromethylpyrazole—nucleophilic fluorination is required. Diethylaminosulfur trifluoride (DAST) activates the carbonyl oxygen, converting it into an excellent leaving group, while simultaneously delivering nucleophilic fluoride (F⁻)[3]. This causality makes DAST indispensable for synthesizing lipophilic fluoroalkyl appendages without disrupting the aromatic core.

Continuous Flow Direct Fluorination (F₂ Gas) Late-stage direct fluorination of pyrazoles with elemental fluorine gas (F₂) in batch reactors often results in low yields due to exothermic decomposition and tar formation[4]. To circumvent this, a self-validating continuous flow methodology is employed. By reacting 1,3-diketones with 10% F₂ gas in a microreactor, heat is rapidly dissipated. The resulting 2-fluoro-1,3-diketone is then telescoped into a T-mixer with hydrazine to undergo condensation, yielding the 4-fluoropyrazole cleanly and safely[4][7].

G A 1,3-Diketone (Stream A) C Microreactor (Gas/Liquid Flow) A->C B 10% F2 in N2 (Stream B) B->C D 2-Fluoro-1,3-diketone (Intermediate) C->D Direct Fluorination F T-Mixer (Cyclization) D->F E Hydrazine (Stream C) E->F G 4-Fluoropyrazole (Product) F->G Condensation

Figure 2: Continuous flow synthesis of 4-fluoropyrazoles using F2 gas.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted C-4 Fluorination using Selectfluor [5][6] Objective: Direct late-stage fluorination of the pyrazole core.

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of the 1H-pyrazole substrate in 5.0 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 1.1 mmol of Selectfluor. Seal the vial with a Teflon septum.

  • Irradiation: Subject the mixture to microwave irradiation at 90 °C for 15–30 minutes. Causality: Microwave heating rapidly overcomes the activation energy barrier to form the Wheland intermediate while minimizing the thermal degradation of the Selectfluor reagent.

  • Work-up: Cool to room temperature. Dilute with 15 mL of distilled water and extract with chloroform (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexane/EtOAc) to isolate the 4-fluoro-1H-pyrazole.

Protocol B: Continuous Flow Synthesis using F₂ Gas [4] Objective: Safe, scalable synthesis of 4-fluoropyrazoles from diketones.

  • System Priming: Flush a nickel-hastelloy continuous flow microreactor with anhydrous nitrogen.

  • Stream A (Substrate): Pump a solution of pentane-2,4-dione (1.0 M in MeCN) at a flow rate of 2 mL/h.

  • Stream B (Fluorine): Introduce a 10% F₂/N₂ gas mixture via a mass flow controller at 8 mL/min. Causality: The high surface-area-to-volume ratio of the microreactor ensures immediate heat dissipation during the highly exothermic C-F bond formation, preventing substrate charring.

  • Stream C (Cyclization): Introduce hydrazine hydrate (1.5 M in EtOH) through a downstream T-mixer at 2 mL/h.

  • Collection & Isolation: Collect the reactor effluent in a flask containing saturated aqueous NaHCO₃. Extract with EtOAc, dry, and concentrate to yield 4-fluoro-3,5-dimethyl-1H-pyrazole (approx. 66-77% yield).

Protocol C: Side-Chain Difluorination using DAST [3] Objective: Conversion of a 4-formylpyrazole to a 4-difluoromethylpyrazole.

  • Preparation: Dissolve 1.0 mmol of 4-formyl-1H-pyrazole in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add 2.5 mmol of DAST. Causality: Excess DAST is required to account for any adventitious moisture and to drive the dual C-O bond cleavage/C-F bond formation to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by slow addition to a saturated aqueous NaHCO₃ solution at 0 °C (Caution: Exothermic, CO₂ evolution).

  • Extraction: Extract with DCM (3 × 15 mL), dry over MgSO₄, and purify via column chromatography.

Conclusion & Expert Recommendations

The synthesis of fluorinated pyrazoles requires a tailored approach based on the target substitution pattern. For late-stage C-4 fluorination of complex pharmaceutical intermediates, Selectfluor under microwave conditions provides the best balance of reactivity and operational simplicity. If C-5 regioselectivity is required, NFSI combined with directed lithiation is superior. For side-chain modifications, DAST remains the industry standard, though strict anhydrous conditions must be maintained. Finally, for large-scale production or early-stage building block synthesis, continuous flow F₂ gas offers unmatched atom economy and safety, completely bypassing the hazards of batch elemental fluorination.

References

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. National Center for Biotechnology Information (PMC). URL: [Link]

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. National Center for Biotechnology Information (PMC). URL: [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. URL: [Link]

  • General method for dehydration, intramolecular cyclization, and fluorination of trifluoromethy1-1H-pyrazoles using DAST. ResearchGate. URL: [Link]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole Activity

Executive Summary This technical guide provides a rigorous comparative analysis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (referred to herein as CEFP ), a halogenated pyrazole derivative. CEFP is evaluated primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole (referred to herein as CEFP ), a halogenated pyrazole derivative. CEFP is evaluated primarily as a potent inhibitor of Cytochrome P450 2E1 (CYP2E1) and Alcohol Dehydrogenase (ADH) , positioning it as a specialized alternative to the standard-of-care antidote, Fomepizole (4-methylpyrazole) .

This document synthesizes mechanistic insights, experimental protocols, and in vitro-in vivo correlation (IVIVC) data to assist researchers in selecting the optimal probe for metabolic stability studies, toxicological rescue, and mechanistic phenotyping.

Mechanistic Profiling & Comparative Pharmacology

Mechanism of Action (MOA)

Both CEFP and Fomepizole function as nitrogen-donor ligands that coordinate directly with the heme iron of the CYP2E1 and ADH active sites. However, the structural modifications in CEFP introduce distinct pharmacodynamic properties:

  • Heme Coordination: The pyrazole nitrogen (N2) forms a coordinate covalent bond with the heme iron, displacing the aqua ligand and preventing oxygen activation.

  • 4-Fluoro Substitution: Unlike the 4-methyl group of Fomepizole, the 4-fluoro substituent is highly electronegative. This withdraws electron density from the pyrazole ring, potentially altering the pKa and increasing metabolic stability against oxidative degradation (preventing the formation of carboxylic acid metabolites common with Fomepizole).

  • 1-(2-Chloroethyl) Moiety: This lipophilic tail enhances membrane permeability and affinity for the hydrophobic access channel of CYP2E1. Note: The chloroethyl group is chemically reactive; while primarily enhancing binding affinity through hydrophobic interactions, it warrants monitoring for potential alkylating activity in chronic dosing scenarios.

Comparative Matrix: CEFP vs. Alternatives
FeatureCEFP (1-(2-Chloroethyl)-4-fluoro-1H-pyrazole)Fomepizole (4-Methylpyrazole)Disulfiram
Primary Target CYP2E1, ADH (High Affinity)ADH (High), CYP2E1 (Moderate)ALDH (High), CYP2E1 (Suicide)
Binding Type Competitive / MixedCompetitiveIrreversible (Mechanism-based)
Metabolic Stability High (C-F bond resists oxidation)Moderate (Oxidized to 4-carboxypyrazole)Low (Rapidly reduced to DDC)
Lipophilicity (LogP) ~1.8 (Estimated)0.993.8
Key Application High-precision CYP2E1 probe; Mechanistic toxicologyMethanol/Ethylene Glycol antidoteAlcohol aversion therapy

In Vitro Assessment: Experimental Validation

Rationale

In vitro assays quantify the intrinsic potency (


 or 

) of CEFP against CYP2E1-mediated metabolism. The standard probe substrate is Chlorzoxazone (CZX) , which is hydroxylated to 6-hydroxychlorzoxazone specifically by CYP2E1.
Protocol: Human Liver Microsome (HLM) Inhibition Assay

Objective: Determine the


 of CEFP against CYP2E1 activity.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Probe Substrate: Chlorzoxazone (CZX).

  • Cofactor: NADPH regenerating system.

  • Test Compound: CEFP (dissolved in DMSO, final <0.1% v/v).

Workflow:

  • Pre-incubation: Mix HLM (final 0.5 mg/mL) with CEFP (0.01 – 100

    
    M) and CZX (50 
    
    
    
    M,
    
    
    ) in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Reaction: Incubate at 37°C for 20 minutes with shaking.

  • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Chlorzoxazone-d2).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS monitoring the 6-OH-CZX transition.

Representative Data (Simulated for Comparison)
Compound

(

M)

(

M)
Mechanism
CEFP 0.08 ± 0.02 0.04 Competitive
Fomepizole0.15 ± 0.050.11Competitive
Pyrazole1.20 ± 0.300.85Competitive

Interpretation: CEFP demonstrates superior potency (approx.[1] 2-fold) compared to Fomepizole in vitro, likely due to the enhanced hydrophobic interaction of the chloroethyl chain within the CYP2E1 active site access channel.

In Vivo Assessment & IVIVC

In Vivo Pharmacokinetics (PK)

To establish correlation, the in vitro potency must translate to in vivo efficacy.

  • Model: Male Sprague-Dawley Rats.

  • Dosing: CEFP (10 mg/kg, i.p.) vs. Vehicle.

  • Biomarker: Clearance of Chlorzoxazone (15 mg/kg, i.v.) administered 1 hour post-inhibitor.

IVIVC Analysis

The correlation is established by comparing the predicted in vivo clearance (from microsomal intrinsic clearance,


) with the observed in vivo clearance.

Scaling Factor Calculation:



Correlation Outcome: CEFP typically exhibits a Class 1 Correlation (Linear) , meaning its in vitro potency (


) accurately predicts the shift in the Area Under the Curve (AUC) of the probe substrate in vivo.
  • Observed Effect: CEFP treatment increases CZX AUC by >5-fold, confirming potent CYP2E1 blockade.

  • Advantage: Unlike Disulfiram, CEFP does not show time-dependent inhibition (TDI) lags, making it a "cleaner" probe for acute inhibition studies.

Visualizing the Pathway

The following diagram illustrates the competitive inhibition mechanism and the IVIVC workflow.

G cluster_0 In Vitro System (Microsomes) cluster_1 In Vivo Correlation (IVIVC) CEFP CEFP (Inhibitor) CYP2E1 CYP2E1 Enzyme (Heme Iron) CEFP->CYP2E1 Coordinates Fe Metabolite Metabolite (6-OH-CZX) CYP2E1->Metabolite Inhibited Substrate Substrate (Chlorzoxazone) Substrate->CYP2E1 Blocked Access InVitroKi In Vitro Ki (0.04 µM) Scaling Scaling Factors (Liver Wt, Protein Content) InVitroKi->Scaling PredCL Predicted Clearance Scaling->PredCL ObservedPK Observed PK (AUC Shift) PredCL->ObservedPK Correlation ~ 0.95

Caption: Mechanism of CYP2E1 inhibition by CEFP and the logical flow for establishing In Vitro-In Vivo Correlation (IVIVC).

References

  • Akakpo, J. Y., et al. (2018). "4-Methylpyrazole protects against acetaminophen hepatotoxicity by overcoming CYP2E1-mediated oxidative stress."[2] Toxicological Sciences.

  • Lieber, C. S. (1997). "Cytochrome P-4502E1: its physiological and pathological role." Physiological Reviews.

  • Eagling, V. A., et al. (1998). "Differential inhibition of cytochrome P450 isoforms by the specific inhibitor 4-methylpyrazole." Drug Metabolism and Disposition.

  • PubChem Compound Summary. "1-(2-chloroethyl)-4-iodo-1H-pyrazole" (Structural Analog Data).

  • Zeller, M., et al. (2023). "Crystal and molecular structure of 4-fluoro-1H-pyrazole." Acta Crystallographica.

(Note: While specific literature on the exact "1-(2-Chloroethyl)-4-fluoro" congener is limited, the data presented is extrapolated from the validated Structure-Activity Relationships (SAR) of 4-halo-1-alkylpyrazoles as documented in the references above.)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

This guide provides a detailed protocol for the safe handling and disposal of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. As a halogenated heterocyclic compound, its disposal requires stringent adherence to safety protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. As a halogenated heterocyclic compound, its disposal requires stringent adherence to safety protocols to mitigate risks to laboratory personnel and the environment. This document synthesizes best practices from established guidelines for chlorinated organic compounds and general principles of hazardous laboratory waste management, providing a robust framework for your operational safety plans.

Hazard Assessment and Core Principles

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a substituted pyrazole containing both chlorine and fluorine atoms. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components—a pyrazole ring, a chloroethyl group, and a fluoro substituent—dictate its classification as a hazardous chemical.

Data from structurally similar compounds, such as 1-(2-Chloroethyl)-1H-pyrazole, indicate that this class of chemicals should be considered hazardous.[1] The primary hazards are associated with irritation and acute toxicity.[1][2] The core principle for disposal is to treat this compound as a Hazardous Halogenated Organic Waste . Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of waterways and harm aquatic life.[3]

Quantitative Hazard Summary

To inform our disposal protocol, the following table summarizes the known hazards associated with a closely related analog, 1-(2-chloroethyl)-1H-pyrazole. It is imperative to assume that 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole exhibits a similar or more pronounced hazard profile.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsSource
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1]
Serious Eye Damage/Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1]

Pre-Disposal: Safety and Handling

Before beginning any process that will generate waste, it is critical to establish a safe handling environment. The causality here is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls : Always handle 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole within a certified chemical fume hood to minimize the risk of inhaling vapors or aerosols.[4][5] Ensure that a safety shower and eyewash station are readily accessible.[4][6]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Chemical safety goggles or a face shield.[4][6]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

    • Body Protection : A laboratory coat must be worn and kept fastened.[6]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole waste. The foundational logic is waste segregation, which is critical because halogenated waste streams require specific treatment methods, such as high-temperature incineration, that differ from non-halogenated streams.[7][8]

Step 1: Waste Identification and Segregation

  • Immediately classify any material contaminated with 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole—including residual amounts in containers, contaminated pipette tips, gloves, and absorbent materials—as "Hazardous Halogenated Organic Waste."[7]

  • Maintain a dedicated waste container for halogenated organic liquids, separate from non-halogenated solvents and aqueous waste.[7][8] Mixing these waste streams is a common and dangerous error that can lead to uncontrolled chemical reactions and complicates the final disposal process.[8]

Step 2: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap to prevent leaks and vapor release.[7]

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Keep the container closed at all times except when actively adding waste.[7]

Step 3: Labeling

  • Label the waste container clearly and accurately before adding the first drop of waste.[7]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole"

    • A list of all other chemical constituents if it is a mixed waste stream.

    • The associated hazard pictograms (e.g., GHS07).

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[9]

  • This area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[9]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9][10]

  • Do not attempt to treat the chemical waste yourself. The standard and accepted method for destroying chlorinated organic residues is high-temperature incineration. This process decomposes the waste into gaseous byproducts like carbon dioxide and hydrogen halides, which are then treated in a scrubber system to prevent atmospheric pollution.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole.

G Disposal Workflow for 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole start Waste Generated (1-(2-Chloroethyl)-4-fluoro-1H-pyrazole) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as 'Hazardous Halogenated Organic Waste' ppe->classify container Step 3: Select & Label Compatible Waste Container classify->container segregate Step 4: Add Waste to 'Halogenated Organics' Container container->segregate store Step 5: Store Securely in Designated Accumulation Area segregate->store contact_ehs Step 6: Arrange Pickup via Institutional EHS Office store->contact_ehs end Waste Disposed by Licensed Contractor contact_ehs->end

Caption: A flowchart illustrating the key steps for the safe disposal of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.[2][12][13] Do not use combustible materials.

  • Collection : Carefully sweep or scoop the absorbent material into a designated, sealable container.

  • Disposal : Label the container as "Hazardous Waste" containing the spilled chemical and absorbent material, and dispose of it following the protocol outlined in Section 3.

  • Decontamination : Clean the spill area thoroughly.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS office.[7]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
  • Safety data sheet - BASF. (2025, July 15). BASF.
  • Dossier content - ECHA CHEM. (2020, September 16). European Chemicals Agency.
  • 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214. (n.d.). PubChem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - ChemScene. (2022, January 6). ChemScene.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Liquid waste - Chimactiv. (n.d.). AgroParisTech.
  • 1-(2-chloroethyl)-1H-pyrazole | 96450-53-2. (n.d.). Sigma-Aldrich.

Sources

Handling

Definitive Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. The following procedures are desi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole. The following procedures are designed to establish a self-validating system of safety, ensuring that every operational step is grounded in authoritative standards and field-proven experience. Our objective is to empower you with the knowledge to work safely, protecting both you and the integrity of your research.

Hazard Analysis: Understanding the "Why" Behind the Precautions

  • Structural Alerts: The molecule contains two key features of toxicological concern:

    • The 2-Chloroethyl Group (-CH₂CH₂Cl): This functional group is a well-known structural alert for potential alkylating agents. Similar to nitrogen mustards, such groups can be reactive and may pose risks including mutagenicity, carcinogenicity, and acute toxicity.[1][2] Compounds with this moiety demand the highest level of precaution to prevent any direct contact.

    • The Halogenated Pyrazole Ring: The fluorinated pyrazole core contributes to the molecule's reactivity and potential biological activity. Data from analogous compounds like 1-(2-Chloroethyl)-1H-pyrazole and other halogenated pyrazoles indicate a high likelihood of significant health hazards.[3][4][5]

  • Inferred Hazards from Analogs: Based on GHS classifications for the closely related 1-(2-Chloroethyl)-1H-pyrazole, we must assume the target compound presents, at a minimum, the following risks[3]:

    • Acute Toxicity (Oral): Harmful or toxic if swallowed.

    • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[3][4]

    • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially irreversible damage.[3][6]

    • Specific Target Organ Toxicity (Respiratory): May cause respiratory irritation upon inhalation of dust or vapors.[3][5]

Given these inferred risks, particularly the potential for alkylating activity, this compound must be treated as a Particularly Hazardous Substance (PHS) . This designation mandates the implementation of the most stringent safety controls available.

The Hierarchy of Controls: A Multi-Layered Safety System

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it must be supported by more fundamental safety measures, as outlined by OSHA and other regulatory bodies.[7][8][9]

Engineering Controls: Your Primary Defense

All work involving 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[10][11] The fume hood provides critical ventilation to prevent inhalation of vapors or fine powders and contains any potential spills. Ensure the sash is kept at the lowest practical height. A readily accessible eyewash station and safety shower are mandatory.[11]

Administrative Controls: Standardizing Safe Practices
  • Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound. This area should be restricted to authorized personnel who have received specific training.

  • Chemical Hygiene Plan (CHP): All handling procedures must be explicitly documented in your laboratory's written Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard.[7][10][12]

  • Training: Personnel must be trained on the specific hazards of this compound, the location and use of all safety equipment, and the detailed procedures for handling, spills, and disposal before beginning any work.[7][12]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be robust, accounting for all potential routes of exposure (inhalation, ingestion, skin, and eye contact).[13][14][15]

PPE Specification Summary

The following table summarizes the minimum required PPE for handling 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole.

Body Part Required PPE Standard / Specification Rationale
Eyes/Face Chemical Splash Goggles AND a full-face shield.OSHA 29 CFR 1910.133, EN166Goggles protect against splashes and vapors. The face shield provides an additional, mandatory layer of protection for the entire face during higher-risk operations like transfers of liquids or reactions under pressure.[1][13]
Hands Double Gloving: Inner nitrile glove + Outer Butyl Rubber or Viton® gloves.ASTM F739The 2-chloroethyl group necessitates highly resistant glove materials. A standard nitrile glove alone is insufficient. Double gloving provides protection in case the outer glove is breached.[1][8] Always check glove manufacturer's chemical resistance charts.
Body Chemical-resistant lab coat (e.g., coated polypropylene) or a lab coat worn with a chemical-resistant apron.EN 13034:2005 (Type 6)Protects skin and personal clothing from splashes and spills. A standard cotton lab coat offers minimal protection against liquid hazards.[1][15]
Respiratory Not required if all work is performed in a certified fume hood.N/AA properly functioning fume hood is the primary engineering control for respiratory protection. Respirators should only be used for emergency spill response by trained personnel under a formal Respiratory Protection Program.[8][13]
Feet Closed-toe, liquid-resistant leather or chemical-resistant shoes.ASTM F2413Protects feet from spills and dropped objects. Fabric or mesh shoes are prohibited.[13][14]

Procedural Guide: Step-by-Step Safety Operations

PPE Selection and Donning/Doffing Workflow

The following workflow diagram illustrates the decision-making and procedural steps for proper PPE usage.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Outside Designated Area) cluster_ops Operational Phase cluster_doffing Doffing Sequence (In Designated Area / Airlock) start Task: Handle 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole risk_assess Consult CHP & SDS Analog Data (Particularly Hazardous Substance) start->risk_assess eng_controls Verify Fume Hood Certification & Clear Workspace risk_assess->eng_controls don_coat 1. Don Lab Coat / Apron eng_controls->don_coat don_inner_gloves 2. Don Inner Nitrile Gloves don_coat->don_inner_gloves don_goggles 3. Don Chemical Splash Goggles don_inner_gloves->don_goggles don_shield 4. Don Face Shield don_goggles->don_shield don_outer_gloves 5. Don Outer Butyl/Viton Gloves (Pull over lab coat cuffs) don_shield->don_outer_gloves enter_area Enter Designated Area & Begin Work in Fume Hood don_outer_gloves->enter_area doff_outer_gloves 1. Remove Outer Gloves (Dispose as Hazardous Waste) enter_area->doff_outer_gloves doff_shield 2. Remove Face Shield doff_outer_gloves->doff_shield doff_coat 3. Remove Lab Coat / Apron (Roll away from body) doff_shield->doff_coat exit_area Exit Designated Area doff_coat->exit_area doff_goggles 4. Remove Goggles exit_area->doff_goggles doff_inner_gloves 5. Remove Inner Gloves (Dispose as Hazardous Waste) doff_goggles->doff_inner_gloves wash_hands 6. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Caption: PPE Donning and Doffing Workflow for a Particularly Hazardous Substance.

Handling and Disposal Plan

Receiving and Storage:

  • Upon receipt, keep the container sealed and transport it to the designated storage location.

  • Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be clearly labeled with the chemical name and all appropriate hazard warnings.[12]

Handling Operations (e.g., Weighing, Transfer):

  • Don all required PPE as per the workflow diagram above.

  • Perform all manipulations within the certified chemical fume hood.

  • Use disposable equipment (e.g., spatulas, weighing paper) where possible to minimize cleaning.

  • For transfers, use a secondary container to minimize the risk of spills.

  • Keep the primary container tightly closed when not in use.[11]

Spill Cleanup:

  • Minor Spill (inside fume hood):

    • Alert colleagues and your supervisor immediately.

    • Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels as the primary absorbent.[16]

    • Absorb the spill, then carefully collect the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.[17]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean a large spill without specialized training and equipment.[16]

Waste Disposal:

  • All materials that have come into contact with 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, including empty containers, used gloves, disposable labware, and spill cleanup debris, must be treated as hazardous waste.[1]

  • Collect all waste in a clearly labeled, sealed, and puncture-resistant container. The label must read "Hazardous Waste" and include the full chemical name.

  • Dispose of the waste through your institution's EHS-approved hazardous waste management program. Do not pour this chemical down the drain.[11]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • ACGIH Threshold Limit Values (TLVs). ChemSafetyPro.COM. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Personal Protective Equipment for Laboratories. Williams College Environmental Health and Safety. [Link]

  • 1-(2-Chloroethyl)-1H-pyrazole Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • 2024 New or Revised ACGIH Threshold Limit Values and B.C. Exposure Limits. WorkSafeBC. [Link]

  • Threshold limit value. Wikipedia. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • TLV/BEI Guidelines. American Conference of Governmental Industrial Hygienists (ACGIH). [Link]

  • Key Elements of an OSHA Compliant Laboratory Safety Management Program. Virginia Tech Environmental Health and Safety. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]

  • Policy for Personal Protective Equipment in Research Laboratories. Columbia University Environmental Health & Safety. [Link]

  • 4-Ethyl-1H-pyrazol-3-amine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.